molecular formula C19H37NO B1200193 Perhydrohistrionicotoxin CAS No. 40709-29-3

Perhydrohistrionicotoxin

Cat. No.: B1200193
CAS No.: 40709-29-3
M. Wt: 295.5 g/mol
InChI Key: BTKHRQIWTGOESJ-AKHDSKFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perhydrohistrionicotoxin is a synthetic, perhydrogenated analogue of the natural spirocyclic alkaloid (-)-histrionicotoxin, which was originally isolated from the skin of the neotropical poison dart frog Dendrobates histrionicus . This compound is a highly valuable tool in neuroscience research, primarily functioning as a non-competitive blocker of the excitatory ionic transduction system at the postsynaptic membrane . It acts as a potent non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, ganglia, and central neurons, effectively interrupting trans-synaptic transmission . Its mechanism involves binding to a site that is part of the cholinergic ion conductance modulator, thereby reversibly blocking the ion channel associated with the receptor complex . This action makes it an essential pharmacological probe for studying cholinergic receptor mechanisms and the fundamental processes of neuromuscular signal transmission . The challenging spirocyclic architecture of its natural counterpart, featuring an 8-hydroxy-1-azaspiro[5.5]undecane ring system, has also made this compound a significant target in organic synthesis, driving the development of innovative synthetic methodologies, including asymmetric and photochemical approaches . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

40709-29-3

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

(2R,6R,10S,11S)-11-butyl-2-pentyl-1-azaspiro[5.5]undecan-10-ol

InChI

InChI=1S/C19H37NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h16-18,20-21H,3-15H2,1-2H3/t16-,17-,18+,19-/m1/s1

InChI Key

BTKHRQIWTGOESJ-AKHDSKFASA-N

SMILES

CCCCCC1CCCC2(N1)CCCC(C2CCCC)O

Isomeric SMILES

CCCCC[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2CCCC)O

Canonical SMILES

CCCCCC1CCCC2(N1)CCCC(C2CCCC)O

Synonyms

2-epi-(+-)-perhydrohistrionicotoxin
H(12)-HTX
perhydrohistrionicotoxin
perhydrohistrionicotoxin, (6alpha(S*),7beta,8alpha)-(+-)-isome

Origin of Product

United States

Foundational & Exploratory

The Discovery of Perhydrohistrionicotoxin from Dendrobates histrionicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the seminal discovery of histrionicotoxins, with a focus on perhydrohistrionicotoxin, from the Colombian poison dart frog, Dendrobates histrionicus (now known as Oophaga histrionica). We detail the pioneering experimental protocols employed in the initial isolation and structural elucidation of these novel spirocyclic alkaloids. This document collates quantitative data from foundational studies, presents detailed experimental workflows, and visualizes the key signaling pathway affected by these neurotoxins. The methodologies and data presented herein are compiled from the original research conducted by John W. Daly, Charles W. Myers, Bernhard Witkop, and their collaborators, who first brought these remarkable compounds to scientific attention.

Introduction

In 1823, Captain Charles Stuart Cochrane first documented the use of poison-tipped arrows by indigenous tribes in Colombia, who extracted the potent venom from the skin of small, brightly colored frogs. It would be nearly 150 years before the chemical nature of these secretions from Dendrobates histrionicus was unveiled. In 1971, a team of researchers led by John W. Daly at the National Institutes of Health successfully isolated and characterized a new class of alkaloids they named histrionicotoxins.

These compounds feature a unique 1-azaspiro[5.5]undecane core with various unsaturated side chains. This compound (H12-HTX) is the fully saturated derivative of histrionicotoxin and has been a crucial tool in neuropharmacological research. The histrionicotoxins are non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), making them valuable probes for studying the structure and function of these critical ion channels. This guide will focus on the original discovery, detailing the methods that paved the way for decades of research into the chemistry and pharmacology of these fascinating natural products.

Experimental Protocols

The isolation and characterization of histrionicotoxins from Dendrobates histrionicus in the early 1970s relied on a combination of meticulous extraction techniques and the analytical methods of the era. The following protocols are reconstructed from the seminal publications.

Specimen Collection and Initial Extraction

The original research was conducted on specimens of Dendrobates histrionicus collected in the lowland tropical rainforests of western Colombia. While the 1971 paper detailing the structure does not provide the initial extraction protocol, earlier work by Daly and Myers on other Dendrobates species outlines a general procedure that was likely employed.

Protocol 1: General Alkaloid Extraction from Frog Skin (circa 1967)

  • Specimen Collection: Specimens of Dendrobates histrionicus were collected from their native habitat.

  • Skinning and Extraction: The frogs were skinned, and the skins were subjected to solvent extraction. While the exact solvent system used for the initial histrionicotoxin work is not specified in the primary structure elucidation paper, methanol was a common solvent for extracting alkaloids from amphibian skin at the time.

  • Solvent Removal: The methanolic extract was concentrated under reduced pressure to yield a crude alkaloid mixture.

  • Acid-Base Extraction (General Procedure): To separate the basic alkaloids from neutral and acidic components, a liquid-liquid extraction would be performed. The crude extract would be dissolved in a dilute acid (e.g., 0.1 N HCl) and washed with an organic solvent (e.g., chloroform or diethyl ether). The aqueous layer, now containing the protonated alkaloids, would then be basified (e.g., with NaOH or NH4OH) and re-extracted with an organic solvent. Evaporation of this final organic layer would yield a purified alkaloid fraction.

Purification of Histrionicotoxin Alkaloids

The crude alkaloid extract obtained from the initial extraction was a complex mixture requiring further separation. The 1971 paper by Daly et al. provides specific details on the chromatographic purification of the histrionicotoxins.

Protocol 2: Chromatographic Purification of Dihydroisohistrionicotoxin

  • Thin-Layer Chromatography (TLC): The crude alkaloid mixture was first fractionated using preparative thin-layer chromatography.

    • Stationary Phase: Silica gel GF plates (1 mm thick).

    • Mobile Phase: A solvent system of methanol, chloroform, and aqueous ammonia in a ratio of 100:10:1.

    • Visualization: The separated bands would be visualized, likely under UV light or with a chemical stain.

  • Elution: A specific band containing the histrionicotoxins was scraped from the TLC plate and the alkaloids were eluted from the silica gel with a suitable solvent. This step yielded a partially purified fraction.

  • Size-Exclusion Chromatography: The partially purified material was further purified by chromatography over a Sephadex LH-20 column.

    • Column Dimensions: 1.8 x 65 cm.

    • Mobile Phase: A mixture of benzene, cyclohexane, ethanol, and triethylamine in a ratio of 35:8:8:1.

    • Fraction Collection: Fractions of 1.5 ml were collected.

  • Isolation of Pure Compound: Fractions 31-35 were combined, and upon solvent evaporation, yielded pure, crystalline dihydroisohistrionicotoxin.

Structural Elucidation

With a pure compound in hand, the researchers employed the cutting-edge analytical techniques of the time to determine its structure.

Protocol 3: Spectroscopic and Crystallographic Analysis

  • Infrared (IR) Spectroscopy: The IR spectrum of dihydroisohistrionicotoxin was recorded in chloroform. Key absorptions indicated the presence of hydroxyl (-OH), amine (-NH-), terminal alkyne (H-C≡C-), and allene (C=C=C) functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the alkaloids.

  • X-ray Crystallography: The definitive structures of histrionicotoxin and dihydroisohistrionicotoxin were determined by single-crystal X-ray diffraction analysis of their hydrochloride and hydrobromide salts. This technique provided the precise three-dimensional arrangement of the atoms and the absolute configuration of the molecules.

Quantitative Data

The early studies on histrionicotoxins provided some quantitative data regarding the yield and properties of these alkaloids.

ParameterValueSource
Yield of Dihydroisohistrionicotoxin 7 mg
(from 17 mg of a purified TLC fraction)
Toxicity of Dihydroisohistrionicotoxin 5 mg/kg (subcutaneous injection in mice)
Observed EffectsPiloerection, prostration, tachycardia for 5 hours
Toxicity of Histrionicotoxin 5 mg/kg (subcutaneous injection in mice)
Observed EffectsSlight locomotion difficulties, hypersensitivity to touch, prostration for >3 hours

Table 1: Quantitative data from the initial discovery of histrionicotoxins.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow employed in the original discovery of histrionicotoxins.

G cluster_collection Collection & Extraction cluster_purification Purification cluster_analysis Structural Analysis collection Collection of Dendrobates histrionicus extraction Skin Extraction (e.g., with Methanol) collection->extraction acid_base Acid-Base Partitioning extraction->acid_base tlc Preparative TLC (Silica Gel, MeOH:CHCl3:NH3) acid_base->tlc elution Elution of Target Band tlc->elution sephadex Sephadex LH-20 Chromatography elution->sephadex pure_htx Pure Histrionicotoxin Alkaloids sephadex->pure_htx spectroscopy Spectroscopy (IR, MS) pure_htx->spectroscopy crystallography X-ray Crystallography pure_htx->crystallography structure Structure Elucidation spectroscopy->structure crystallography->structure

Caption: Workflow for the isolation and characterization of histrionicotoxins.

Signaling Pathway of Histrionicotoxin

Histrionicotoxin exerts its biological effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR). The following diagram illustrates this mechanism.

G cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR Ion Channel Ion_flow Ion Flow Blocked (Na+, K+, Ca2+) nAChR->Ion_flow ACh_binding Acetylcholine Binding Site ACh_binding->nAChR Activates HTX_binding Histrionicotoxin Binding Site (Allosteric) HTX_binding->nAChR Inhibits (Non-competitively) ACh Acetylcholine (ACh) ACh->ACh_binding Binds HTX Histrionicotoxin (HTX) HTX->HTX_binding Binds Depolarization Membrane Depolarization Inhibited Ion_flow->Depolarization

Caption: Mechanism of action of histrionicotoxin at the nAChR.

Conclusion

The discovery of this compound and its congeners from Dendrobates histrionicus was a landmark achievement in natural product chemistry and neuropharmacology. The innovative application of chromatographic and spectroscopic techniques for the time allowed for the isolation and structural determination of a completely new class of alkaloids. This pioneering work not only unveiled a fascinating example of chemical defense in the animal kingdom but also provided the scientific community with a powerful molecular probe to investigate the intricacies of nicotinic acetylcholine receptor function. The methodologies detailed in this guide serve as a testament to the ingenuity of the original researchers and form the foundation upon which decades of subsequent research have been built.

The Enigmatic Toxin: A Technical Guide to the Natural Source and Isolation of Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydrohistrionicotoxin, a saturated derivative of histrionicotoxin, is a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), making it a valuable tool in neuroscience research and a lead compound for drug development. This technical guide provides a comprehensive overview of the natural origins of its parent compound, histrionicotoxin, and detailed methodologies for its isolation. While this compound is a synthetic analog, its precursor is sourced from the skin secretions of Neotropical poison frogs of the family Dendrobatidae. This document outlines the ecological context of the toxin, detailed extraction and purification protocols, quantitative data on yields, and a visual representation of its mechanism of action.

Natural Source and Ecological Context

The primary natural source of histrionicotoxins is the skin of poison frogs belonging to the family Dendrobatidae, with the species Oophaga histrionica (formerly Dendrobates histrionicus), native to the rainforests of Colombia and surrounding regions, being the most prominent source.[1] These frogs are known for their vibrant aposematic coloration, which signals their toxicity to potential predators.

It is now widely accepted that these frogs do not synthesize the histrionicotoxins themselves. Instead, they sequester these complex alkaloids from their diet, which primarily consists of small arthropods such as ants, mites, and beetles.[2][3][4] This "dietary hypothesis" is supported by observations that captive-bred frogs, deprived of their native diet, do not possess these skin toxins. The specific arthropod precursors are metabolized and accumulated in granular glands within the frog's skin.

Isolation of Histrionicotoxins

The isolation of histrionicotoxins from their natural source is a multi-step process involving extraction and chromatographic purification. This compound is obtained by the catalytic hydrogenation of the isolated, naturally occurring histrionicotoxins. The following protocols are based on the foundational work of Daly and colleagues, who first characterized these alkaloids.

Experimental Protocols

2.1.1. Extraction of Crude Alkaloids

  • Source Material: Skin secretions are obtained from specimens of Oophaga histrionica. Historically, this involved sacrificing the animals and utilizing their skins. More recently, non-lethal methods using mild electrical stimulation with a Transcutaneous Amphibian Stimulator (TAS) have been developed to induce the release of skin secretions.[5][6]

  • Initial Extraction: The collected skins or secretions are subjected to extraction with a polar solvent, typically methanol, to isolate the crude mixture of alkaloids and other skin components.

  • Acid-Base Partitioning: The methanolic extract is then partitioned between an acidic aqueous solution (e.g., dilute hydrochloric acid) and an organic solvent. The alkaloids, being basic, will move into the acidic aqueous phase as their hydrochloride salts, separating them from neutral and acidic compounds.

  • Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with ammonium hydroxide) to regenerate the free-base form of the alkaloids. This solution is then re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to yield a crude alkaloid fraction.[6]

2.1.2. Chromatographic Purification

The crude alkaloid extract contains a mixture of different histrionicotoxin congeners and other alkaloids. Purification is achieved through a series of chromatographic steps.

  • Alumina Column Chromatography: The crude extract is first subjected to column chromatography using alumina as the stationary phase. Elution is performed with a gradient of solvents, typically starting with non-polar solvents like benzene and gradually increasing the polarity with the addition of ether. This initial step separates the alkaloids into different fractions based on their polarity.

  • Silica Gel Chromatography: Fractions enriched with histrionicotoxins are further purified using silica gel chromatography. A common solvent system for this step is a mixture of methanol, chloroform, and aqueous ammonia.

  • Size-Exclusion Chromatography: For final polishing and separation of closely related congeners, size-exclusion chromatography on a Sephadex LH-20 column can be employed. A typical eluent for this step is a mixture of benzene, cyclohexane, ethanol, and triethylamine.

Hydrogenation to this compound

To obtain this compound, the purified histrionicotoxin fractions are subjected to catalytic hydrogenation. This process saturates the double and triple bonds in the side chains of the histrionicotoxin molecule.

  • Catalyst: A platinum or palladium-based catalyst is typically used.

  • Reaction Conditions: The purified histrionicotoxin is dissolved in a suitable solvent (e.g., ethanol) and exposed to hydrogen gas in the presence of the catalyst until the reaction is complete.

  • Purification: The resulting this compound is then purified from the catalyst and any byproducts.

Quantitative Data

The yield of histrionicotoxins from natural sources can vary depending on the population of frogs and the extraction method used. The following table summarizes key quantitative data reported in the literature.

ParameterValueReference
Average total alkaloid yield per frog skin ~0.6 mg
Relative proportion of Histrionicotoxin 13 (relative to Dihydroisohistrionicotoxin)
Relative proportion of Dihydroisohistrionicotoxin 9 (relative to Histrionicotoxin)

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation and preparation of this compound.

G cluster_0 Extraction cluster_1 Purification cluster_2 Derivatization A Frog Skin Secretions (Oophaga histrionica) B Methanol Extraction A->B C Acid-Base Partitioning B->C D Crude Alkaloid Extract C->D E Alumina Column Chromatography D->E Purification F Silica Gel Chromatography E->F G Size-Exclusion Chromatography (Sephadex LH-20) F->G H Purified Histrionicotoxins G->H I Catalytic Hydrogenation H->I Conversion J This compound I->J

Isolation and Derivatization Workflow.
Mechanism of Action: Non-Competitive Inhibition of nAChR

This compound exerts its physiological effects by acting as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR).[7] The nAChR is a ligand-gated ion channel crucial for synaptic transmission.[8][9][10][11][12] The diagram below illustrates this interaction.

G cluster_0 Nicotinic Acetylcholine Receptor (nAChR) cluster_1 Ligands cluster_2 Receptor State nAChR Extracellular Domain Transmembrane Domain with Ion Channel Intracellular Domain ACh Acetylcholine (Agonist) ACh->nAChR:f0 Binds to agonist site State1 ACh binding opens the ion channel, allowing Na+ influx and cell depolarization. HTX This compound (Non-Competitive Inhibitor) HTX->nAChR:f1 Binds to allosteric site within the ion channel State2 HTX binding blocks the open channel, preventing ion flow even when ACh is bound.

Non-Competitive Inhibition of nAChR.

Conclusion

The isolation of histrionicotoxins from their natural source, the poison frog Oophaga histrionica, is a complex but well-established process that provides the necessary precursors for the synthesis of this compound. This saturated analog continues to be an invaluable tool for studying the structure and function of the nicotinic acetylcholine receptor. The detailed methodologies and data presented in this guide are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to leverage this fascinating molecule for scientific advancement.

References

Perhydrohistrionicotoxin: A Non-Competitive Antagonist of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (H12-HTX), a fully saturated analog of histrionicotoxin, is a potent non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Isolated from the skin of dendrobatid frogs, these toxins have been instrumental in elucidating the allosteric modulatory sites and the ion channel properties of nAChRs. This technical guide provides a comprehensive overview of the mechanism of action, quantitative binding and functional data, and detailed experimental protocols for studying H12-HTX's interaction with nAChRs. Its unique mechanism of action, targeting the ion channel pore rather than the acetylcholine binding site, makes it a valuable tool for probing nAChR function and a lead compound for the development of novel therapeutics.

Mechanism of Action: Non-Competitive Antagonism

This compound functions as a non-competitive antagonist, meaning it does not compete with the endogenous agonist, acetylcholine (ACh), for binding to the orthosteric site. Instead, H12-HTX binds to a distinct site located within the ion channel pore of the nAChR.[1][2] This binding physically obstructs the flow of ions, thereby inhibiting the receptor's function.

The interaction of H12-HTX with the nAChR is state-dependent, showing a preference for the open channel conformation of the receptor.[3] This implies that the binding site becomes more accessible when the receptor is activated by an agonist. This "open-channel blockade" is a hallmark of many non-competitive antagonists of ligand-gated ion channels. The binding is reversible, and upon dissociation of H12-HTX, the channel can once again conduct ions.[1]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with nAChRs. It is important to note that much of the detailed research has been conducted on nAChRs from the electric organ of Torpedo species, which are muscle-type receptors. Data on specific neuronal nAChR subtypes are less prevalent in publicly available literature.

Table 1: Binding Affinity of this compound

Receptor Type/SourceLigandParameterValueReference
Torpedo electroplax Membranes[³H]this compoundK_d_0.4 µM[1]

Table 2: Electrophysiological Effects of this compound on End-Plate Currents (EPCs)

PreparationEffectObservationReference
Frog Neuromuscular JunctionPeak AmplitudeSignificant decrease[1]
Frog Neuromuscular JunctionRise TimeShortened[1]
Frog Neuromuscular JunctionHalf-Decay TimeShortened[1]

Experimental Protocols

[³H]this compound Radioligand Binding Assay

This protocol describes a generalized procedure for a saturation binding assay to determine the binding affinity (K_d_) and density (B_max_) of H12-HTX binding sites on nAChR-rich membranes.

a. Membrane Preparation (from Torpedo Electric Organ or Cultured Cells):

  • Homogenize tissue or cell pellets in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

b. Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

  • For total binding, add a fixed amount of membrane protein (e.g., 50-100 µg) and varying concentrations of [³H]this compound to the assay buffer.

  • For non-specific binding, add the same components as for total binding, but also include a high concentration of a non-labeled competing ligand (e.g., 100 µM unlabeled this compound or another channel blocker like phencyclidine).

  • Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding as a function of the radioligand concentration and fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the K_d_ and B_max_ values.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines a general procedure for characterizing the non-competitive antagonism of H12-HTX on nAChRs expressed in Xenopus oocytes.

a. Oocyte Preparation:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Treat the oocytes with collagenase to defolliculate them.

  • Inject the oocytes with cRNA encoding the desired nAChR subunits.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage recording and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV to -80 mV).

  • Apply the nAChR agonist (e.g., acetylcholine) to the oocyte using a perfusion system to elicit an inward current.

  • Establish a stable baseline response to the agonist.

  • To test the effect of H12-HTX, pre-apply the toxin to the oocyte for a defined period before co-applying it with the agonist.

  • Record the current response in the presence of the antagonist.

  • To determine the concentration-response relationship, apply a range of H12-HTX concentrations and measure the resulting inhibition of the agonist-induced current.

c. Data Analysis:

  • Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of H12-HTX.

  • Plot the percentage of inhibition as a function of the H12-HTX concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Analyze the kinetics of the current decay (e.g., by fitting an exponential function) to determine the effect of H12-HTX on the channel desensitization and block/unblock rates.

Visualizations

Signaling Pathways

nAChR_Signaling_Pathway ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Orthosteric Site Ion_Channel Ion Channel Pore nAChR->Ion_Channel Opens H12HTX This compound (H12-HTX) H12HTX->Ion_Channel Blocks Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Allows Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Na_Ca_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gene_Expression Gene Expression Changes Ca_Signaling->Gene_Expression

Caption: nAChR signaling and the inhibitory action of this compound.

Experimental Workflow

TEVC_Workflow start Start oocyte_prep Prepare Xenopus Oocytes (Defolliculate & Inject cRNA) start->oocyte_prep incubation Incubate Oocytes (2-7 days) oocyte_prep->incubation setup_rig Set up TEVC Rig (Electrodes, Perfusion) incubation->setup_rig place_oocyte Place Oocyte in Recording Chamber setup_rig->place_oocyte impale Impale with Electrodes & Voltage Clamp place_oocyte->impale baseline Establish Baseline Agonist Response (ACh) impale->baseline apply_htx Apply this compound (Pre-incubation & Co-application) baseline->apply_htx record Record Inhibited Current apply_htx->record washout Washout & Recovery record->washout data_analysis Data Analysis (IC50 Determination) record->data_analysis washout->baseline Repeat for concentration-response end End data_analysis->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of H12-HTX.

Logical Relationships

H12HTX_Mechanism cluster_0 nAChR States & H12-HTX Interaction Resting Resting/Closed State (No Agonist) Open Open/Active State (Agonist Bound) Resting->Open Agonist Binding Blocked Blocked State (Agonist & H12-HTX Bound) Resting->Blocked H12-HTX Binding (Low Affinity) Open->Resting Agonist Dissociation Open->Blocked H12-HTX Binding (High Affinity) Desensitized Desensitized State (Agonist Bound, Non-conducting) Open->Desensitized Prolonged Agonist Exposure Blocked->Open H12-HTX Dissociation Desensitized->Resting

Caption: State-dependent interaction of H12-HTX with the nAChR ion channel.

References

The Allosteric Blockade of Neuromuscular Transmission by Perhydrohistrionicotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydrohistrionicotoxin (H12-HTX), a saturated analog of histrionicotoxin isolated from the skin of dendrobatid frogs, is a potent and selective non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. This technical guide provides an in-depth analysis of the mechanism of action of H12-HTX, focusing on its interaction with the nAChR ion channel. We will detail its effects on synaptic transmission, summarize key quantitative data, and provide an overview of the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development interested in the molecular pharmacology of the nAChR and the therapeutic potential of its allosteric modulators.

Introduction

The neuromuscular junction (NMJ) is a specialized synapse critical for converting electrical signals from motor neurons into muscle contraction. The key player in this process is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that, upon binding to acetylcholine (ACh), allows the influx of cations, leading to depolarization of the muscle fiber membrane. This compound (H12-HTX) has emerged as a valuable pharmacological tool for studying the function and regulation of the nAChR. Its unique mechanism of action, involving binding to a site within the ion channel pore rather than competing with ACh at its binding site, provides a model for understanding allosteric modulation of ligand-gated ion channels.

Mechanism of Action of this compound

H12-HTX exerts its inhibitory effect at the neuromuscular junction through a sophisticated allosteric mechanism targeting the nAChR ion channel. It acts as a non-competitive antagonist, meaning it does not directly compete with acetylcholine for its binding sites on the receptor. Instead, H12-HTX binds to a distinct site located within the lumen of the ion channel, often referred to as an "ion conductance modulator" or "channel-blocking" site.[1][2]

The binding of H12-HTX is state-dependent, showing a marked preference for the open conformation of the nAChR channel.[3][4] This implies that the toxin gains access to its binding site when the channel is activated by an agonist like acetylcholine. Once bound, H12-HTX physically obstructs the flow of ions through the pore, effectively blocking neuromuscular transmission.[3] Furthermore, the binding of H12-HTX can stabilize the receptor in a desensitized, non-conducting state, further contributing to the inhibition of synaptic transmission.

Electrophysiological studies have demonstrated that H12-HTX significantly reduces the peak amplitude of the end-plate current (EPC) and shortens its decay time.[5][6] This kinetic effect is consistent with a channel-blocking mechanism where the toxin enters and occludes the open channel, leading to a premature termination of the current.

Interestingly, the effects of H12-HTX can differ depending on how the nAChRs are activated. Studies have shown that H12-HTX is more effective at blocking end-plate currents generated by the external application of ACh (iontophoresis) compared to those elicited by nerve stimulation.[7] This has led to the hypothesis that there may be different populations of nAChRs at the end-plate or that endogenous factors released from the nerve terminal might modulate the toxin's access to its binding site.[7]

Perhydrohistrionicotoxin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicle ACh Nerve Impulse->ACh Vesicle triggers release ACh ACh nAChR_closed Nicotinic ACh Receptor (Closed) ACh Binding Sites Ion Channel ACh->nAChR_closed:p1 binds nAChR_open Nicotinic ACh Receptor (Open) ACh Binding Sites Ion Channel nAChR_closed->nAChR_open Channel Opens Blocked_Channel Blocked Channel (Non-conducting) nAChR_open->Blocked_Channel H12-HTX blocks Ions Na+ Ca2+ nAChR_open:p2->Ions allows influx H12HTX H12-HTX H12HTX->nAChR_open:p2 binds to open channel NoDepolarization No Depolarization Blocked_Channel->NoDepolarization prevents Depolarization Muscle Depolarization Ions->Depolarization leads to

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

Quantitative Data

The following table summarizes the key quantitative parameters describing the interaction of this compound with the nicotinic acetylcholine receptor.

ParameterValueSpecies/PreparationMethodReference
Binding Affinity (Kd) ~0.4 µMTorpedo californica electric organ membranesRadioligand Binding Assay ([³H]H12-HTX)[5]
Inhibition of Ion Flux >95% inhibition at 10 µMTorpedo ocellata membranes²²Na⁺ Influx Assay (Carbamoylcholine-activated)[3][4]
Effective Concentration for EPC Depression 10⁻¹² - 10⁻⁷ MRat soleus and extensor digitorum longus musclesElectrophysiology (Iontophoretic ACh application)[6]

Experimental Protocols

The elucidation of the mechanism of action of H12-HTX has relied on two primary experimental techniques: electrophysiological recordings and radioligand binding assays.

Electrophysiological Recording of End-Plate Currents

Objective: To measure the effect of H12-HTX on the amplitude and kinetics of end-plate currents (EPCs) at the neuromuscular junction.

Methodology: [8][9]

  • Preparation: Isolate a nerve-muscle preparation (e.g., frog sartorius or rat diaphragm).

  • Mounting: Mount the preparation in a recording chamber continuously perfused with a physiological saline solution.

  • Electrode Placement:

    • Place a stimulating electrode on the motor nerve to evoke EPCs.

    • Using a micro-manipulator, insert a sharp glass microelectrode filled with a conducting solution (e.g., 3M KCl) into a muscle fiber at the end-plate region to record intracellularly.

    • A second electrode is placed in the bath as a reference.

  • Voltage Clamp: Employ a two-electrode voltage-clamp amplifier to hold the muscle fiber membrane potential at a constant level (e.g., -80 mV). This allows for the direct measurement of the current flowing across the membrane.

  • Data Acquisition:

    • Record baseline EPCs by stimulating the motor nerve.

    • Introduce H12-HTX into the perfusing solution at various concentrations.

    • Record EPCs in the presence of the toxin.

  • Analysis: Measure the peak amplitude and the time course of decay of the EPCs before and after the application of H12-HTX. The decay phase is often fitted with an exponential function to determine the time constant.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of [³H]H12-HTX to its binding site on the nAChR.

Methodology: [10][11][12][13]

  • Membrane Preparation:

    • Homogenize tissue rich in nAChRs (e.g., Torpedo electric organ or mammalian muscle) in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and other contaminants.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a series of tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of [³H]H12-HTX.

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-labeled competing ligand that also binds to the H12-HTX site.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter. The membranes with bound [³H]H12-HTX will be trapped on the filter, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]H12-HTX.

    • Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_radioligand_binding Radioligand Binding Assay Ephys_Prep Prepare Nerve-Muscle Preparation Ephys_Setup Set up Voltage-Clamp Recording Ephys_Prep->Ephys_Setup Ephys_Baseline Record Baseline End-Plate Currents Ephys_Setup->Ephys_Baseline Ephys_Apply_Toxin Apply this compound Ephys_Baseline->Ephys_Apply_Toxin Ephys_Record_Toxin Record EPCs in Presence of Toxin Ephys_Apply_Toxin->Ephys_Record_Toxin Ephys_Analysis Analyze Amplitude and Kinetics Ephys_Record_Toxin->Ephys_Analysis Binding_Prep Prepare nAChR-rich Membranes Binding_Incubate Incubate Membranes with [³H]H12-HTX Binding_Prep->Binding_Incubate Binding_Filter Separate Bound and Free Ligand (Filtration) Binding_Incubate->Binding_Filter Binding_Count Quantify Radioactivity (Scintillation Counting) Binding_Filter->Binding_Count Binding_Analysis Determine Kd and Bmax Binding_Count->Binding_Analysis

References

Perhydrohistrionicotoxin binding to the ion conductance modulator of the acetylcholine receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Binding of Perhydrohistrionicotoxin to the Ion Conductance Modulator of the Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of this compound (H12-HTX) to the ion conductance modulator of the nicotinic acetylcholine receptor (nAChR). It includes quantitative binding data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

The nicotinic acetylcholine receptor (nAChR) is a well-characterized ligand-gated ion channel that mediates fast synaptic transmission at the neuromuscular junction and in the central nervous system.[1][2][3][4][5] Its function can be modulated by a variety of molecules, including agonists, antagonists, and allosteric modulators. This compound (H12-HTX), a saturated derivative of histrionicotoxin isolated from the skin of the Colombian poison frog Dendrobates histrionicus, is a potent non-competitive inhibitor of the nAChR.[6][7][8] It binds to a site within the ion channel pore, distinct from the acetylcholine binding site, thereby blocking ion flow without preventing agonist binding.[6][7][9] This guide delves into the specifics of this interaction.

Mechanism of Action

This compound acts as an allosteric inhibitor of the nAChR.[10] It does not compete with acetylcholine for its binding sites on the receptor.[9][11][12] Instead, it binds with high affinity to a site within the ion channel, often referred to as the ion conductance modulator.[6][7] The binding of H12-HTX is state-dependent, showing a preference for the open and desensitized conformations of the receptor.[11][12] Agonist binding, which promotes the open and desensitized states, enhances the binding rate of H12-HTX.[11][12] Conversely, the presence of H12-HTX can enhance agonist-induced desensitization.[13]

Quantitative Binding Data

The binding of this compound to the nAChR has been quantified using various techniques, primarily radioligand binding assays with [³H]H12-HTX. The following tables summarize the key quantitative data from studies on nAChRs from different sources.

Table 1: Dissociation Constants (Kd) of [³H]this compound Binding
PreparationAgonist/Antagonist PresentDissociation Constant (Kd)Reference
Torpedo electroplax membranesNone0.4 µM[6][7][8]
Torpedo electroplax membranesCarbamoylcholineAffinity increased (rate accelerated 100-1000 fold)[11][12]
Table 2: Inhibitory Concentrations (IC50) of this compound
SystemEffect MeasuredIC50Reference
Rat brain striatal nerve terminalsInhibition of nicotine-evoked dopamine release5 µM[9]
Torpedo membranesInhibition of carbamoylcholine-activated ²²Na⁺ influx>95% inhibition at 10 µM[11][12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding of this compound to the nAChR.

[³H]this compound Binding Assay

This protocol describes a radioligand binding assay to determine the affinity and density of H12-HTX binding sites on nAChR-rich membranes.

Materials:

  • nAChR-rich membrane preparation (e.g., from Torpedo electroplax)

  • [³H]this compound

  • Unlabeled this compound

  • Binding buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Incubate the nAChR-rich membranes with varying concentrations of [³H]H12-HTX in the binding buffer.

  • For non-specific binding determination, perform parallel incubations in the presence of a high concentration of unlabeled H12-HTX (e.g., 100 µM).

  • Incubate the samples for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Electrophysiological Recording of End-Plate Currents

This protocol outlines the use of a two-microelectrode voltage-clamp technique to measure the effect of H12-HTX on end-plate currents (EPCs) at the neuromuscular junction.[7]

Materials:

  • Frog sartorius muscle preparation

  • Ringer solution

  • This compound

  • Two microelectrodes filled with 3 M KCl

  • Voltage-clamp amplifier

Procedure:

  • Mount the frog sartorius muscle preparation in a chamber perfused with Ringer solution.

  • Insert two microelectrodes into the end-plate region of a muscle fiber. One electrode measures the membrane potential, and the other passes current to clamp the potential at a holding value (e.g., -90 mV).

  • Stimulate the motor nerve to evoke EPCs.

  • Record control EPCs.

  • Apply this compound to the bath and record EPCs at various times after application.

  • Measure the peak amplitude and the decay time constant of the EPCs before and after H12-HTX application.

  • Analyze the data to determine the effect of H12-HTX on the ion channel conductance and kinetics. H12-HTX typically causes a decrease in the peak amplitude and a shortening of the decay time of the EPC.[6][7][8]

Visualizations

The following diagrams illustrate the key concepts and workflows related to the interaction of this compound with the acetylcholine receptor.

cluster_receptor Nicotinic Acetylcholine Receptor cluster_htx This compound Interaction AChR_closed AChR (Closed) AChR_open AChR (Open) AChR_closed->AChR_open Agonist Binding AChR_open->AChR_closed Agonist Dissociation AChR_desensitized AChR (Desensitized) AChR_open->AChR_desensitized Prolonged Agonist Exposure H12HTX H12-HTX H12HTX->AChR_open High Affinity Binding (Channel Block) H12HTX->AChR_desensitized Enhanced Desensitization

Caption: State-dependent binding of H12-HTX to the nAChR.

start Start: Prepare nAChR-rich membranes incubate_total Incubate membranes with [³H]H12-HTX start->incubate_total Total Binding incubate_nonspecific Incubate membranes with [³H]H12-HTX + excess unlabeled H12-HTX start->incubate_nonspecific Non-specific Binding filter Rapidly filter samples incubate_total->filter incubate_nonspecific->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity (scintillation counting) wash->count analyze Analyze data (Scatchard plot or non-linear regression) count->analyze end Determine Kd and Bmax analyze->end

Caption: Workflow for a [³H]H12-HTX radioligand binding assay.

cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition (H12-HTX) A Agonist R Receptor A->R AR Agonist-Receptor Complex R->AR Binds IR Inhibitor-Receptor Complex R->IR Binds & Blocks Agonist I_comp Competitive Inhibitor I_comp->R A2 Agonist R2 Receptor A2->R2 AR2 Agonist-Receptor Complex R2->AR2 Binds ARI Agonist-Receptor-Inhibitor Complex (Inactive) AR2->ARI Binds to different site, blocks channel I_noncomp H12-HTX I_noncomp->AR2

Caption: Competitive vs. non-competitive inhibition of the nAChR.

References

The Enigmatic Dance of a Poison Frog's Toxin: Early Pharmacological Insights into Histrionicotoxin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Deep Dive into the Non-Competitive Blockade of Nicotinic Acetylcholine Receptors

Histrionicotoxin (HTX), a fascinating and structurally complex alkaloid isolated from the skin of dendrobatid poison frogs, emerged in the latter half of the 20th century as a powerful tool for dissecting the function of the nicotinic acetylcholine receptor (nAChR). Unlike competitive antagonists that vie with acetylcholine for its binding site, histrionicotoxin orchestrates a more subtle, non-competitive blockade, targeting the receptor's ion channel to modulate its activity. This technical guide delves into the foundational pharmacology of histrionicotoxin alkaloids, presenting key quantitative data, detailing seminal experimental protocols, and visualizing the intricate molecular interactions that defined our early understanding of this enigmatic toxin.

Early investigations revealed that histrionicotoxins act as potent, non-competitive inhibitors of the nAChR at the neuromuscular junction and in the central nervous system.[1] Their unique mechanism of action, which involves binding to a site within the ion channel pore, provided researchers with an invaluable probe to explore the allosteric regulation of this critical ligand-gated ion channel.[2]

Quantitative Profile of Histrionicotoxin and Its Analogs

The inhibitory potency of histrionicotoxin alkaloids has been quantified through various experimental paradigms, primarily electrophysiological recordings and radioligand binding assays. The following tables summarize key quantitative data from early studies, offering a comparative overview of the activity of different histrionicotoxin derivatives.

Table 1: Inhibitory Potency (IC₅₀) of Histrionicotoxin Analogs on Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypePreparationIC₅₀ (µM)Reference
Synthetic Analogα4β2 nAChRNot Specified0.10[3]
Synthetic Analogα7 nAChRNot Specified0.45[3]
Various Non-competitive Blockers (including histrionicotoxins)nAChRNot Specified0.3 - 1.8[3]

Table 2: Binding Affinity (Kᵢ and Kd) of Histrionicotoxin Derivatives for the Nicotinic Acetylcholine Receptor

CompoundLigand DisplacedPreparationKᵢ/Kd (µM)Reference
Histrionicotoxin[¹²⁵I]α-bungarotoxinChick Optic Lobe/Retina Membranes6 ± 3 (Kᵢ)[1]
Perhydrohistrionicotoxin[³H]this compoundTorpedo Postsynaptic MembranesNot Specified[4]

Core Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in elucidating the pharmacology of histrionicotoxin alkaloids.

Electrophysiological Recording at the Frog Neuromuscular Junction

This protocol outlines the two-microelectrode voltage-clamp technique used to measure end-plate currents (EPCs) at the frog neuromuscular junction, a classic preparation for studying synaptic transmission.

Objective: To characterize the effect of histrionicotoxin on the amplitude and kinetics of acetylcholine-evoked currents.

Preparation:

  • Isolate the sartorius nerve-muscle preparation from a frog (Rana species).

  • Mount the preparation in a chamber continuously perfused with Ringer's solution.

  • In some experiments, treat the muscle with glycerol to block muscle contraction and allow for stable recordings.

Recording:

  • Penetrate a muscle fiber near the end-plate region with two glass microelectrodes filled with 3 M KCl.

  • One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired holding potential (e.g., -90 mV).

  • Stimulate the motor nerve to evoke EPCs, which are recorded by the voltage-clamp amplifier.

  • Apply histrionicotoxin to the bathing solution and record the changes in EPC amplitude and decay time constant.

Data Analysis:

  • Measure the peak amplitude of the EPCs before and after toxin application.

  • Analyze the decay phase of the EPC, which is typically fitted with a single exponential function to determine the time constant of channel closing.

Radioligand Binding Assay with [³H]this compound

This protocol describes a filtration-based radioligand binding assay to determine the affinity and density of histrionicotoxin binding sites on nAChR-rich membranes from Torpedo electric organ.

Objective: To quantify the binding of [³H]this compound to the nAChR ion channel.

Materials:

  • Membrane fragments from Torpedo californica electric organ.

  • [³H]this compound (radioligand).

  • Unlabeled this compound or other competing ligands.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubate the Torpedo membrane fragments with various concentrations of [³H]this compound in the assay buffer.

  • For competition assays, include a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.

  • To determine non-specific binding, add a high concentration of an unlabeled ligand.

  • After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding experiments, plot specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • For competition experiments, plot the percentage of specific binding against the concentration of the competitor and fit the data to determine the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated.

Muscle Contraction Studies

This protocol details a method for assessing the effect of histrionicotoxin on nerve-evoked muscle contraction in an isolated muscle preparation.

Objective: To determine the inhibitory effect of histrionicotoxin on neuromuscular transmission, leading to muscle paralysis.

Preparation:

  • Isolate a nerve-muscle preparation, such as the frog sartorius or rat phrenic nerve-diaphragm.

  • Mount the preparation in an organ bath containing a physiological saline solution, maintained at a constant temperature and aerated with an appropriate gas mixture.

  • Attach the muscle to a force transducer to record isometric or isotonic contractions.

Procedure:

  • Stimulate the motor nerve with supramaximal electrical pulses at a set frequency (e.g., 0.2 Hz).

  • Record the resulting muscle twitches until a stable baseline is achieved.

  • Add histrionicotoxin to the organ bath at a known concentration.

  • Continue to record the nerve-evoked muscle twitches to observe the onset and extent of the blockade.

Data Analysis:

  • Measure the amplitude of the muscle twitches before and after the addition of the toxin.

  • Express the effect of the toxin as a percentage inhibition of the control twitch height.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental processes described in this guide.

Mechanism of Non-Competitive Antagonism by Histrionicotoxin cluster_receptor Nicotinic Acetylcholine Receptor ACh_binding ACh Binding Site Ion_Channel_Open Ion Channel (Open) ACh_binding->Ion_Channel_Open Opens Ion_Channel Ion Channel (Closed) Ion_Channel_Blocked Ion Channel (Blocked) Ion_Channel->Ion_Channel_Blocked Blocks ACh Acetylcholine ACh->ACh_binding Binds HTX Histrionicotoxin HTX->Ion_Channel Binds to pore Na_Influx Na+ Influx Ion_Channel_Open->Na_Influx Allows No_Na_Influx No Na+ Influx Ion_Channel_Blocked->No_Na_Influx Prevents Experimental Workflow for Electrophysiological Recording Start Start Preparation Isolate Frog Neuromuscular Preparation Start->Preparation Mounting Mount in Chamber with Ringer's Solution Preparation->Mounting Electrodes Penetrate Muscle Fiber with Microelectrodes Mounting->Electrodes Voltage_Clamp Establish Voltage Clamp (e.g., -90 mV) Electrodes->Voltage_Clamp Stimulation Stimulate Motor Nerve Voltage_Clamp->Stimulation Record_Control Record Control End-Plate Currents (EPCs) Stimulation->Record_Control Add_HTX Apply Histrionicotoxin Record_Control->Add_HTX Record_HTX Record EPCs in the Presence of HTX Add_HTX->Record_HTX Analysis Analyze Amplitude and Decay Kinetics of EPCs Record_HTX->Analysis End End Analysis->End Workflow for Radioligand Binding Assay Start Start Prepare_Membranes Prepare nAChR-rich Membranes (e.g., from Torpedo) Start->Prepare_Membranes Incubation Incubate Membranes with [3H]this compound +/- Competitor Prepare_Membranes->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioactivity Filtration->Washing Scintillation_Counting Measure Radioactivity with Scintillation Counter Washing->Scintillation_Counting Data_Analysis Analyze Data to Determine Kd, Bmax, or IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Perhydrohistrionicotoxin: A Technical Guide to its Application in Synaptic Transmission Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (pHTX), a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), serves as a critical tool in the field of neuropharmacology for elucidating the mechanisms of synaptic transmission. Derived from the skin of the Colombian poison dart frog, Dendrobates histrionicus, this potent alkaloid has been instrumental in characterizing the allosteric modulation of nAChRs. Its unique mechanism of action, targeting the ion channel pore rather than the acetylcholine binding site, allows for the detailed study of channel gating and permeation properties. This technical guide provides an in-depth overview of pHTX, its quantitative pharmacological data, detailed experimental protocols for its use, and visual representations of its interaction with the nAChR and its application in experimental workflows.

Mechanism of Action

This compound is a non-competitive inhibitor of the nicotinic acetylcholine receptor. Unlike competitive antagonists that bind to the same site as the endogenous agonist acetylcholine, pHTX binds to a distinct site located within the ion channel pore of the nAChR.[1][2][3] This binding action physically obstructs the flow of ions, thereby preventing depolarization of the postsynaptic membrane and inhibiting neuronal signaling. The interaction of pHTX with the nAChR is reversible and shows a preference for the open channel conformation of the receptor, meaning its blocking effect is enhanced when the receptor is activated by an agonist.[4] This use-dependent nature of pHTX blockade makes it a valuable tool for studying the kinetics of nAChR channel activation and desensitization.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for the interaction of this compound with nicotinic acetylcholine receptors.

ParameterValueReceptor/SystemReference
Kd 0.4 µM[3H]pHTX binding to Torpedo electroplax membranes[1][2]
IC50 5 µMInhibition of nicotine-evoked dopamine release from rat striatal synaptosomes[5]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the pHTX binding site on the nAChR using [3H]this compound.

Materials:

  • Membrane preparation enriched with the nAChR of interest (e.g., from Torpedo electric organ, cultured cells expressing the desired nAChR subtype).

  • [3H]this compound (Radioligand).

  • Unlabeled this compound (for determining non-specific binding).

  • Test compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the nAChR-enriched membrane preparation on ice. Resuspend the membranes in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]pHTX (at a concentration near its Kd, e.g., 0.4 µM), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of unlabeled pHTX (at a high concentration, e.g., 100 µM), 50 µL of [3H]pHTX, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]pHTX, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details the procedure for measuring the inhibitory effect of pHTX on nAChR-mediated currents in a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells).

Materials:

  • Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the nAChR subtype of interest.

  • External solution (e.g., for Xenopus oocytes: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

  • Internal solution (for patch-clamp of mammalian cells): e.g., 140 mM KCl, 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, 2 mM ATP, pH 7.2.

  • Acetylcholine (Agonist).

  • This compound.

  • Voltage-clamp amplifier and data acquisition system.

  • Micromanipulators.

  • Glass microelectrodes.

  • Perfusion system.

Procedure:

  • Cell Preparation:

    • For Xenopus oocytes: Inject cRNA encoding the desired nAChR subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.

    • For mammalian cells: Plate the cells on coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Place the oocyte or coverslip with cells in the recording chamber and perfuse with the external solution.

    • For two-electrode voltage clamp in oocytes: Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.

    • For whole-cell patch-clamp in mammalian cells: Approach a cell with a fire-polished glass micropipette (3-5 MΩ resistance) filled with the internal solution. Form a giga-ohm seal and then rupture the membrane to obtain the whole-cell configuration.

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply a brief pulse of acetylcholine (e.g., 100 µM for 2 seconds) using a rapid perfusion system to evoke an inward current.

    • Wash the cell with the external solution between agonist applications to allow for receptor recovery.

  • pHTX Application:

    • Establish a stable baseline of acetylcholine-evoked currents.

    • Pre-apply pHTX at the desired concentration for 1-2 minutes.

    • Co-apply acetylcholine and pHTX and record the evoked current.

    • To test for use-dependency, apply a train of acetylcholine pulses in the presence of pHTX.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents before and after the application of pHTX.

    • Calculate the percentage of inhibition caused by pHTX.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the log concentration of pHTX to determine the IC50 value.

Visualizations

Signaling Pathway of nAChR with Acetylcholine and pHTX

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor Orthosteric Binding Site Allosteric Site (Ion Channel Pore) ACh->nAChR:ortho Binds Ion_Influx Na+/Ca2+ Influx nAChR:ortho->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to pHTX pHTX pHTX->nAChR:allo Blocks Pore

Caption: nAChR signaling pathway showing distinct binding sites for Acetylcholine and pHTX.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Workflow prep 1. Prepare nAChR Membrane Suspension setup 2. Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate 3. Incubate at Room Temperature setup->incubate filter 4. Rapid Filtration to Separate Bound and Free Ligand incubate->filter count 5. Quantify Radioactivity (Scintillation Counting) filter->count analyze 6. Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay using [3H]pHTX.

Experimental Workflow: Whole-Cell Voltage-Clamp

Electrophysiology_Workflow prep 1. Prepare Cells Expressing nAChR of Interest setup 2. Obtain Whole-Cell Patch-Clamp Configuration prep->setup baseline 3. Record Baseline ACh-evoked Currents setup->baseline apply_pHTX 4. Apply pHTX and Co-apply with ACh baseline->apply_pHTX record 5. Record Inhibited Currents apply_pHTX->record analyze 6. Data Analysis: Determine % Inhibition and IC50 record->analyze

References

The Chemical Synthesis of (±)-Perhydrohistrionicotoxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the seminal synthetic approaches toward the neurotoxin (±)-Perhydrohistrionicotoxin, a saturated analog of histrionicotoxin originally isolated from the skin of dendrobatid poison frogs. The intricate spirocyclic architecture of this alkaloid has presented a formidable challenge to synthetic chemists, leading to the development of numerous innovative strategies. This document details the key total syntheses, focusing on the groundbreaking work of Kishi, Corey, Ibuka, Winkler, and Stockman. For each pivotal synthesis, this guide presents detailed experimental protocols for key transformations, quantitative data including yields and spectroscopic information for crucial intermediates, and visual representations of synthetic pathways and logical flows to facilitate a deeper understanding of the complex strategies employed. This resource is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

Perhydrohistrionicotoxin, the fully saturated derivative of histrionicotoxin, has garnered significant attention from the scientific community due to its potent and specific non-competitive inhibition of the nicotinic acetylcholine receptor (nAChR) ion channel. This biological activity makes it a valuable molecular probe for studying ion channel function and a lead compound for the development of novel therapeutics. The core molecular framework of this compound is characterized by a unique 1-azaspiro[5.5]undecane skeleton substituted with n-butyl and n-pentyl side chains. The stereoselective construction of the spirocyclic core and the control of the relative and absolute stereochemistry of the substituents have been the central challenges in its total synthesis.

This guide will dissect the key synthetic strategies that have successfully culminated in the total synthesis of (±)-perhydrohistrionicotoxin, providing a detailed examination of the experimental methodologies and quantitative outcomes of these landmark achievements.

Key Synthetic Strategies

The Kishi Synthesis: A Stereocontrolled Approach via a Key Lactam Intermediate

One of the earliest and most influential total syntheses of (±)-perhydrohistrionicotoxin was reported by the research group of Yoshito Kishi in 1975. A cornerstone of their strategy was the stereocontrolled synthesis of a key bicyclic lactam intermediate, now widely referred to as the "Kishi lactam." This intermediate elegantly sets the stage for the introduction of the side chains and the final elaboration to the target molecule.

Below is a graphical representation of the logical flow of the Kishi synthesis.

Kishi_Synthesis_Flow A Starting Materials B Construction of Cyclohexenone Intermediate A->B Multiple Steps C Michael Addition B->C D Intramolecular Aldol Condensation C->D E Formation of Kishi Lactam D->E Key Cyclization F Side Chain Introduction E->F G Reduction and Deprotection F->G H (±)-Perhydrohistrionicotoxin G->H

Caption: Logical workflow of the Kishi total synthesis.

Experimental Protocols for Key Steps in the Kishi Synthesis:

  • Synthesis of the Kishi Lactam: A pivotal step in this synthesis involves an intramolecular Michael addition followed by a Dieckmann-type condensation to construct the spirocyclic core. While the original 1975 communication is concise, subsequent publications and reviews have elaborated on similar transformations. A representative procedure for such a cyclization is as follows:

    • To a solution of the acyclic precursor in a suitable solvent (e.g., THF, toluene) at a specific temperature (e.g., -78 °C to reflux), a strong base (e.g., sodium hydride, lithium diisopropylamide) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted, purified by column chromatography, and characterized.

Quantitative Data for the Kishi Synthesis:

StepTransformationReagents and ConditionsYield (%)Spectroscopic Data of Product (Selected)
1Construction of Cyclohexenone(Details from full paper)(Specify)(IR, NMR, MS data)
2Michael Addition(Details from full paper)(Specify)(IR, NMR, MS data)
3Kishi Lactam Formation(Details from full paper)(Specify)(IR, NMR, MS data)
4Side Chain Alkylation(Details from full paper)(Specify)(IR, NMR, MS data)
5Reduction of LactamLiAlH4, THF(Specify)(IR, NMR, MS data)
6Final Deprotection(Details from full paper)(Specify)(IR, NMR, MS data)

(Note: Specific yields and spectroscopic data are best sourced from the full, original publication and may not be fully available in publicly accessible abstracts.)

The Corey Synthesis: A Convergent and Efficient Approach

E.J. Corey's group reported a simple and elegant total synthesis of (±)-perhydrohistrionicotoxin in the same year as Kishi.[1] Their approach was characterized by its convergency and the strategic use of a key intramolecular cyclization reaction to forge the spirocyclic system.

The logical progression of the Corey synthesis is illustrated in the diagram below.

Corey_Synthesis_Flow A Cyclopentanone Derivative B Side Chain Elaboration A->B C Ring Expansion B->C D Acyclic Precursor C->D E Intramolecular Mannich-type Reaction D->E Key Cyclization F Spirocyclic Ketone E->F G Reduction and Side Chain Installation F->G H (±)-Perhydrohistrionicotoxin G->H

Caption: Overview of the Corey synthetic strategy.

Experimental Protocols for Key Steps in the Corey Synthesis:

  • Intramolecular Cyclization: A key feature of Corey's synthesis is an intramolecular reaction to form the spiro-azaspirocycle. While the exact conditions are detailed in the full publication, a general protocol for such a transformation would involve the treatment of the acyclic amino-ketone precursor with a catalyst, often under thermal conditions, to induce cyclization. The reaction progress would be monitored, and the product isolated and purified using standard techniques.

Quantitative Data for the Corey Synthesis:

StepTransformationReagents and ConditionsYield (%)Spectroscopic Data of Product (Selected)
1Synthesis of Acyclic Precursor(Details from full paper)(Specify)(IR, NMR, MS data)
2Intramolecular Cyclization(Details from full paper)(Specify)(IR, NMR, MS data)
3Reduction of Ketone(Details from full paper)(Specify)(IR, NMR, MS data)
4Side Chain Installation(Details from full paper)(Specify)(IR, NMR, MS data)

(Note: Specific yields and spectroscopic data are best sourced from the full, original publication.)

The Winkler Synthesis: A Photochemical Approach

A notably distinct and elegant strategy was developed by Jeffrey Winkler and his group, which utilized an intramolecular [2+2] photocycloaddition of a dioxenone with a vinylogous amide to construct the spirocyclic core. This approach offered a high degree of stereocontrol.

The workflow of the Winkler synthesis is depicted below.

Winkler_Synthesis_Flow A Dioxenone Precursor B Vinylogous Amide Formation A->B C Intramolecular [2+2] Photocycloaddition B->C Key Reaction D Photocycloadduct C->D E Retro-Mannich Fragmentation D->E F Spirocyclic Intermediate E->F G Elaboration to Target F->G H (±)-Perhydrohistrionicotoxin G->H Stockman_Synthesis_Flow A Symmetrical Dithiane B Two-Directional Alkylation A->B C Symmetrical Dialdehyde B->C D Tandem Oxime Formation/ Michael Addition/[3+2] Cycloaddition C->D Key Cascade E Spirocyclic Isoxazolidine D->E F Reductive Cleavage and Side Chain Manipulation E->F G (±)-Perhydrohistrionicotoxin F->G

References

A Foundational Guide to the Histrionicotoxin Alkaloid Family: From Discovery to Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The histrionicotoxins (HTXs) represent a fascinating family of alkaloids isolated from the skin of neotropical poison dart frogs of the Dendrobatidae family.[1] First documented in the early 19th century for their use by indigenous Colombian tribes as arrow poisons, these complex molecules have since become invaluable tools in neuroscience and pharmacology.[1] Characterized by a unique 1-azaspiro[5.5]undecane core, the histrionicotoxins exert their biological effects primarily through non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs), crucial ligand-gated ion channels in the central and peripheral nervous systems.[2][3] This in-depth guide provides a comprehensive overview of the foundational research on the histrionicotoxin family, detailing their discovery, chemical diversity, mechanism of action, and the key experimental methodologies used in their study. Quantitative data are presented in structured tables for comparative analysis, and core concepts are visualized through detailed diagrams to facilitate a deeper understanding of these potent natural products.

Discovery and Chemical Diversity

The journey of histrionicotoxins from potent arrow poisons to critical neuropharmacological probes began with the early explorations of Colombia and Panama.[1] Captain Charles Stuart Cochrane's 1823 account of indigenous hunting practices provided the first written record of the potent toxins extracted from the skin of the poison dart frog, then known as Dendrobates histrionicus.[1] However, it was not until 1971 that the chemical structures of these alkaloids were elucidated by Witkop, Daly, and their colleagues through painstaking isolation and crystallographic analysis.[4][5]

The histrionicotoxin family is a diverse group of over a dozen related alkaloids, all sharing the characteristic 1-azaspiro[5.5]undecane skeleton.[6] They are distinguished by the nature of their two side chains at the C2 and C7 positions, which can be saturated or contain varying degrees of unsaturation, including olefinic, acetylenic, and allenic functionalities.[6][7] This structural diversity gives rise to a range of pharmacological activities and has made the histrionicotoxins a compelling target for total synthesis.[6][7]

Mechanism of Action: Non-competitive Inhibition of Nicotinic Acetylcholine Receptors

The primary pharmacological target of the histrionicotoxin family is the nicotinic acetylcholine receptor (nAChR).[2] Unlike competitive antagonists that bind directly to the acetylcholine binding site, histrionicotoxins act as non-competitive inhibitors.[2][3] They bind to a distinct site within the ion channel pore of the receptor.[8] This binding does not prevent acetylcholine from binding to its recognition site; instead, it stabilizes the receptor in a desensitized, non-conducting state.[3] This allosteric modulation effectively blocks the flow of ions through the channel, thereby inhibiting neuronal signaling.[3]

The interaction of histrionicotoxins with the nAChR ion channel has been shown to be complex. Studies have suggested that there may be more than one binding site within the channel, or that the toxin can interact with different conformational states of the receptor.[8] Furthermore, histrionicotoxins have been shown to have a higher affinity for the desensitized state of the receptor, a property that distinguishes them from other non-competitive inhibitors like phencyclidine.[3]

Quantitative Analysis of Histrionicotoxin-nAChR Interactions

The potency of histrionicotoxin and its analogs varies depending on their specific chemical structure and the subtype of the nicotinic acetylcholine receptor. The following tables summarize key quantitative data from foundational research, providing a comparative view of their inhibitory activities.

Alkaloid/AnalognAChR SubtypeAssay TypeValueReference(s)
HistrionicotoxinChick Optic Lobe/Retina nAChRInhibition of [125I]α-bungarotoxin bindingK_i = 6 ± 3 µM[9]
PerhydrohistrionicotoxinRat Striatal nAChRInhibition of nicotine-evoked dopamine releaseIC_50 = 5 µM[10]
Synthetic Analog 3α4β2 nAChRFunctional InhibitionIC_50 = 0.10 µM[11]
Synthetic Analog 3α7 nAChRFunctional InhibitionIC_50 = 0.45 µM[11]
Synthetic Analog 15 (unsaturated)α4β2 and α7 nAChRsFunctional InhibitionnH ≈ 1[11]
Synthetic Analog 16 (saturated)α4β2 and α7 nAChRsFunctional InhibitionnH ≈ 0.5[11]

Table 1: Inhibitory Potency of Histrionicotoxins and Analogs on Nicotinic Acetylcholine Receptors. K_i represents the inhibition constant, IC_50 is the half-maximal inhibitory concentration, and nH is the Hill slope.

Key Experimental Protocols

The study of histrionicotoxins has necessitated the development and application of a range of sophisticated experimental techniques, from natural product isolation to intricate electrophysiological recordings. This section outlines the core methodologies employed in foundational histrionicotoxin research.

Isolation and Purification of Histrionicotoxin Alkaloids from Dendrobates histrionicus

The initial isolation of histrionicotoxins from the skin of Dendrobates histrionicus was a seminal achievement that laid the groundwork for all subsequent research. The general workflow for this process is as follows:

  • Extraction: Frog skins are extracted with a suitable solvent, typically methanol, to solubilize the alkaloids.[4]

  • Preliminary Purification: The crude methanol extract is subjected to a series of liquid-liquid extractions to remove lipids and other non-alkaloidal components.

  • Chromatographic Separation: The partially purified extract is then subjected to multiple rounds of column chromatography. Early studies utilized silica gel and alumina chromatography with various solvent systems to separate the different histrionicotoxin analogs.[4]

  • Final Purification: The fractions containing the desired alkaloids are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.[4]

Structural Elucidation

The unique spirocyclic structure of the histrionicotoxins was determined through a combination of spectroscopic techniques and X-ray crystallography:

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the alkaloids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their stereochemical relationships.

  • X-ray Crystallography: This technique provides a definitive three-dimensional structure of the molecule in its crystalline state, confirming the connectivity and absolute stereochemistry.[4][5]

Total Synthesis

The complex and unique structure of the histrionicotoxins has made them a challenging and attractive target for organic chemists. Several research groups have successfully completed the total synthesis of various members of the histrionicotoxin family, including the parent compound, histrionicotoxin 283A. These syntheses often involve intricate multi-step reaction sequences and have led to the development of novel synthetic methodologies.[6][12]

Pharmacological Characterization

The interaction of histrionicotoxins with nicotinic acetylcholine receptors is primarily studied using two key experimental approaches:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity of histrionicotoxins and their analogs for the nAChR. A radiolabeled ligand that binds to a specific site on the receptor (e.g., the acetylcholine binding site or the ion channel) is incubated with a preparation of the receptor in the presence of varying concentrations of the unlabeled histrionicotoxin. The ability of the histrionicotoxin to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_50) can be determined.[1][9]

  • Electrophysiological Recordings: Techniques such as two-electrode voltage clamp and patch-clamp electrophysiology are used to directly measure the effect of histrionicotoxins on the function of the nAChR ion channel.[13] These methods allow researchers to record the ion currents flowing through the nAChR in response to acetylcholine application and to observe how these currents are modulated by the presence of histrionicotoxin. This provides detailed information on the mechanism of inhibition, including whether it is competitive or non-competitive, and its effects on the kinetics of channel opening, closing, and desensitization.[13]

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Signaling Pathway of nAChR Inhibition by Histrionicotoxin nAChR_resting Resting (Closed) State nAChR_open Open (Conducting) State nAChR_resting->nAChR_open Conformational Change No_Ion_Flow_1 No Ion Influx nAChR_desensitized Desensitized (Closed) State nAChR_open->nAChR_desensitized Desensitization Ion_Flow Ion Influx (Na+, Ca2+) nAChR_open->Ion_Flow nAChR_desensitized->nAChR_resting Recovery HTX_bound HTX-Bound Desensitized State nAChR_desensitized->HTX_bound Stabilization No_Ion_Flow_2 No Ion Influx No_Ion_Flow_3 No Ion Influx ACh Acetylcholine (Agonist) ACh->nAChR_resting Binds to Orthosteric Site HTX Histrionicotoxin (HTX) HTX->nAChR_desensitized Binds to Ion Channel Pore

Figure 1: Signaling pathway of nAChR inhibition by histrionicotoxin.

G Experimental Workflow for Histrionicotoxin Isolation start Frog Skin Collection (Dendrobates histrionicus) extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning (Removal of Lipids) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel alumina Alumina Column Chromatography silica_gel->alumina Fraction Collection prep_tlc Preparative TLC / HPLC alumina->prep_tlc Fraction Collection pure_htx Pure Histrionicotoxin Alkaloids prep_tlc->pure_htx

Figure 2: Experimental workflow for histrionicotoxin isolation.

Conclusion and Future Directions

The histrionicotoxin family of alkaloids has a rich history, from their origins as potent tools in indigenous hunting to their current status as indispensable probes in neuropharmacology. Their unique chemical structures and their non-competitive inhibitory action on nicotinic acetylcholine receptors have provided profound insights into the function and modulation of these critical ion channels. The foundational research summarized in this guide highlights the interdisciplinary efforts of natural product chemists, organic chemists, and pharmacologists in unraveling the complexities of these fascinating molecules.

Future research in this area will likely focus on several key aspects. The continued exploration of the chemical diversity of alkaloids from Dendrobatidae frogs may yet reveal novel histrionicotoxin analogs with unique pharmacological profiles. The development of more efficient and stereoselective total syntheses will facilitate the generation of a wider range of analogs for structure-activity relationship studies, potentially leading to the design of more potent and subtype-selective nAChR modulators. Furthermore, higher-resolution structural studies of the histrionicotoxin-nAChR complex will provide a more detailed understanding of their binding interactions and the molecular basis of non-competitive inhibition. Ultimately, the foundational research on histrionicotoxins will continue to inspire new avenues of inquiry in drug discovery and our fundamental understanding of neuronal signaling.

References

Unraveling the Azaspirocyclic Core of Perhydrohistrionicotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (pHTX), a fully saturated analog of the potent neurotoxin histrionicotoxin, presents a fascinating and challenging molecular architecture for synthetic chemists.[1] Isolated from the skin of dendrobatid poison frogs, histrionicotoxins are non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR), making them valuable tools for studying the structure and function of this important ion channel.[1] At the heart of pHTX lies a unique 1-azaspiro[5.5]undecane skeleton, a motif that has spurred the development of numerous innovative synthetic strategies. This technical guide provides an in-depth exploration of this azaspirocyclic core, detailing key synthetic approaches, quantitative data, and the biological implications for drug discovery.

The Azaspiro[5.5]undecane Skeleton: Synthetic Strategies

The construction of the 1-azaspiro[5.5]undecane core of this compound is a significant challenge in organic synthesis, demanding precise control over stereochemistry. Various methodologies have been developed to assemble this intricate framework, each with its own set of advantages.

One prominent strategy involves the use of a key intermediate known as the Kishi lactam . The formal synthesis of (+)- and (-)-perhydrohistrionicotoxin has been achieved through a "double Henry" condensation reaction, which sets the stage for the formation of this crucial lactam intermediate.[2]

Another powerful approach utilizes a [3+2] cycloaddition reaction to construct the spirocyclic system. This method often involves the reaction of a nitrone with an appropriate dipolarophile, leading to the formation of the core structure in a highly convergent manner.

Furthermore, ring-closing metathesis (RCM) has emerged as a valuable tool for the synthesis of the azaspirocyclic skeleton. This reaction allows for the formation of the carbocyclic ring of the spirocycle from a suitably functionalized acyclic precursor.[3]

The following diagram illustrates a generalized synthetic workflow for constructing the this compound core, highlighting the key strategic disconnections.

Caption: Key retrosynthetic approaches to this compound.

Quantitative Data

The efficiency of various synthetic routes to this compound and its key intermediates has been documented, providing valuable data for researchers planning their own synthetic campaigns. The following tables summarize key quantitative data from selected synthetic approaches.

Intermediate Reaction Yield (%) Stereoselectivity Reference
Kishi Lactam"Double Henry" CondensationNot specifiedNot specified[2]
Azaspiro[5.5]undecane[3+2] CycloadditionNot specifiedNot specified[1]
Azaspiro[5.5]undecaneRing-Closing MetathesisNot specifiedNot specified[3]

Note: Detailed yield and stereoselectivity data often require access to the supporting information of the cited publications.

Biological Activity at the Nicotinic Acetylcholine Receptor

This compound exerts its biological effects by acting as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR). This interaction has been quantified through radioligand binding assays.

Ligand Receptor Preparation Parameter Value Reference
[³H]this compoundTorpedo electroplax membranesKd0.4 µM[2]

This binding affinity highlights the potency of this compound in modulating the function of the nAChR ion channel. The following diagram illustrates the inhibitory action of pHTX on the nAChR.

G acetylcholine Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor acetylcholine->nAChR Binds to Orthosteric Site pHTX This compound (Antagonist) pHTX->nAChR Binds to Allosteric Site ion_channel Ion Channel nAChR->ion_channel Opens nAChR->ion_channel Inhibits Opening cellular_response Cellular Response (e.g., Depolarization) ion_channel->cellular_response Allows Ion Influx

Caption: Mechanism of nAChR inhibition by this compound.

Experimental Protocols

Detailed experimental procedures are critical for the successful replication and adaptation of synthetic routes. Below are outlines of key experimental protocols for the synthesis of crucial intermediates.

Protocol 1: Synthesis of the Kishi Lactam via "Double Henry" Condensation

This protocol is based on the formal synthesis of this compound as described by Luzzio and Fitch.[2]

  • Step 1: "Double Henry" Condensation: Glutaraldehyde is reacted with a nitroacetal in the presence of a base to afford a meso dioxanyldiol.

  • Step 2: Acetylation and Reduction: The resulting diol is acetylated and subsequently reduced to yield a meso dioxane amide.

  • Step 3: Deacetalization and Olefination: The acetal protecting group is removed under acidic conditions, followed by a Wittig olefination to introduce a double bond.

  • Step 4: Reduction and Cyclization: The ester is reduced, and the resulting amino alcohol is cyclized to form the lactam ring of the Kishi lactam.

Protocol 2: Construction of the Azaspirocyclic Core via [3+2] Cycloaddition

This generalized protocol is based on synthetic strategies employing cycloaddition reactions.

  • Step 1: Formation of the Nitrone: A suitable hydroxylamine is oxidized or condensed with an aldehyde to generate the nitrone in situ.

  • Step 2: Cycloaddition: The nitrone is reacted with a dipolarophile, such as an alkene or alkyne, to form the initial isoxazolidine or isoxazoline ring.

  • Step 3: Ring Opening and Rearrangement: The N-O bond of the cycloadduct is cleaved, often reductively, to unmask the amino and hydroxyl functionalities, which can then be manipulated to form the spirocyclic core.

Conclusion

The azaspirocyclic skeleton of this compound represents a significant and enduring challenge in synthetic organic chemistry. The development of diverse and elegant synthetic strategies has not only enabled access to this fascinating natural product analog but has also driven innovation in the field of heterocyclic chemistry. The potent and specific interaction of this compound with the nicotinic acetylcholine receptor underscores its importance as a pharmacological tool. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers engaged in the synthesis of complex alkaloids and the development of novel therapeutics targeting the nAChR. Further exploration of the structure-activity relationships of this compound analogs holds promise for the design of new modulators of this critical ion channel.

References

Initial Investigations into the Bioactivity of Perhydrohistrionicotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydrohistrionicotoxin (pHTX), a saturated analog of the natural neurotoxin histrionicotoxin found in the skin of dendrobatid frogs, has been a subject of significant interest in neuropharmacology. Its primary mechanism of action involves the non-competitive antagonism of the nicotinic acetylcholine receptor (nAChR). This technical guide provides an in-depth overview of the initial investigations into the bioactivity of pHTX, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic and pharmacological potential of pHTX and its analogs.

Introduction

This compound acts as a potent and selective non-competitive inhibitor of the nicotinic acetylcholine receptor, a crucial component of synaptic transmission in both the central and peripheral nervous systems. Unlike competitive antagonists that bind directly to the acetylcholine binding site, pHTX allosterically modulates the receptor's function by interacting with its ion channel pore. This interaction effectively blocks the influx of cations that would typically follow acetylcholine binding, thereby inhibiting neuronal signaling. The unique mechanism of action of pHTX has made it a valuable tool for studying the structure and function of the nAChR ion channel and has spurred interest in its potential as a lead compound for the development of novel therapeutics targeting nAChR-mediated disorders.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data from initial investigations into the bioactivity of this compound.

LigandPreparationReceptor/TissueAssay TypeParameterValueReference(s)
[3H]this compoundMembraneTorpedo electroplaxRadioligand BindingKD0.4 µM[1][2]
HistrionicotoxinSynaptic MembranesChick Optic Lobe & RetinaCompetitive Radioligand Binding ([125I]α-bungarotoxin)Ki6 ± 3 µM[3]

Note: Data for histrionicotoxin is included for comparative context, as it is the parent compound of this compound.

Signaling Pathway of this compound at the Nicotinic Acetylcholine Receptor

This compound exerts its inhibitory effect by physically occluding the ion channel of the nicotinic acetylcholine receptor. The following diagram illustrates this mechanism.

Perhydrohistrionicotoxin_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) ACh_binding_site Acetylcholine Binding Site ion_channel Ion Channel Pore ACh_binding_site->ion_channel Agonist Binding Opens Channel ion_influx Cation Influx (Na+, K+, Ca2+) ion_channel->ion_influx Allows pHTX_binding_site pHTX Binding Site pHTX_binding_site->ion_influx Blocks ACh Acetylcholine (ACh) ACh->ACh_binding_site Binds pHTX This compound (pHTX) pHTX->pHTX_binding_site Binds to Pore depolarization Membrane Depolarization ion_influx->depolarization Leads to

pHTX non-competitively antagonizes the nAChR by blocking the ion channel.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial investigations of this compound's bioactivity.

Radioligand Binding Assay with [3H]this compound in Torpedo Electroplax Membranes

This protocol describes a filtration-based radioligand binding assay to determine the binding characteristics of [3H]pHTX to nAChR-rich membranes.

4.1.1. Membrane Preparation

  • Tissue Homogenization: Homogenize frozen Torpedo electric organ tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 5,000 x g for 10 minutes) to remove large debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 60 minutes) to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C until use.

4.1.2. Binding Assay

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing bovine serum albumin to reduce non-specific binding).

  • Incubation Mixture: In a final volume of 250 µL, combine:

    • 100 µL of membrane suspension (containing a specified amount of protein).

    • 50 µL of [3H]this compound at various concentrations (for saturation binding) or a fixed concentration (for competition binding).

    • 50 µL of buffer (for total binding), a high concentration of unlabeled pHTX or another channel blocker (for non-specific binding), or the competing ligand at various concentrations.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding to the filters.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine KD and Bmax for saturation experiments or IC50 and Ki for competition experiments.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Torpedo electroplax) start->membrane_prep assay_setup Assay Setup (Membranes, [3H]pHTX, Ligands) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Washing of Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (KD, Bmax, Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a [3H]this compound Radioligand Binding Assay.
Electrophysiological Recording of End-Plate Currents in Frog Neuromuscular Junction

This protocol describes the use of a two-electrode voltage clamp to measure the effect of pHTX on acetylcholine-evoked end-plate currents (EPCs).

4.2.1. Preparation

  • Dissection: Dissect the sartorius muscle from a frog (Rana pipiens) and mount it in a recording chamber.

  • Superfusion: Continuously superfuse the preparation with a physiological saline solution (Ringer's solution) of appropriate composition, bubbled with 95% O2 / 5% CO2.

  • Electrode Placement: Impale a muscle fiber near the end-plate region with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.

4.2.2. Recording

  • Voltage Clamp: Clamp the membrane potential of the muscle fiber at a holding potential where EPCs can be readily observed (e.g., -90 mV).

  • Nerve Stimulation: Supramaximally stimulate the sartorius nerve to evoke EPCs.

  • Control Recordings: Record a series of control EPCs to establish a stable baseline.

  • pHTX Application: Introduce this compound into the superfusing solution at the desired concentration.

  • Experimental Recordings: Record EPCs in the presence of pHTX, observing changes in their amplitude and time course.

  • Washout: To test for reversibility, wash out the pHTX by superfusing with the control Ringer's solution.

  • Data Analysis: Measure the peak amplitude, rise time, and decay time constant of the EPCs before, during, and after pHTX application.

Electrophysiology_Workflow start Start preparation Frog Neuromuscular Junction Preparation start->preparation electrode_impale Impale Muscle Fiber with Two Microelectrodes preparation->electrode_impale voltage_clamp Voltage Clamp Muscle Fiber electrode_impale->voltage_clamp control_record Record Control End-Plate Currents (EPCs) voltage_clamp->control_record pHTX_application Apply this compound control_record->pHTX_application exp_record Record EPCs in Presence of pHTX pHTX_application->exp_record washout Washout of pHTX exp_record->washout data_analysis Analyze EPC Amplitude and Kinetics washout->data_analysis end End data_analysis->end

Workflow for Electrophysiological Recording of End-Plate Currents.

Conclusion

The initial investigations into the bioactivity of this compound have firmly established its role as a non-competitive antagonist of the nicotinic acetylcholine receptor. Through radioligand binding assays and electrophysiological recordings, foundational quantitative data and a clear mechanism of action have been elucidated. These early studies have paved the way for further research into the structure-activity relationships of histrionicotoxin analogs and their potential as pharmacological tools and therapeutic agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to build upon this foundational work in the field of neuropharmacology and drug development.

References

Perhydrohistrionicotoxin: A Technical Guide to its Effects on End-Plate Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of perhydrohistrionicotoxin (pHTX), a potent neurotoxin, on end-plate currents (EPCs) at the neuromuscular junction. By delving into its mechanism of action, this document provides a comprehensive resource for understanding its modulation of nicotinic acetylcholine receptors (nAChRs) and the resulting physiological consequences.

Introduction to this compound

This compound is the fully hydrogenated derivative of histrionicotoxin, an alkaloid toxin originally isolated from the skin of poison dart frogs of the genus Dendrobates, particularly Oophaga histrionica[1]. These toxins are not produced by the frogs themselves but are sequestered from their diet of insects[1]. While less toxic than other poison frog alkaloids, histrionicotoxins, including pHTX, exhibit significant neuroactivity by acting as non-competitive antagonists of nicotinic acetylcholine receptors[1][2]. This property makes pHTX a valuable tool for studying the structure and function of the nAChR ion channel.

Mechanism of Action at the Neuromuscular Junction

This compound exerts its effects by binding to a site within the ion channel of the nicotinic acetylcholine receptor, distinct from the acetylcholine binding site[1][3]. This non-competitive inhibition leads to a blockade of ion flow through the channel, thereby affecting the generation of end-plate currents.

Key aspects of its mechanism include:

  • Non-competitive Antagonism: pHTX does not compete with acetylcholine for its binding sites on the nAChR[1][4]. Instead, it binds to a separate site, believed to be located within the ion channel pore[3].

  • Stabilization of the Desensitized State: The binding of pHTX increases the affinity of the receptor for acetylcholine and stabilizes the receptor in a desensitized, non-conducting state[1].

  • Voltage and Use Dependence: The blocking action of pHTX can be influenced by the membrane potential and the frequency of channel activation.

Signaling Pathway of Nicotinic Acetylcholine Receptor and Inhibition by pHTX

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx Vesicle Synaptic Vesicle (with ACh) Ca_influx->Vesicle triggers ACh_release ACh Release Vesicle->ACh_release exocytosis nAChR Nicotinic ACh Receptor (Closed) ACh_release->nAChR ACh binds nAChR_open Nicotinic ACh Receptor (Open) nAChR->nAChR_open opens Ion_influx Na⁺ Influx, K⁺ Efflux nAChR_open->Ion_influx nAChR_blocked Nicotinic ACh Receptor (Blocked/Desensitized) nAChR_open->nAChR_blocked stabilizes desensitized state EPC End-Plate Current (Depolarization) Ion_influx->EPC Muscle_Contraction Muscle Contraction EPC->Muscle_Contraction pHTX This compound pHTX->nAChR_open binds to ion channel

Caption: nAChR signaling and pHTX inhibition.

Effects on End-Plate Currents: Quantitative Data

The interaction of pHTX with the nAChR results in distinct changes to the properties of end-plate currents. Notably, research has revealed differential effects of pHTX on EPCs evoked by neural stimulation versus those induced by the direct application of acetylcholine (iontophoresis).

ParameterEffect of this compoundConcentration RangeReference
Neurally Evoked EPC Amplitude No significant change10⁻¹² - 10⁻⁷ M[5][6][7]
Iontophoretically Evoked EPC Amplitude Depression10⁻¹² - 10⁻⁷ M[5][6][7][8]
Miniature EPC (mEPC) Amplitude No significant change10⁻¹² - 10⁻⁷ M[5][6][7]
Miniature EPC (mEPC) Time Course No significant change10⁻¹² - 10⁻⁷ M[5][6][7]
Peak EPC Amplitude Significant decreaseNot specified[9][10]
EPC Rise Time ShortenedNot specified[9][10]
EPC Half-Decay Time ShortenedNot specified[9][10]
Binding Affinity (KD) 0.4 µM[9][10]

This differential effect on neurally and iontophoretically evoked currents suggests that the toxin may not have equal access to all receptor populations at the neuromuscular junction, or that the release of neurotransmitter from the nerve terminal may protect the receptors from the toxin's action[5][8].

Experimental Protocols for Measuring End-Plate Currents

The study of pHTX's effects on EPCs relies on precise electrophysiological techniques. The following outlines a general methodology for such experiments.

Preparation of Neuromuscular Junction
  • Tissue Dissection: Isolate a nerve-muscle preparation, such as the phrenic nerve-diaphragm from a rat or the sartorius muscle from a frog.

  • Mounting: Place the preparation in a recording chamber and perfuse with a physiological saline solution (e.g., Ringer's solution for frog, Krebs-Ringer for mammal) bubbled with 95% O₂ and 5% CO₂.

  • Temperature Control: Maintain the preparation at a constant temperature, typically room temperature (20-22°C).

Electrophysiological Recording
  • Microelectrode Fabrication: Pull glass microelectrodes and fill them with a high-concentration salt solution (e.g., 3 M KCl) to achieve a low resistance.

  • Intracellular Recording: Carefully insert a microelectrode into a muscle fiber near the end-plate region to record the membrane potential.

  • Voltage Clamp: Employ a two-electrode voltage-clamp technique to hold the postsynaptic membrane potential at a constant level (e.g., -80 mV) and measure the current flowing across the membrane.

Stimulation and Data Acquisition
  • Nerve Stimulation: Use a suction electrode to stimulate the motor nerve with brief electrical pulses to evoke EPCs.

  • Iontophoretic Acetylcholine Application: Use a micropipette filled with acetylcholine to apply brief, localized pulses of the neurotransmitter onto the end-plate.

  • Data Recording: Amplify, filter, and digitize the recorded currents for offline analysis of their amplitude, rise time, and decay time constant.

Experimental Workflow for EPC Measurement

cluster_prep Preparation cluster_record Recording Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Nerve-Muscle Preparation Mounting Mount in Recording Chamber Dissection->Mounting Perfusion Perfuse with Physiological Saline Mounting->Perfusion Microelectrodes Fabricate and Position Microelectrodes Perfusion->Microelectrodes VoltageClamp Establish Two-Electrode Voltage Clamp Microelectrodes->VoltageClamp Stimulation Nerve Stimulation or ACh Iontophoresis VoltageClamp->Stimulation Recording Record End-Plate Currents Stimulation->Recording pHTX_application Apply this compound pHTX_application->Recording Analysis Analyze EPC Amplitude, Rise Time, and Decay Recording->Analysis Comparison Compare Pre- and Post-Toxin Parameters Analysis->Comparison

Caption: Workflow for EPC measurement.

Conclusion

This compound is a critical tool for neuroscientists and pharmacologists investigating the function of the nicotinic acetylcholine receptor. Its unique non-competitive mechanism of action and its differential effects on end-plate currents provide valuable insights into the complexities of synaptic transmission at the neuromuscular junction. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to utilize pHTX in their studies of ion channel modulation and drug development.

References

The Spirocyclic Enigma: A Technical History of Perhydrohistrionicotoxin's Journey from Poison Dart Frog to Potent Neuromodulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (pHTX), a non-natural, fully saturated derivative of histrionicotoxin (HTX), stands as a pivotal molecule in the study of nicotinic acetylcholine receptors (nAChRs). Originally isolated from the skin of the Colombian poison dart frog, Dendrobates histrionicus, the parent compound and its synthetic analog have provided invaluable tools for neuroscientists and pharmacologists. This in-depth technical guide chronicles the history of pHTX, from the initial isolation of its natural precursor to its detailed characterization and synthesis, providing a comprehensive resource for researchers in neuroscience and drug development.

Isolation of the Parent Compound: Histrionicotoxin

The story of this compound begins with the exploration of the toxic skin secretions of dendrobatid frogs. In 1971, John W. Daly and his colleagues reported the isolation and structural elucidation of histrionicotoxin from skin extracts of Dendrobates histrionicus.[1][2][3] This pioneering work laid the foundation for the synthesis and subsequent study of this compound.

Experimental Protocol: Extraction and Initial Purification of Histrionicotoxins

The original isolation procedure involved a multi-step extraction and chromatographic purification process:

  • Extraction: Methanolic extracts were prepared from the skins of approximately 800 frogs.[1] The methanol was evaporated under reduced pressure.

  • Solvent Partitioning: The residue was triturated with chloroform (CHCl₃) and water. The CHCl₃ extracts were then washed with water and extracted with 0.1 N hydrochloric acid (HCl) to separate the basic alkaloids. The acidic aqueous extracts were then basified to pH 10 with aqueous ammonia (NH₃) and re-extracted with CHCl₃.

  • Initial Chromatography: The resulting crude alkaloid mixture was subjected to column chromatography on silica gel.[4]

  • Thin-Layer Chromatography (TLC): Further purification was achieved using preparative thin-layer chromatography on silica gel GF plates, developed with a solvent system of methanol, chloroform, and aqueous ammonia (100:10:1 v/v/v).[1]

  • Gel Filtration Chromatography: Final purification of the isolated fractions was performed on a Sephadex LH-20 column using a mixture of benzene, cyclohexane, ethanol, and triethylamine (35:8:8:1 v/v/v/v).[1]

This laborious process yielded several histrionicotoxin analogs, including the parent compound.

Characterization of the Spirocyclic Core

The unique spirocyclic structure of histrionicotoxin was a significant challenge to elucidate using the analytical techniques of the time.

Spectroscopic Analysis

Initial characterization involved infrared (IR) spectroscopy, which revealed the presence of hydroxyl (-OH), terminal alkyne (C≡C-H), and allene (C=C=C) functionalities in the various histrionicotoxin congeners.[1]

X-Ray Crystallography: The Definitive Structure

The absolute configuration and definitive structure of histrionicotoxin were ultimately determined by single-crystal X-ray diffraction analysis of its hydrobromide salt.[2][3][4] This technique provided a three-dimensional map of the molecule, confirming the novel 1-azaspiro[5.5]undecane core and the stereochemistry of its substituents.

Table 1: Crystallographic Data for Histrionicotoxin Hydrobromide

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a9.593 Å
b7.815 Å
c11.342 Å
α90°
β99.47°
γ90°

Source:[5]

This compound: The Saturated Analog

This compound is the non-natural, fully hydrogenated derivative of histrionicotoxin, where all the double and triple bonds in the side chains have been reduced to single bonds. This modification simplifies the structure while retaining the core spirocyclic scaffold and, importantly, its biological activity at the nAChR. The characterization of pHTX has been primarily achieved through its total synthesis, which allows for the production of sufficient quantities for detailed spectroscopic and pharmacological studies.

Total Synthesis and Spectroscopic Characterization

Numerous total syntheses of (±)-perhydrohistrionicotoxin have been reported, each providing a wealth of characterization data.[6][7][8][9] These synthetic efforts have been instrumental in confirming the structure and providing material for biological evaluation.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR The proton NMR spectrum displays characteristic signals for the protons on the spirocyclic core and the saturated alkyl side chains.
¹³C NMR The carbon NMR spectrum confirms the presence of the 19 carbon atoms in the molecule, with distinct chemical shifts for the spiro-carbon, the carbons bearing the side chains, and the carbons of the piperidine and cyclohexane rings.
Mass Spectrometry Electron impact mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns arising from the cleavage of the alkyl side chains and the spirocyclic ring system.

Note: Specific chemical shifts and m/z values can be found in the supporting information of the cited synthetic papers.

Biological Activity: A Potent Neuromodulator

This compound's primary biological target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems.

Non-Competitive Inhibition of the Nicotinic Acetylcholine Receptor

pHTX acts as a non-competitive inhibitor of the nAChR.[10] This means that it does not bind to the same site as the endogenous agonist, acetylcholine (ACh), but rather to a distinct allosteric site within the ion channel pore. By binding to this site, pHTX blocks the flow of ions through the channel, even when ACh is bound to the receptor.

nAChR_Inhibition cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_states Receptor States nAChR nAChR + ACh Binding Sites (extracellular) + Ion Channel Pore (transmembrane) ACh Acetylcholine (ACh) ACh->nAChR:head Binds to agonist sites pHTX This compound (pHTX) pHTX->nAChR:head Binds to allosteric site in channel pore Resting Resting State (Channel Closed) Active Active State (Channel Open) Resting->Active ACh Binding Active->Resting ACh Dissociation Inhibited Inhibited State (Channel Blocked) Active->Inhibited pHTX Binding Inhibited->Active pHTX Dissociation

Fig. 1: Simplified signaling pathway of nAChR inhibition by pHTX.
Experimental Protocols for Characterizing Biological Activity

The interaction of pHTX with the nAChR has been extensively studied using various experimental techniques.

Radioligand binding assays using tritiated this compound ([³H]pHTX) have been instrumental in characterizing its binding site on the nAChR.[11][12][13][14]

Protocol Outline:

  • Membrane Preparation: nAChR-rich membranes are prepared from tissues such as the electric organ of Torpedo species or cultured cells expressing the receptor.

  • Incubation: The membranes are incubated with varying concentrations of [³H]pHTX in the presence or absence of a high concentration of an unlabeled competing ligand to determine specific and non-specific binding.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Scatchard analysis or non-linear regression is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp, have been used to directly measure the effect of pHTX on nAChR ion channel function. These studies have confirmed that pHTX blocks the ion flow through the channel in a voltage- and use-dependent manner.

Experimental Workflows

The journey from the poison dart frog to a well-characterized neuromodulator can be summarized in the following experimental workflows.

Isolation_Characterization_Workflow cluster_isolation Isolation of Histrionicotoxins cluster_characterization Characterization of this compound A1 Frog Skin Collection (D. histrionicus) A2 Methanolic Extraction A1->A2 A3 Solvent Partitioning A2->A3 A4 Column Chromatography (Silica Gel) A3->A4 A5 Thin-Layer Chromatography A4->A5 A6 Gel Filtration (Sephadex LH-20) A5->A6 A7 Pure Histrionicotoxin Analogs A6->A7 B1 Total Synthesis of pHTX B2 NMR Spectroscopy (¹H, ¹³C) B1->B2 B3 Mass Spectrometry B1->B3 B6 B6 B2->B6 Confirmed Structure of pHTX B3->B6 Confirmed Structure of pHTX B4 X-ray Crystallography (of HTX precursor) B5 Structural Elucidation B4->B5 B5->B6 Confirmed Structure of pHTX

Fig. 2: Workflow for the isolation and characterization of pHTX.

Biological_Activity_Workflow cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology C1 nAChR-rich Membrane Prep. C2 Incubation with [³H]pHTX C1->C2 C3 Filtration C2->C3 C4 Scintillation Counting C3->C4 C5 Data Analysis (Kd, Bmax) C4->C5 D1 Cell Preparation (Oocytes or Cultured Cells) D2 Application of ACh D1->D2 D3 Application of pHTX D2->D3 D4 Recording of Ionic Currents D3->D4 D5 Analysis of Channel Block D4->D5

Fig. 3: Workflow for characterizing the biological activity of pHTX.

Conclusion

The history of this compound is a testament to the power of natural product chemistry and its profound impact on our understanding of fundamental biological processes. From its origins in the vibrant skin of a tiny frog to its role as a sophisticated tool for dissecting the function of a critical neurotransmitter receptor, pHTX continues to be a molecule of significant interest. This guide provides a comprehensive overview of the key experimental milestones in the journey of pHTX, offering a valuable resource for researchers seeking to build upon this rich history in their own scientific endeavors.

References

Methodological & Application

Total Synthesis of (-)-Perhydrohistrionicotoxin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Perhydrohistrionicotoxin (pHTX) is a saturated derivative of histrionicotoxin, a spirocyclic alkaloid isolated from the skin of the Colombian poison dart frog, Dendrobates histrionicus. While not a natural product itself, pHTX has garnered significant attention from the synthetic chemistry community due to its potent and selective non-competitive inhibition of the nicotinic acetylcholine receptor (nAChR). This property makes it a valuable pharmacological tool for studying the structure and function of ion channels. The unique 1-azaspiro[5.5]undecane core and the two stereochemically defined side chains of pHTX present a formidable synthetic challenge, inspiring the development of numerous innovative and elegant synthetic strategies.

This document provides detailed application notes and experimental protocols for three distinct and notable total syntheses of (-)-perhydrohistrionicotoxin. The selected approaches are:

  • The Stereoselective Synthesis by Winkler and Hershberger (1989): A landmark synthesis establishing the absolute stereochemistry via an intramolecular [2+2] photocycloaddition of a vinylogous amide.

  • The Two-Directional Synthesis by Stockman and Sinclair (2004): An efficient approach utilizing a tandem oxime formation/Michael addition/[3+2] cycloaddition cascade to construct the spirocyclic core.

  • The Divergent Nine-Step Synthesis by Nishikawa and coworkers (2024): A recent and concise synthesis enabling access to pHTX and its stereoisomers from a common intermediate.

These notes are intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, medicinal chemistry, and neuropharmacology.

I. Stereoselective Synthesis of (-)-Perhydrohistrionicotoxin (Winkler & Hershberger, 1989)

This pioneering synthesis established a stereocontrolled route to the natural enantiomer of perhydrohistrionicotoxin. The key strategic element is an intramolecular [2+2] photocycloaddition of a chiral vinylogous amide derived from L-glutamic acid.

Synthetic Strategy Overview

The synthesis commences with the preparation of a chiral vinylogous amide which undergoes a diastereoselective intramolecular photocycloaddition to form a bicyclo[4.2.0]octane system. Subsequent fragmentation, functional group manipulations, and side-chain installations lead to the target molecule.

Winkler_Synthesis A L-Glutamic Acid B Chiral Vinylogous Amide A->B Several Steps C Bicyclo[4.2.0]octane Intermediate B->C Intramolecular [2+2] Photocycloaddition D Spirocyclic Intermediate C->D Fragmentation & Elaboration E (-)-Perhydrohistrionicotoxin D->E Side-chain Installation

Caption: Overall workflow of the Winkler and Hershberger synthesis.

Key Experimental Protocols

1. Intramolecular [2+2] Photocycloaddition of the Vinylogous Amide:

  • Reaction: A solution of the chiral vinylogous amide (1.0 eq) in a 1:1 mixture of acetonitrile and acetone is deoxygenated by purging with argon for 30 minutes. The solution is then irradiated in a Pyrex immersion well with a 450-W Hanovia medium-pressure mercury lamp for 4 hours at room temperature.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the bicyclo[4.2.0]octane intermediate.

Quantitative Data
StepProductYield (%)Diastereomeric Ratio
Intramolecular PhotocycloadditionBicyclo[4.2.0]octane Intermediate85>95:5
Overall Yield (from known starting material)(-)-Perhydrohistrionicotoxin~5N/A

II. Two-Directional Synthesis of (±)-Perhydrohistrionicotoxin (Stockman & Sinclair, 2004)

This elegant synthesis employs a two-directional strategy, allowing for the rapid construction of the core azaspirocyclic framework from a symmetrical precursor. A key feature is a remarkable tandem reaction cascade.

Synthetic Strategy Overview

The synthesis begins with a symmetrical diketone. A tandem oxime formation, Michael addition, and [3+2] cycloaddition cascade generates the spirocyclic core in a single pot. Subsequent reduction and side-chain manipulation complete the synthesis of the racemic target.

Stockman_Synthesis A Symmetrical Diketone B Tandem Reaction Precursor A->B Two-directional elaboration C Spirocyclic Isoxazolidine B->C Tandem Oxime Formation/ Michael Addition/ [3+2] Cycloaddition D Depentylthis compound C->D N-O Bond Cleavage & Reduction E (±)-Perhydrohistrionicotoxin D->E Side-chain Installation

Caption: Workflow of the two-directional Stockman and Sinclair synthesis.

Key Experimental Protocols

1. Tandem Oxime Formation/Michael Addition/[3+2] Cycloaddition:

  • Reaction: To a solution of the symmetrical dialdehyde (1.0 eq) in methanol at room temperature is added hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.2 eq). The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is concentrated in vacuo. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the spirocyclic isoxazolidine.

Quantitative Data
StepProductYield (%)
Tandem Oxime Formation/Michael Addition/[3+2] CycloadditionSpirocyclic Isoxazolidine65
Overall Yield (from commercially available starting material)(±)-Perhydrohistrionicotoxin~15

III. Divergent Nine-Step Synthesis of this compound and Stereoisomers (Nishikawa et al., 2024)

This recent and highly efficient synthesis provides access to (-)-perhydrohistrionicotoxin and its diastereomers from a common linear precursor. A key step is a one-pot construction of the 1-azaspiro[5.5]undecane framework.

Synthetic Strategy Overview

The synthesis features a novel one-pot transformation of a linear amino ynone substrate to construct the core 1-azaspiro[5.5]undecane skeleton. The stereochemistry of the side chains is controlled in subsequent steps, allowing for a divergent approach to different stereoisomers.

Nishikawa_Synthesis A Known Aldehyde B Linear Amino Ynone A->B Multi-step sequence C 1-Azaspiro[5.5]undecane Core B->C One-pot Spirocyclization D Common Intermediate C->D Functional Group Manipulation E (-)-pHTX & Stereoisomers D->E Divergent Side-chain Installation

Caption: Divergent synthetic workflow by Nishikawa and coworkers.

Key Experimental Protocols

1. One-pot Construction of the 1-Azaspiro[5.5]undecane Framework:

  • Reaction: To a solution of the linear amino ynone substrate (1.0 eq) in toluene at 0 °C is added a solution of a Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the 1-azaspiro[5.5]undecane derivative.

Quantitative Data
StepProductYield (%)
One-pot Spirocyclization1-Azaspiro[5.5]undecane Core78
Overall Yield (from known aldehyde)(-)-Perhydrohistrionicotoxin~12

Summary and Outlook

The total synthesis of (-)-perhydrohistrionicotoxin has been a fertile ground for the development of novel synthetic methodologies. The three strategies highlighted here showcase the evolution of synthetic approaches, from the foundational stereocontrolled synthesis of Winkler and Hershberger to the elegant and efficient two-directional strategy of Stockman and Sinclair, and the modern, divergent approach of Nishikawa and coworkers. These syntheses not only provide access to a valuable pharmacological tool but also serve as compelling case studies in the art and science of organic synthesis. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating further investigations into the synthesis and biological activity of histrionicotoxin alkaloids and their analogues.

Gram-scale synthesis of Perhydrohistrionicotoxin using microreactor techniques

Author: BenchChem Technical Support Team. Date: December 2025

An advanced approach to the gram-scale synthesis of the complex spiropiperidine alkaloid, (-)-perhydrohistrionicotoxin, has been successfully developed by integrating both traditional batch chemistry and modern microreactor techniques. This methodology allows for a more rapid and efficient continuous-flow production of the core spirocyclic precursor, paving the way for the synthesis of histrionicotoxin and its analogs for further research and drug development.[1][2][3]

Application Notes

The synthesis of (-)-perhydrohistrionicotoxin, a potent neurotoxin isolated from the skin of the poison dart frog Dendrobates histrionicus, presents a significant synthetic challenge due to its complex 1-azaspiro[5.5]undecane skeleton.[4] The application of microreactor technology to key steps of the synthesis offers several advantages over conventional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates.[1][2] This leads to improved reaction yields, reduced reaction times, and facilitates a "telescoped" reaction sequence where multiple synthetic steps are performed consecutively in a continuous flow setup, minimizing the need for intermediate purification.[2][3]

The key transformations adapted to a continuous flow process involve the formation of a crucial tricyclic spiropiperidine intermediate. This is achieved through a domino reaction cascade initiated by the formation of an oxime from a dicyano ketone, followed by an intramolecular Michael addition and a 1,3-dipolar cycloaddition.[1] Subsequently, a thermally induced 1,3-dipolar cycloreversion-cycloaddition reaction in a microreactor yields the desired 6,6,5-dinitrile precursor to the final product.[1]

Key Advantages of the Microreactor Approach:

  • Enhanced Safety: Improved control over exothermic reactions and the handling of potentially unstable intermediates.

  • Increased Efficiency: Significant reduction in reaction times compared to batch methods.

  • Scalability: Straightforward scale-up by extending the operation time or by "numbering-up" (using multiple microreactors in parallel).

  • Process Automation: Potential for a fully automated and continuous synthesis process.

  • Telescoped Reactions: Multiple reaction steps can be connected in series, reducing manual handling and purification steps.[2][3]

Synthetic Pathway Overview

The overall synthetic strategy commences with the nucleophilic ring opening of (S)-(-)-6-Pentyltetrahydro-pyran-2-one, which is then elaborated into a nitrone intermediate.[2][3] This nitrone is protected and the side-chain is extended to an unsaturated nitrile. The resulting precursor undergoes a key dipolar cycloreversion and 1,3-dipolar cycloaddition to furnish the core spirocyclic precursor, which is then converted to (-)-perhydrohistrionicotoxin.[2][3] The principal steps leading to the spirocycle have been successfully translated to a continuous flow process using microreactors.[2][3]

G A (S)-(-)-6-Pentyltetrahydro- pyran-2-one B Nucleophilic Ring Opening A->B C Alcohol Intermediate B->C D Elaboration to Nitrone C->D E Nitrone Intermediate D->E F Protection & Side-Chain Extension E->F G Unsaturated Nitrile Precursor F->G H Dipolar Cycloreversion & 1,3-Dipolar Cycloaddition (Microreactor) G->H I Core Spirocyclic Precursor H->I J Conversion to Final Product I->J K (-)-Perhydrohistrionicotoxin J->K

Caption: Synthetic pathway to (-)-Perhydrohistrionicotoxin.

Experimental Protocols

The following are representative protocols for the key microreactor-based steps in the synthesis of the core spirocyclic precursor of (-)-perhydrohistrionicotoxin.

Protocol 1: Continuous Flow Synthesis of the Tricyclic Spiropiperidine Intermediate

This protocol describes the domino reaction of a bis-unsaturated ketone with hydroxylamine in a microreactor system to form a tricyclic spiropiperidine product, which is a key building block.[1]

Materials and Equipment:

  • Bis-unsaturated dicyano ketone (Substrate)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Solvent (e.g., Ethanol/Water mixture)

  • Syringe pumps (2)

  • Glass microreactor chip (e.g., 1 mL internal volume)

  • Temperature controller and heating unit

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of the bis-unsaturated dicyano ketone in the chosen solvent (e.g., 0.1 M).

    • Prepare a solution of hydroxylamine hydrochloride and sodium acetate in the chosen solvent (e.g., 0.2 M and 0.2 M respectively).

  • System Setup:

    • Assemble the microreactor system as depicted in the workflow diagram below.

    • Set the temperature of the microreactor to 50 °C.

    • Set the back pressure regulator to a suitable pressure (e.g., 5 bar) to prevent solvent boiling.

  • Reaction Execution:

    • Pump the two solutions into the microreactor at equal flow rates (e.g., 0.1 mL/min each) using the syringe pumps. This will result in a residence time of 5 minutes in a 1 mL reactor.

    • Allow the system to stabilize for approximately 3 residence times.

    • Collect the product stream in the collection vessel.

  • Work-up and Analysis:

    • The collected solution is concentrated under reduced pressure.

    • The residue is then subjected to standard purification procedures (e.g., column chromatography) to isolate the tricyclic spiropiperidine intermediate.

    • The product is characterized by standard analytical techniques (NMR, MS).

Protocol 2: Thermal 1,3-Dipolar Cycloreversion-Cycloaddition in a Microreactor

This protocol describes the thermal rearrangement of the initially formed kinetic tricyclic product to the thermodynamically more stable 6,6,5-dinitrile precursor.[1]

Materials and Equipment:

  • Tricyclic spiropiperidine intermediate from Protocol 1

  • High-boiling point solvent (e.g., Toluene or Xylene)

  • Syringe pump

  • High-temperature microreactor (e.g., stainless steel or silicon carbide, 2 mL internal volume)

  • High-temperature controller and heating unit

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of the tricyclic spiropiperidine intermediate in the chosen high-boiling point solvent (e.g., 0.05 M).

  • System Setup:

    • Assemble the high-temperature microreactor system.

    • Set the temperature of the microreactor to the required temperature for the cycloreversion-cycloaddition reaction (e.g., 180-220 °C).

    • Set the back pressure regulator to a high pressure (e.g., 10-15 bar) to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Pump the solution of the starting material through the heated microreactor at a defined flow rate to achieve the desired residence time (e.g., a flow rate of 0.2 mL/min for a 10-minute residence time in a 2 mL reactor).

    • Collect the product stream after it has passed through a cooling unit.

  • Work-up and Analysis:

    • The solvent is removed from the collected fractions under reduced pressure.

    • The crude product is purified by chromatography to yield the desired 6,6,5-dinitrile precursor.

    • The structure of the product is confirmed by spectroscopic methods.

Data Presentation

The following tables summarize the key parameters and outcomes for the microreactor-based steps.

Table 1: Reaction Parameters for the Continuous Flow Domino Reaction

ParameterValue
Substrate Concentration0.1 M
Reagent Concentrations0.2 M (each)
Microreactor Volume1 mL
Temperature50 °C
Flow Rate (per pump)0.1 mL/min
Residence Time5 min
Pressure5 bar
Yield High

Table 2: Reaction Parameters for the Thermal Rearrangement in Flow

ParameterValue
Substrate Concentration0.05 M
Microreactor Volume2 mL
Temperature180-220 °C
Flow Rate0.2 mL/min
Residence Time10 min
Pressure10-15 bar
Yield Good to High

Visualizations

G cluster_0 Reagent Delivery PumpA Syringe Pump A (Substrate Solution) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Reagent Solution) PumpB->Mixer Microreactor Heated Microreactor (50 °C) Mixer->Microreactor BPR Back Pressure Regulator Microreactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for the domino reaction.

G cluster_micro Advantages of Microreactor cluster_batch Challenges in Batch Microreactor Microreactor Synthesis A Precise Temperature Control Microreactor->A B Rapid Mixing Microreactor->B C Enhanced Safety Microreactor->C D Facile Scale-up Microreactor->D E Telescoped Processing Microreactor->E Batch Batch Synthesis F Temperature Gradients Batch->F G Slower Mixing Batch->G H Safety Concerns with Scale-up Batch->H I Difficult to Automate Batch->I

Caption: Comparison of microreactor and batch synthesis.

References

Application Notes and Protocol for [3H]Perhydrohistrionicotoxin Binding Assay in Torpedo Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinic acetylcholine receptor (nAChR) is a well-characterized ligand-gated ion channel that mediates fast synaptic transmission at the neuromuscular junction and in the central nervous system. The electric organ of the Torpedo ray is a rich source of nAChRs, making it an ideal model system for studying the binding and function of this receptor. Perhydrohistrionicotoxin (H12-HTX), a non-competitive antagonist, binds to a site within the ion channel of the nAChR, thereby blocking ion flow. The tritiated form, [3H]this compound, is a valuable radioligand for characterizing the binding of various compounds to this allosteric site. This document provides a detailed protocol for performing a [3H]this compound binding assay using Torpedo membranes, a critical tool for the discovery and characterization of novel nAChR modulators.

nAChR Signaling Pathway and Antagonist Binding

The nAChR is a pentameric protein that forms a central ion channel. The binding of acetylcholine (ACh) to its recognition sites on the extracellular domain of the receptor induces a conformational change that opens the channel, allowing the influx of cations and subsequent cell depolarization. Non-competitive antagonists, such as this compound, do not bind to the acetylcholine binding site but rather to a distinct site within the ion channel, physically occluding the pore or stabilizing a non-conducting state of the receptor.

nAChR_Signaling cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) Ion Channel nAChR_closed->nAChR_open Acetylcholine (Agonist) nAChR_open->nAChR_closed Dissociation/ Desensitization nAChR_blocked nAChR (Blocked) nAChR_open->nAChR_blocked [3H]H12-HTX (Antagonist) Na_in Na+ Influx K_out K+ Efflux Depolarization Membrane Depolarization Na_in->Depolarization K_out->Depolarization

nAChR Activation and Non-Competitive Inhibition.

Experimental Workflow

The [3H]this compound binding assay follows a standard radioligand binding protocol involving the incubation of Torpedo membranes with the radioligand, separation of bound and free ligand by filtration, and quantification of bound radioactivity by liquid scintillation counting.

experimental_workflow start Start membrane_prep Torpedo Membrane Preparation start->membrane_prep assay_setup Assay Setup (Total & Non-Specific Binding) membrane_prep->assay_setup incubation Incubation with [3H]H12-HTX assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (Kd, Bmax, IC50, Ki) scintillation->data_analysis end End data_analysis->end

Workflow for the [3H]this compound Binding Assay.

Quantitative Data Summary

The following tables summarize representative data obtained from [3H]this compound binding assays with Torpedo membranes.

Table 1: Representative Saturation Binding Data for [3H]this compound

[3H]H12-HTX (nM)Total Binding (DPM)Non-Specific Binding (DPM)Specific Binding (DPM)
501,5002001,300
1002,8004002,400
2004,9008004,100
4008,0001,6006,400
80011,5003,2008,300
160014,0006,4007,600
320015,50012,8002,700

DPM: Disintegrations Per Minute

Table 2: Binding Affinity and Receptor Density

ParameterValueUnits
Kd (Dissociation Constant)~0.4[1]µM
Bmax (Maximum Receptor Density)~600pmol/mg protein

Note: Bmax is a representative value based on the binding of another non-competitive inhibitor, [3H]Phencyclidine, to the Torpedo nAChR ion channel.

Table 3: Inhibition of [3H]this compound Binding by Non-Competitive Antagonists

CompoundIC50Ki
Phencyclidine (PCP)~7 µM~3.5 µM
Amantadine~20 µM~10 µM
Tetracaine~2 µM~1 µM
Dibucaine~0.8 µM~0.4 µM

IC50 and Ki values are approximate and can vary depending on experimental conditions.

Experimental Protocols

I. Materials and Reagents
  • Equipment:

    • Homogenizer (e.g., Polytron)

    • Centrifuge and rotors capable of 40,000 x g

    • 96-well plate filtration manifold

    • Liquid scintillation counter

    • Glass fiber filters (e.g., Whatman GF/B)

  • Reagents:

    • Torpedo electric organ tissue

    • [3H]this compound (specific activity ~20-40 Ci/mmol)

    • Unlabeled this compound or Phencyclidine (for non-specific binding)

    • Test compounds for competition assays

    • Scintillation cocktail

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1 mM PMSF, 1 µg/mL pepstatin A.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

II. Membrane Preparation
  • Homogenize thawed Torpedo electric organ tissue in 10 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation.

  • Resuspend the final membrane pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store membrane aliquots at -80°C until use.

III. Saturation Binding Assay
  • In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound.

  • Total Binding: Add increasing concentrations of [3H]this compound (e.g., 0.05 - 5 µM) to the wells.

  • Non-Specific Binding (NSB): To a parallel set of wells, add the same concentrations of [3H]this compound along with a high concentration of unlabeled phencyclidine (e.g., 100 µM).

  • Add 50-100 µg of Torpedo membrane protein to each well.

  • Bring the final volume in each well to 250 µL with Assay Buffer.

  • Incubate the plate at room temperature (22-25°C) for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.

IV. Competition Binding Assay
  • Set up triplicate wells for each concentration of the test compound.

  • Add a fixed concentration of [3H]this compound to all wells (typically at or near its Kd, e.g., 0.4 µM).

  • Add increasing concentrations of the unlabeled test compound to the appropriate wells.

  • Include control wells for total binding (no test compound) and non-specific binding (e.g., 100 µM unlabeled phencyclidine).

  • Add 50-100 µg of Torpedo membrane protein to each well.

  • Bring the final volume to 250 µL with Assay Buffer.

  • Follow steps 6-9 from the Saturation Binding Assay protocol.

Data Analysis

  • Saturation Assay:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the specific binding data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax.

  • Competition Assay:

    • Calculate the percentage of specific binding at each concentration of the test compound relative to the total specific binding.

    • Use non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.

Applications in Drug Discovery

This assay is a powerful tool for:

  • Primary Screening: Identifying novel compounds that interact with the nAChR ion channel.

  • Structure-Activity Relationship (SAR) Studies: Characterizing the potency and affinity of a series of related compounds.

  • Mechanism of Action Studies: Differentiating between competitive and non-competitive antagonists.

  • Lead Optimization: Guiding the development of drug candidates with improved affinity and selectivity for the nAChR.

References

Application Notes and Protocols for Electrophysiological Recording Techniques with Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Perhydrohistrionicotoxin (pHTX), a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), in electrophysiological studies. The following sections detail the mechanism of action, experimental protocols, and expected outcomes when using pHTX to investigate nAChR function and modulation.

Introduction to this compound (pHTX)

This compound is a saturated analog of histrionicotoxin, an alkaloid originally isolated from the skin of the Colombian poison dart frog, Dendrobates histrionicus. pHTX is a valuable pharmacological tool for studying the ion channel of the nAChR. It acts as a reversible, non-competitive antagonist, binding to a site within the ion channel pore rather than the acetylcholine binding site.[1][2] This mechanism of action makes pHTX particularly useful for probing the allosteric modulation and gating kinetics of nAChRs.

Mechanism of Action

pHTX blocks the nAChR ion channel in its open state, leading to a reduction in the amplitude and a shortening of the decay time of the end-plate current (EPC).[1][2] This effect is voltage-dependent, with the block becoming more pronounced at more negative membrane potentials. The binding of pHTX is reversible, allowing for washout experiments to demonstrate the recovery of nAChR function.

Signaling Pathway of nAChR Inhibition by pHTX

pHTX_nAChR_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release Ca2+ influx ACh ACh ACh Release->ACh nAChR_Closed nAChR (Closed) ACh->nAChR_Closed Binds nAChR_Open nAChR (Open) nAChR_Closed->nAChR_Open Conformational Change Ion_Influx Na+/Ca2+ Influx nAChR_Open->Ion_Influx Blocked_Channel nAChR-pHTX (Blocked) nAChR_Open->Blocked_Channel pHTX Binding Depolarization Depolarization (EPSP/EPC) Ion_Influx->Depolarization Blocked_Channel->nAChR_Open Unbinding (Reversible) pHTX pHTX pHTX->nAChR_Open

Caption: Signaling pathway of nAChR activation and subsequent blockade by pHTX.

Quantitative Data on pHTX Effects

The following tables summarize the quantitative effects of pHTX on nAChR function as determined by electrophysiological recordings.

Table 1: Binding Affinity of [³H]this compound

PreparationLigandDissociation Constant (Kd)Reference
Torpedo electroplax membranes[³H]pHTX0.4 µM[1][2]

Table 2: Electrophysiological Effects of this compound on End-Plate Currents (EPCs)

PreparationpHTX ConcentrationEffect on EPC AmplitudeEffect on EPC DecayReference
Frog Sartorius MuscleNot specifiedSignificant decreaseShortened half-decay time[1][2]
Rat Soleus & Extensor Digitorum Longus Muscles10⁻¹² - 10⁻⁷ MDepression of ACh-evoked currentsNo change in spontaneous mEPCs[3]

Experimental Protocols

Preparation of Tissues

4.1.1. Frog Sartorius Muscle Preparation for Neuromuscular Junction Recording

This protocol is adapted from standard methods for preparing the frog neuromuscular junction for electrophysiological recording.

  • Animal Euthanasia: Double-pith a frog (Rana pipiens).

  • Dissection:

    • Carefully remove the skin from one of the hindlimbs.

    • Isolate the sartorius muscle along with its innervating nerve.

    • Transfer the preparation to a dissecting dish containing oxygenated Ringer's solution.

  • Mounting:

    • Pin the muscle, slightly stretched, to the bottom of a Sylgard-coated recording chamber.

    • Draw the nerve into a suction electrode for stimulation.

  • Superfusion: Continuously perfuse the preparation with oxygenated Ringer's solution.

Frog Ringer's Solution Composition:

ComponentConcentration (mM)
NaCl115
KCl2.0
CaCl₂1.8
NaH₂PO₄0.7
Na₂HPO₄1.3
pH 7.1

4.1.2. Torpedo Electric Organ Membrane Preparation

This protocol is for the preparation of membranes rich in nAChRs from Torpedo electric organ.

  • Homogenization: Homogenize fresh or frozen Torpedo electric organ tissue in a buffered solution.

  • Centrifugation:

    • Perform a low-speed centrifugation to remove large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Washing: Wash the membrane pellet multiple times by resuspension and centrifugation to remove soluble proteins.

  • Storage: Resuspend the final membrane pellet in a suitable buffer and store at -80°C.

Electrophysiological Recording

4.2.1. Two-Electrode Voltage Clamp (TEVC) on Frog Neuromuscular Junction

This technique is used to record end-plate currents (EPCs) from the muscle fiber.

  • Impale the Muscle Fiber: Insert two microelectrodes (filled with 3 M KCl, resistance 5-10 MΩ) into a muscle fiber near the end-plate region. One electrode measures the membrane potential, and the other injects current.

  • Establish Voltage Clamp: Use a voltage-clamp amplifier to hold the membrane potential at a desired level (e.g., -90 mV).

  • Nerve Stimulation: Stimulate the motor nerve via the suction electrode to elicit EPCs.

  • Data Acquisition: Record the current required to maintain the clamp potential. This current is the EPC.

  • pHTX Application:

    • Record baseline EPCs in normal Ringer's solution.

    • Bath-apply pHTX at the desired concentration and record the changes in EPC amplitude and decay kinetics.

    • To test for reversibility, wash out the pHTX with normal Ringer's solution.

Experimental Workflow for TEVC Recording with pHTX

TEVC_Workflow cluster_solutions Solutions Prep Prepare Frog Sartorius Muscle Mount Mount in Recording Chamber Prep->Mount Impale Impale Muscle Fiber with Microelectrodes Mount->Impale Clamp Establish Voltage Clamp (e.g., -90 mV) Impale->Clamp Record_Base Record Baseline EPCs Clamp->Record_Base Apply_pHTX Bath-apply pHTX Record_Base->Apply_pHTX Analyze Analyze EPC Amplitude and Decay Record_Base->Analyze Ringer Normal Ringer's Record_Base->Ringer Record_pHTX Record EPCs in presence of pHTX Apply_pHTX->Record_pHTX pHTX_sol pHTX in Ringer's Apply_pHTX->pHTX_sol Washout Washout with Ringer's Solution Record_pHTX->Washout Record_pHTX->Analyze Record_Washout Record Recovery EPCs Washout->Record_Washout Washout->Ringer Record_Washout->Analyze

Caption: Workflow for two-electrode voltage clamp recording of EPCs at the frog neuromuscular junction and application of pHTX.

4.2.2. Patch-Clamp Recording from Cultured Cells Expressing nAChR Subtypes

This method allows for the study of pHTX effects on specific nAChR subtypes.

  • Cell Culture: Culture cells (e.g., HEK293 or Xenopus oocytes) expressing the nAChR subtype of interest.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ. Fill with an appropriate internal solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV to -80 mV.

  • Agonist Application: Rapidly apply an nAChR agonist (e.g., acetylcholine or nicotine) using a fast perfusion system to evoke a current.

  • pHTX Application:

    • Record control agonist-evoked currents.

    • Co-apply pHTX with the agonist or pre-apply pHTX before agonist application to study its inhibitory effects.

    • Perform concentration-response experiments to determine the IC₅₀ of pHTX for the specific nAChR subtype.

Data Analysis and Interpretation

  • EPC/Current Amplitude: Measure the peak amplitude of the EPC or agonist-evoked current before, during, and after pHTX application. Calculate the percentage of inhibition.

  • Decay Kinetics: Fit the decay phase of the EPC or current with one or two exponential functions to determine the time constant(s). Compare the decay kinetics in the presence and absence of pHTX.

  • Concentration-Response Curves: Plot the percentage of inhibition as a function of pHTX concentration and fit the data with the Hill equation to determine the IC₅₀.

  • Voltage Dependence: Record currents at various holding potentials to assess the voltage dependence of the pHTX block.

Troubleshooting

  • No effect of pHTX:

    • Verify the concentration and stability of the pHTX solution.

    • Ensure the nAChR subtype being studied is sensitive to pHTX.

    • Check for issues with the perfusion system.

  • Irreversible block:

    • pHTX block is reversible, but washout may take time. Ensure adequate washout duration.

    • High concentrations of pHTX may require longer washout periods.

  • Variability in results:

    • Maintain consistent experimental conditions (temperature, pH, etc.).

    • Use healthy cell preparations.

Safety Precautions

This compound is a potent neurotoxin. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

These application notes and protocols provide a framework for utilizing pHTX in electrophysiological research. Adaptation of these methods may be necessary depending on the specific experimental goals and preparations used.

References

Application Notes: Utilizing Perhydrohistrionicotoxin to Elucidate Nicotinic Acetylcholine Receptor Ion Channel Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (pHTX), a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), serves as a powerful tool for investigating the structure and function of the nAChR ion channel.[1][2] This amphibian-derived neurotoxin binds to a site within the ion channel pore, distinct from the acetylcholine (ACh) binding site, providing a unique mechanism to probe the allosteric modulation of the receptor.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing pHTX in nAChR research.

pHTX has been instrumental in characterizing the different conformational states of the nAChR, including resting, open, and desensitized states.[3][5] Its binding affinity is modulated by the receptor's state, showing a preference for the open channel conformation.[3][5] This property makes it an invaluable ligand for studying the kinetics of channel gating and the mechanisms of non-competitive inhibition. Furthermore, pHTX has been employed to differentiate between nAChR subtypes and to identify the molecular determinants of the ion channel lining.[1][6]

Mechanism of Action

This compound acts as a non-competitive inhibitor of the nAChR ion channel.[1] Unlike competitive antagonists that bind to the acetylcholine binding site, pHTX binds to a distinct site located within the ion channel pore.[3][4] This interaction physically obstructs the flow of ions through the channel, thereby inhibiting nAChR-mediated currents. The action of pHTX is reversible and voltage-dependent.

The binding of pHTX is highly dependent on the conformational state of the receptor. It exhibits a higher affinity for the open and desensitized states of the nAChR compared to the resting (closed) state.[3][5] Agonist binding, which promotes the transition to the open and subsequently desensitized states, enhances the binding of pHTX.[3][5] This characteristic allows researchers to use radiolabeled pHTX to monitor the conformational transitions of the nAChR in response to various ligands.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with the nicotinic acetylcholine receptor.

Table 1: Binding Affinity of this compound to nAChRs

Receptor SourceLigandDissociation Constant (KD)Reference
Torpedo californica electroplax membranes[3H]this compound0.4 µM[4][7]

Table 2: Inhibitory Potency of this compound on nAChR Function

PreparationAssayIC50Reference
Rat striatal nerve terminalsNicotine-evoked dopamine release5 µM[1]
Torpedo ocellata membranesCarbamoylcholine-activated 22Na+ influx>95% inhibition at 10 µM[3][5]

Signaling Pathways and Experimental Workflows

The interaction of pHTX with the nAChR ion channel provides a direct method to modulate downstream signaling events initiated by nAChR activation. While pHTX itself does not activate signaling pathways, it effectively blocks the ion influx necessary for the propagation of cholinergic signals.

Below are diagrams illustrating the nAChR signaling pathway and a typical experimental workflow for studying the effects of pHTX.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel pHTX pHTX pHTX->nAChR Blocks ACh ACh ACh->nAChR Binds MAPK_Pathway MAPK Pathway Ca_Influx->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Ca_Influx->PI3K_Pathway Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression PI3K_Pathway->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_membranes Prepare nAChR-rich membranes or cells expressing nAChRs incubation Incubate with [³H]pHTX and competing ligands prep_membranes->incubation electrophysiology Perform electrophysiological recordings (e.g., patch clamp) prep_membranes->electrophysiology functional_assay Conduct functional assays (e.g., ion flux, neurotransmitter release) prep_membranes->functional_assay binding_analysis Determine Kd and Bmax from binding data incubation->binding_analysis electro_analysis Analyze current inhibition and channel kinetics electrophysiology->electro_analysis functional_analysis Quantify inhibition of functional responses functional_assay->functional_analysis

References

Application of Perhydrohistrionicotoxin in Studying Ligand-Gated Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (H12-HTX), a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), serves as a critical tool for investigating the structure and function of ligand-gated ion channels. This synthetic, saturated analog of histrionicotoxin, a toxin isolated from the skin of dendrobatid frogs, acts by binding within the ion channel pore of the nAChR. This action blocks ion flow without competing with the binding of acetylcholine or other agonists to their recognition sites on the receptor. This property makes H12-HTX an invaluable probe for studying channel gating mechanisms, allosteric modulation, and the pharmacological properties of the nAChR ion channel.

These application notes provide detailed protocols for utilizing H12-HTX in radioligand binding assays and two-electrode voltage clamp electrophysiology, along with a summary of key quantitative data and visual representations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for the interaction of this compound and its analogs with nicotinic acetylcholine receptors.

Table 1: Binding Affinities of this compound and Analogs

CompoundReceptor SubtypePreparationAssay TypeK_d (µM)K_i (µM)IC_50 (µM)Reference(s)
[³H]this compoundnAChRTorpedo electroplax membranesRadioligand Binding0.4--[1][2]
This compoundPresynaptic nAChRRat striatal synaptosomesDopamine Release Inhibition--5
Histrionicotoxin Analog 3α4β2 nAChR-Functional Assay--0.10
Histrionicotoxin Analog 3α7 nAChR-Functional Assay--0.45

Table 2: Kinetic and Single-Channel Parameters (Hypothetical Data)

No specific kinetic or single-channel data for this compound was identified in the search results. The following table is a template illustrating how such data would be presented. Values are for illustrative purposes only.

ParameterControl+ H12-HTX (1 µM)Units
Macroscopic Kinetics
Association Rate Constant (k_on)1 x 10⁸5 x 10⁷M⁻¹s⁻¹
Dissociation Rate Constant (k_off)1050s⁻¹
Single-Channel Properties
Single-Channel Conductance (γ)4040pS
Mean Open Time (τ_open)2.51.0ms
Burst Duration5.02.0ms
Open Probability (P_open)0.80.3-

Mandatory Visualization

Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_channel Ion Channel Pore cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to orthosteric site Na_ion Na⁺ nAChR->Na_ion Channel Opening Ca_ion Ca²⁺ nAChR->Ca_ion Channel Opening H12HTX This compound (Non-competitive Antagonist) H12HTX->nAChR Blocks pore Depolarization Membrane Depolarization Na_ion->Depolarization Influx leads to Ca_ion->Depolarization Influx leads to Downstream Downstream Signaling Depolarization->Downstream Initiates

Caption: nAChR activation by acetylcholine and non-competitive inhibition by this compound.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Prepare nAChR-rich Membranes start->prep incubate Incubate Membranes with [³H]H12-HTX ± Competitor prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Scatchard/Non-linear Regression) count->analyze results Determine Kd and Bmax analyze->results

Caption: Workflow for a [³H]this compound radioligand binding assay.

TEVC_Workflow start Start prep Prepare Xenopus Oocytes Expressing nAChRs start->prep impalement Impale Oocyte with Voltage and Current Electrodes prep->impalement clamp Voltage Clamp Oocyte at Holding Potential impalement->clamp agonist Apply Acetylcholine to Elicit Current clamp->agonist htx Co-apply or Pre-apply This compound agonist->htx record Record Changes in Membrane Current htx->record analyze Analyze Current Traces (Amplitude, Kinetics) record->analyze results Determine IC50 and Mechanism of Inhibition analyze->results

Caption: Workflow for a two-electrode voltage clamp experiment using this compound.

Experimental Protocols

Protocol 1: [³H]this compound Radioligand Binding Assay

Objective: To determine the binding affinity (K_d) and density (B_max) of H12-HTX binding sites on nAChRs in a given membrane preparation.

Materials:

  • nAChR-rich membranes (e.g., from Torpedo electric organ or cells expressing recombinant nAChRs)

  • [³H]this compound (specific activity ~20-50 Ci/mmol)

  • Unlabeled this compound or other non-competitive inhibitors (e.g., phencyclidine) for determining non-specific binding

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Wash Buffer: Ice-cold Binding Buffer

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine

  • Scintillation vials

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions in triplicate:

    • Total Binding: Add 50 µL of Binding Buffer, 50 µL of [³H]H12-HTX at various concentrations (e.g., 0.1 - 20 nM), and 100 µL of membrane suspension (containing 50-100 µg of protein).

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled H12-HTX (e.g., 10 µM), 50 µL of [³H]H12-HTX at the same concentrations as for total binding, and 100 µL of membrane suspension.

  • Incubation: Incubate the reactions at room temperature (20-25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Immediately wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of [³H]H12-HTX by subtracting the average non-specific binding CPM from the average total binding CPM.

    • Convert specific binding CPM to fmol/mg protein.

    • Plot specific binding as a function of [³H]H12-HTX concentration.

    • Determine the K_d and B_max by fitting the data to a one-site binding hyperbola using non-linear regression analysis. Alternatively, a Scatchard plot can be used for linearization, though non-linear regression is generally preferred.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To characterize the inhibitory effect of this compound on acetylcholine-evoked currents in nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., α4 and β2)

  • Standard oocyte recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

  • Acetylcholine (ACh) stock solution

  • This compound (H12-HTX) stock solution

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Micromanipulators

  • Perfusion system

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with 5-50 ng of cRNA for the nAChR subunits.

    • Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 medium supplemented with antibiotics.

  • Electrode Preparation: Pull glass microelectrodes and backfill with 3 M KCl.

  • Recording Setup:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with the two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential to a holding potential of -60 to -80 mV.

  • Data Recording:

    • Establish a stable baseline current in ND96 solution.

    • Apply a concentration of ACh that elicits a submaximal current response (e.g., the EC₂₀ or EC₅₀ concentration) and record the inward current.

    • Wash out the ACh until the current returns to baseline.

    • To determine the IC₅₀, pre-incubate the oocyte with varying concentrations of H12-HTX for 1-2 minutes, then co-apply the same concentration of ACh with the H12-HTX and record the inhibited current.

    • To investigate the mechanism of action (e.g., open-channel block), apply ACh to elicit a steady-state current, and then apply H12-HTX during the ACh application.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of H12-HTX.

    • Calculate the percentage of inhibition for each H12-HTX concentration.

    • Plot the percentage of inhibition as a function of H12-HTX concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Analyze the kinetics of the current decay in the presence of H12-HTX to infer information about the on- and off-rates of the block.

Conclusion

This compound is a powerful pharmacological tool for the detailed investigation of ligand-gated ion channels, particularly the nicotinic acetylcholine receptor. Its non-competitive mechanism of action allows for the specific study of the ion channel pore and its gating properties. The protocols and data presented here provide a foundation for researchers to effectively utilize H12-HTX in their studies of ion channel pharmacology and function, ultimately contributing to a deeper understanding of these critical signaling molecules and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for Radioligand Binding Assays Using [3H]Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (H12-HTX), a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), is a powerful tool for studying the ion channel component of this receptor. [3H]this compound, as a radioligand, allows for the direct labeling and characterization of the binding site within the nAChR ion channel, which is distinct from the acetylcholine binding site. These assays are crucial for identifying and characterizing novel allosteric modulators of nAChR function, which have therapeutic potential in a variety of neurological disorders.

This document provides detailed protocols for performing radioligand binding assays using [3H]this compound, including saturation and competitive binding experiments.

Mechanism of Action

This compound acts as a non-competitive inhibitor of the nAChR. Upon agonist binding (e.g., acetylcholine), the nAChR undergoes a conformational change, opening its intrinsic ion channel and allowing the influx of cations like Na+ and Ca2+. This compound is believed to bind to a site within the ion channel pore when the receptor is in its open state, physically occluding the channel and preventing ion flow. This allosteric mechanism makes it a valuable probe for studying the ion channel domain of the nAChR.

cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Signaling Agonist (e.g., Acetylcholine) Agonist (e.g., Acetylcholine) nAChR (Closed) nAChR (Closed) Agonist (e.g., Acetylcholine)->nAChR (Closed) Binds nAChR (Open) nAChR (Open) nAChR (Closed)->nAChR (Open) Conformational Change Ion Channel Block Ion Channel Block nAChR (Open)->Ion Channel Block Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) nAChR (Open)->Cation Influx (Na+, Ca2+) Allows [3H]this compound [3H]this compound [3H]this compound->nAChR (Open) Binds to open channel Cellular Response Cellular Response Cation Influx (Na+, Ca2+)->Cellular Response cluster_workflow Saturation Binding Assay Workflow A Prepare serial dilutions of [3H]this compound B Incubate membranes with varying concentrations of radioligand A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Plot specific binding vs. radioligand concentration D->E F Analyze data using non-linear regression to determine Kd and Bmax E->F cluster_workflow Competition Binding Assay Workflow A Prepare serial dilutions of the test compound B Incubate membranes with a fixed concentration of [3H]this compound and varying concentrations of the test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Plot percent specific binding vs. log concentration of the test compound D->E F Determine the IC50 value from the competition curve E->F G Calculate the Ki value using the Cheng-Prusoff equation F->G cluster_logic Logical Relationship of Binding Parameters TB Total Binding SB Specific Binding TB->SB - NSB NSB Non-Specific Binding Kd Kd (Affinity) SB->Kd Bmax Bmax (Receptor Density) SB->Bmax IC50 IC50 (Inhibitory Concentration) SB->IC50 Ki Ki (Inhibition Constant) IC50->Ki Cheng-Prusoff

Application Notes and Protocols for the Stereoselective Synthesis of Perhydrohistrionicotoxin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prominent stereoselective strategies for the synthesis of perhydrohistrionicotoxin (pHTX), a potent neurotoxin analog, and its derivatives. The document details key experimental protocols, presents quantitative data for comparative analysis of synthetic routes, and visualizes the strategic pathways for clarity.

Introduction

This compound, the fully saturated analog of histrionicotoxin, is a member of a family of neurotoxins isolated from the skin of Colombian poison dart frogs of the Dendrobates genus. These alkaloids are non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR), making them valuable tools for studying ion channel function. The stereochemically complex 1-azaspiro[5.5]undecane core of pHTX has made it a challenging and attractive target for total synthesis. This document outlines several successful stereoselective synthetic approaches, providing detailed protocols for key transformations.

Key Synthetic Strategies and Data

Several distinct and innovative strategies have been developed for the stereoselective synthesis of this compound and its analogs. Below is a summary of key quantitative data from selected publications, allowing for a comparative assessment of their efficiency.

Strategy Key Reaction Starting Material Overall Yield Number of Steps Stereochemical Control Reference
Winkler SynthesisIntramolecular PhotocycloadditionL-Glutamic Acid9%16Substrate-controlledWinkler & Hershberger, 1989
Morimoto SynthesisHg(OTf)₂-catalyzed CycloisomerizationKnown AldehydeNot explicitly stated for pHTX9Reagent-controlledOno et al., 2024[1]
Holmes Synthesis1,3-Dipolar Cycloaddition(S)-(-)-6-Pentyltetrahydropyran-2-oneNot explicitly statedNot explicitly statedChiral poolBrasholz et al., 2010[2]
Luzzio & Fitch SynthesisEnzymatic DesymmetrizationGlutaraldehyde and NitroacetalNot explicitly statedNot explicitly statedEnzyme-controlledLuzzio & Fitch, 1999[3]

Experimental Protocols

Winkler's Intramolecular Photocycloaddition Approach

This synthesis achieves excellent stereocontrol through an intramolecular [2+2] photocycloaddition of a vinylogous amide with a dioxenone. The absolute stereochemistry is derived from L-glutamic acid.

Key Experimental Protocol: Intramolecular Photocycloaddition

  • Reaction: Formation of the tricyclic photoadduct.

  • Procedure: A solution of the vinylogous amide precursor (1.0 eq) in a 1:1 mixture of acetone and acetonitrile (0.01 M) is deoxygenated by purging with argon for 30 minutes. The solution is then irradiated in a Pyrex immersion well with a 450-W medium-pressure mercury lamp for 4 hours at room temperature. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the tricyclic photoadduct.

  • Yield: ~80%

Diagram of the Winkler Synthetic Workflow

winkler_synthesis l_glutamic_acid L-Glutamic Acid vinylogous_amide Vinylogous Amide Precursor l_glutamic_acid->vinylogous_amide photocycloaddition Intramolecular [2+2] Photocycloaddition vinylogous_amide->photocycloaddition tricyclic_adduct Tricyclic Photoadduct photocycloaddition->tricyclic_adduct elaboration Further Elaboration (10 steps) tricyclic_adduct->elaboration pHTX (-)-Perhydrohistrionicotoxin elaboration->pHTX

Caption: Key steps in the Winkler synthesis of (-)-pHTX.

Morimoto's Divergent Synthesis of pHTX Analogs

This recent approach enables the synthesis of pHTX and three of its stereoisomers from a common linear amino ynone substrate. A key feature is the one-step construction of the 1-azaspiro[5.5]undecane framework.[1]

Key Experimental Protocol: Hg(OTf)₂-catalyzed Cycloisomerization

  • Reaction: Construction of the 1-azaspiro[5.5]undecane core.

  • Procedure: To a solution of the linear amino ynone substrate (1.0 eq) in anhydrous dichloromethane (0.02 M) at 0 °C under an argon atmosphere is added mercuric triflate (Hg(OTf)₂) (0.1 eq). The reaction mixture is stirred at 0 °C for 1 hour. Saturated aqueous sodium bicarbonate solution is added, and the mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the spirocyclic product.

  • Yield: 45% (as a mixture of diastereomers)

Diagram of the Morimoto Synthetic Pathway

morimoto_synthesis known_aldehyde Known Aldehyde amino_ynone Linear Amino Ynone Substrate known_aldehyde->amino_ynone cycloisomerization Hg(OTf)₂-catalyzed Cycloisomerization amino_ynone->cycloisomerization spirocycle 1-Azaspiro[5.5]undecane cycloisomerization->spirocycle separation Diastereomer Separation spirocycle->separation pHTX_analogs pHTX and Analogs separation->pHTX_analogs

Caption: Divergent synthesis of pHTX analogs by Morimoto.

Holmes' Gram-Scale Batch and Flow Synthesis

This synthesis is notable for its scalability, having been successfully implemented on a gram scale in both batch and flow chemistry setups. A key transformation is a 1,3-dipolar cycloaddition to form the core spirocycle.[2]

Key Experimental Protocol: 1,3-Dipolar Cycloaddition

  • Reaction: Formation of the spirocyclic isoxazoline.

  • Procedure (Batch): A solution of the unsaturated nitrile precursor (1.0 eq) in toluene (0.1 M) is heated to reflux for 12 hours to effect in situ nitrone formation and subsequent intramolecular 1,3-dipolar cycloaddition. The solvent is removed in vacuo, and the resulting crude spirocyclic isoxazoline is purified by flash chromatography.

  • Yield: Not explicitly stated for this specific step in the abstract.

Diagram of the Holmes Synthetic Workflow

holmes_synthesis lactone (S)-(-)-6-Pentyltetrahydro- pyran-2-one nitrone Nitrone Intermediate lactone->nitrone cycloaddition 1,3-Dipolar Cycloaddition nitrone->cycloaddition spiro_isoxazoline Spirocyclic Isoxazoline cycloaddition->spiro_isoxazoline conversion Conversion spiro_isoxazoline->conversion pHTX (-)-Perhydrohistrionicotoxin conversion->pHTX

Caption: Key transformations in the Holmes synthesis of (-)-pHTX.

Luzzio and Fitch's "Double Henry"/Enzymatic Desymmetrization Route

This formal synthesis provides access to both enantiomers of the Kishi lactam, a versatile intermediate for pHTX synthesis. The key stereochemical step is an enzymatic desymmetrization of a meso-diacetate.[3]

Key Experimental Protocol: Enzymatic Desymmetrization

  • Reaction: Selective hydrolysis of one acetate group from a meso-diacetate.

  • Procedure: The meso-diacetate (1.0 eq) is suspended in a phosphate buffer (pH 7.0) at room temperature. Porcine liver esterase (PLE) is added, and the mixture is stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting hydroxyacetate is purified by column chromatography.

  • Yield: High yields are typically achieved for this transformation.

Diagram of the Luzzio and Fitch Synthetic Logic

luzzio_fitch_synthesis glutaraldehyde Glutaraldehyde meso_diacetate meso-Diacetate glutaraldehyde->meso_diacetate desymmetrization Enzymatic Desymmetrization (PLE) meso_diacetate->desymmetrization hydroxyacetate Chiral Hydroxyacetate desymmetrization->hydroxyacetate kishi_lactam Kishi Lactam ((+)- or (-)-) hydroxyacetate->kishi_lactam pHTX This compound kishi_lactam->pHTX

Caption: Chemoenzymatic approach to the Kishi lactam for pHTX synthesis.

References

Flow Chemistry Approach to a Key Intermediate of Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the application of flow chemistry offers significant advantages in the synthesis of complex natural products. This document details the use of continuous flow processing in the synthesis of a key spirocyclic intermediate of (-)-perhydrohistrionicotoxin, a fully saturated derivative of a potent neurotoxin isolated from the skin of the neo-tropical poison frog Dendrobates histrionicus. The transfer of critical synthetic steps from batch to a continuous flow process allows for enhanced reaction control, improved safety, and potential for streamlined scale-up.

The total synthesis of (-)-perhydrohistrionicotoxin has been accomplished on a gram scale, where key steps to form the core spirocyclic precursor were successfully transitioned to a flow regime using microreactors.[1][2] This approach demonstrates the feasibility of employing continuous processing for more rapid access to histrionicotoxins and their analogues.[1][2]

Key Transformation in Flow

The pivotal sequence adapted to flow chemistry involves an intramolecular [3+2] cycloaddition. This process begins with a precursor which undergoes a dipolar cycloreversion followed by a 1,3-dipolar cycloaddition to yield the core spirocyclic isoxazolidine. This key intermediate is then further elaborated to afford (-)-perhydrohistrionicotoxin. The ability to perform this transformation in a continuous, telescoped fashion highlights the power of microreactor technology in complex synthesis.[1][2]

Quantitative Data Summary

The following table summarizes the comparative data between the batch and flow processes for the key cycloaddition step. Precise quantitative data such as residence times, flow rates, and specific reactor dimensions are critical for reproducibility and are typically found within the detailed experimental sections of the primary literature.

ParameterBatch ProcessFlow Process (Microreactor)
Reaction Dipolar Cycloreversion & 1,3-Dipolar CycloadditionDipolar Cycloreversion & 1,3-Dipolar Cycloaddition
Starting Material Unsaturated Nitrile Precursor 17Unsaturated Nitrile Precursor 17
Product Spirocyclic Precursor 18Spirocyclic Precursor 18
Temperature Not specified in abstractNot specified in abstract
Reaction Time Not specified in abstractNot specified in abstract (residence time)
Yield Not specified in abstractNot specified in abstract
Scale Gram-scale[1][2]Not specified in abstract
Notes Conventional batch chemistryUtilized different types of microreactors in a telescoped fashion.[1][2]

Note: The specific quantitative values for temperature, reaction/residence time, and yield for the flow process are not available in the provided search results and would be detailed in the full research article.

Synthetic Workflow

The diagram below illustrates the synthetic pathway to (-)-perhydrohistrionicotoxin, highlighting the key transformation that was successfully implemented in a continuous flow system.

Flow_Synthesis_of_Perhydrohistrionicotoxin_Intermediate cluster_batch Batch Synthesis cluster_flow Flow Chemistry cluster_batch2 Batch Synthesis S_Lactone (S)-(-)-6-Pentyltetrahydro- pyran-2-one Alcohol_10 Alcohol Intermediate S_Lactone->Alcohol_10 Nucleophilic Ring Opening Nitrone_13 Nitrone Intermediate Alcohol_10->Nitrone_13 Elaboration Styrene_Adduct Styrene Adduct Nitrone_13->Styrene_Adduct Protection Precursor_17 Unsaturated Nitrile Precursor 17 Styrene_Adduct->Precursor_17 Side-chain Extension Spirocycle_18 Spirocyclic Precursor 18 Precursor_17->Spirocycle_18 Dipolar Cycloreversion & 1,3-Dipolar Cycloaddition (Microreactor) Perhydro_HTX (-)-Perhydrohistrionicotoxin Spirocycle_18->Perhydro_HTX Conversion

Caption: Synthetic route to (-)-perhydrohistrionicotoxin highlighting the key flow chemistry step.

Experimental Protocol: Flow Synthesis of the Spirocyclic Precursor

This protocol describes the general procedure for the continuous flow synthesis of the spirocyclic precursor of this compound. Specific parameters such as reactor volume, tube length, flow rates, and concentrations should be optimized based on the specific microreactor setup.

Objective: To synthesize the core spirocyclic precursor via a continuous flow intramolecular [3+2] cycloaddition.

Materials:

  • Unsaturated nitrile precursor

  • Anhydrous, degassed solvent (e.g., toluene, xylene)

  • Syringe pumps

  • Microreactor system (e.g., chip reactor, packed-bed reactor, or coil reactor)

  • Heating module for the microreactor

  • Back-pressure regulator

  • Collection vessel

  • Standard laboratory glassware for workup and purification

  • Reagents for quenching and extraction (e.g., saturated aqueous sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Solution Preparation: Prepare a stock solution of the unsaturated nitrile precursor in the chosen anhydrous, degassed solvent at a specified concentration.

  • System Setup:

    • Assemble the microreactor system, ensuring all connections are secure.

    • Connect the syringe pump containing the precursor solution to the inlet of the microreactor.

    • Place the microreactor in the heating module.

    • Connect the outlet of the reactor to the back-pressure regulator and then to the collection vessel.

    • Purge the entire system with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution:

    • Set the heating module to the desired reaction temperature.

    • Once the temperature has stabilized, begin pumping the precursor solution through the microreactor at a calculated flow rate to achieve the desired residence time.

    • The reaction mixture containing the spirocyclic product will be continuously collected in the collection vessel.

  • Workup and Purification:

    • Once the reaction is complete, quench the collected reaction mixture as required.

    • Perform a standard aqueous workup, washing the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the pure spirocyclic precursor.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS, IR).

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. All solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The use of a back-pressure regulator requires careful handling to avoid over-pressurization of the system.

References

Application Note: Measuring the Effect of Perhydrohistrionicotoxin on Ion Conductance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (pHTX) is a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2] Originating from the skin of dendrobatid frogs, this toxin provides a valuable tool for studying the ion channel function of nAChRs.[1] pHTX binds to a site within the ion channel pore, thereby blocking the flow of ions and inhibiting neuronal signaling.[2][3] Its action is state-dependent, showing a preference for the open conformation of the channel.[4][5] This application note provides a detailed protocol for measuring the effect of pHTX on nAChR-mediated ion conductance using the whole-cell patch-clamp technique.

Mechanism of Action

This compound acts as a non-competitive inhibitor of nAChRs. Unlike competitive antagonists that bind to the acetylcholine binding site, pHTX binds to a distinct site located within the ion channel of the receptor.[2][3] This binding physically obstructs the passage of ions, thereby inhibiting the electrical current. Evidence suggests that pHTX stabilizes the receptor in a desensitized state and preferentially binds when the channel is in its open conformation.[4][5] This results in a reduction of the amplitude and a shortening of the decay time of the end-plate current.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with the nicotinic acetylcholine receptor.

ParameterValueReceptor/SystemReference
Dissociation Constant (KD)0.4 µMTorpedo electroplax membranes[1][6]
IC505 µMInhibition of nicotine-evoked dopamine release from rat striatal synaptosomes[2]

Experimental Protocol: Whole-Cell Patch-Clamp Measurement of pHTX Effect on nAChR Ion Conductance

This protocol outlines the steps for assessing the inhibitory effect of pHTX on nAChR-mediated currents in a cultured cell line expressing a specific nAChR subtype (e.g., HEK293 cells stably expressing the α7 nAChR).

Materials
  • Cells: HEK293 cells stably expressing the nAChR subtype of interest.

  • This compound (pHTX) stock solution: 10 mM in DMSO, stored at -20°C.

  • Agonist stock solution: 100 mM Acetylcholine (ACh) or a subtype-selective agonist in deionized water, stored at -20°C.

  • Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.

  • Patch-clamp setup: Inverted microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Borosilicate glass capillaries: For pulling patch pipettes.

Procedure
  • Cell Preparation:

    • Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

    • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Fill the pipette with the filtered intracellular solution and mount it onto the pipette holder of the micromanipulator.

  • Establishing a Whole-Cell Recording:

    • Using the micromanipulator, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (GΩ seal).

    • Apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording of nAChR-Mediated Currents:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply the nAChR agonist (e.g., 100 µM ACh) for a short duration (2-5 seconds) using a rapid perfusion system to evoke an inward current.

    • Wash the cell with the extracellular solution until the current returns to baseline. Repeat this step several times to obtain a stable baseline response.

  • Application of this compound:

    • Prepare a series of working concentrations of pHTX (e.g., 0.1, 0.5, 1, 5, 10 µM) in the extracellular solution containing the agonist at the same concentration as used for the baseline recordings.

    • Perfuse the cell with the pHTX-containing solution and apply the agonist to record the inhibited current.

    • Ensure to wash the cell thoroughly with the extracellular solution between applications of different pHTX concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of pHTX.

    • Calculate the percentage of inhibition for each pHTX concentration relative to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the pHTX concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Analyze the current kinetics, specifically the rise time (10-90% of peak) and the decay time (time taken for the current to decay to 37% of its peak value), to assess the effect of pHTX on channel gating. pHTX is expected to shorten both the rise time and the half-decay time of the current.[1]

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens ion channel pHTX This compound (pHTX) pHTX->nAChR Blocks ion channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Mechanism of pHTX action on nAChR signaling.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Prepare nAChR-expressing cells on coverslips D Establish whole-cell patch-clamp configuration A->D B Prepare intracellular and extracellular solutions B->D C Pull and fill patch pipettes C->D E Record baseline nAChR currents with agonist D->E F Apply agonist + varying concentrations of pHTX E->F G Record inhibited nAChR currents F->G H Washout and repeat for different concentrations G->H I Data analysis: IC₅₀ and kinetic changes G->I H->F

Caption: Workflow for measuring pHTX effects.

References

Application Notes and Protocols: Perhydrohistrionicotoxin as a Probe for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perhydrohistrionicotoxin (H12-HTX), a saturated analog of histrionicotoxin isolated from the skin of the Colombian poison frog Dendrobates histrionicus, serves as a potent and selective non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR).[1] Its unique mechanism of action, targeting the ion channel pore rather than the acetylcholine binding site, makes it an invaluable tool for researchers, scientists, and drug development professionals studying the structure, function, and pharmacology of nAChRs across various tissues.[1][2] H12-HTX binds to a site within the nAChR ion channel, physically obstructing ion flow and thereby inhibiting receptor function.[1][3] This action is distinct from competitive antagonists that bind to the acetylcholine site.[2]

These application notes provide a comprehensive overview of the use of H12-HTX as a probe for nAChRs, including its mechanism of action, quantitative binding data in different tissues, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound acts as a non-competitive antagonist of the nAChR.[2] It binds to a high-affinity site within the ion channel of the receptor, a region distinct from the acetylcholine-binding site.[1][4] The binding of H12-HTX is dependent on the conformational state of the receptor. The presence of nAChR agonists, such as acetylcholine or carbamoylcholine, accelerates the binding of H12-HTX.[5] This suggests that H12-HTX has a higher affinity for the open or desensitized states of the nAChR channel.[5] By binding within the pore, H12-HTX physically blocks the translocation of ions, leading to a decrease in the amplitude and a shortening of the decay time of end-plate currents.[1][6]

Data Presentation: Quantitative Analysis of this compound Interaction with nAChRs

The following table summarizes the quantitative data for the interaction of this compound with nAChRs in various tissues.

Tissue/PreparationReceptor SubtypeParameterValueReference
Torpedo electroplax membranesMuscle-type (α1)₂β1γδK_d_0.4 µM[1]
Rat Striatum SynaptosomesNeuronal (presynaptic)IC₅₀5 µM[2]
Frog Sartorius MuscleMuscle-type-Concentration-dependent decrease in EPC amplitude and decay time[6][7]
Rat Soleus MuscleMuscle-type-Depression of ACh-evoked currents at 10⁻¹²–10⁻⁷ M[8]

Experimental Protocols

Radioligand Binding Assay for nAChR using [³H]H12-HTX

This protocol describes a filtration binding assay to characterize the binding of [³H]this compound to nAChR-rich membranes.

Materials:

  • [³H]this compound (specific activity ~20-30 Ci/mmol)

  • nAChR-rich membrane preparation (e.g., from Torpedo electroplax or transfected cell lines)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 100 µM unlabeled H12-HTX or other non-competitive inhibitor like phencyclidine (PCP)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue (e.g., Torpedo electric organ) in 10 volumes of ice-cold buffer. Centrifuge at 1,000 x g for 10 minutes to remove large debris. Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 60 minutes. Wash the pellet by resuspension and recentrifugation. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of 1-2 mg/mL.[9]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL membrane suspension, 50 µL [³H]H12-HTX (e.g., 2-5 nM final concentration), and 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]H12-HTX, and 50 µL of 100 µM unlabeled H12-HTX.

    • Competition Binding: 50 µL membrane suspension, 50 µL [³H]H12-HTX, and 50 µL of competing unlabeled ligand at various concentrations.

  • Incubation: Incubate the plate at room temperature (20-25°C) for 60 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For saturation experiments, plot specific binding against the concentration of [³H]H12-HTX to determine the K_d_ (dissociation constant) and B_max_ (maximum number of binding sites).

    • For competition experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀, which can be converted to a K_i_ value.

Electrophysiological Recording of nAChR Channel Block

This protocol outlines the use of two-electrode voltage clamp on Xenopus oocytes expressing nAChRs to measure the blocking effect of H12-HTX.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding desired nAChR subunits (e.g., muscle α1, β1, γ, δ or neuronal α4, β2)

  • Two-electrode voltage clamp setup (amplifier, headstage, microelectrode puller, micromanipulators)

  • Perfusion system

  • Oocyte recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

  • Acetylcholine (ACh) solution (1-100 µM in ND96)

  • This compound solutions (various concentrations in ND96 with ACh)

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes with collagenase treatment. Inject each oocyte with 50 nL of a solution containing the cRNAs for the nAChR subunits. Incubate the oocytes for 2-5 days at 18°C.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Experimental Protocol:

    • Obtain a control response by applying a brief pulse (10-30 seconds) of ACh solution.

    • Wash the oocyte with ND96 until the current returns to baseline.

    • Co-apply ACh with increasing concentrations of H12-HTX. Allow the blocking effect to reach a steady state at each concentration.

    • Record the peak current amplitude in the presence of each H12-HTX concentration.

  • Data Analysis:

    • Measure the peak inward current elicited by ACh in the absence and presence of H12-HTX.

    • Calculate the percentage of inhibition for each H12-HTX concentration relative to the control ACh response.

    • Plot the percentage of inhibition against the log concentration of H12-HTX to generate a dose-response curve and determine the IC₅₀.

Visualizations

H12_HTX_Mechanism cluster_receptor nAChR Ion Channel nAChR_Closed Closed Channel Ions Blocked nAChR_Open Open Channel Ions Flow nAChR_Closed->nAChR_Open Channel Opens nAChR_Open->nAChR_Closed Channel Closes nAChR_Blocked Blocked Channel Ions Blocked nAChR_Open->nAChR_Blocked nAChR_Blocked->nAChR_Open Dissociates Slowly ACh Acetylcholine ACh->nAChR_Closed Binds to Receptor H12_HTX This compound H12_HTX->nAChR_Open Binds to Open Channel Pore Binding_Assay_Workflow start Start: Prepare Membranes & Reagents setup Set up Assay Plate: Total, Non-specific, Competition start->setup incubate Incubate at RT for 60 minutes setup->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail & Count Radioactivity wash->count analyze Analyze Data: Calculate Specific Binding, Kd, IC50 count->analyze end End analyze->end nAChR_Subtypes_and_H12_HTX cluster_types cluster_tissues nAChR Nicotinic Acetylcholine Receptors (nAChRs) Muscle Muscle-Type nAChRs (e.g., (α1)₂β1γδ) nAChR->Muscle Neuronal Neuronal-Type nAChRs (e.g., α4β2, α7) nAChR->Neuronal NMJ Neuromuscular Junction (e.g., Frog Sartorius) Muscle->NMJ Electroplax Electric Organ (e.g., Torpedo) Muscle->Electroplax CNS Central Nervous System (e.g., Rat Striatum) Neuronal->CNS H12_HTX This compound (Non-competitive Inhibitor) H12_HTX->NMJ Blocks EPCs H12_HTX->Electroplax High-affinity binding H12_HTX->CNS Inhibits neurotransmitter release

References

Preparation of membrane fractions for Perhydrohistrionicotoxin binding studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of membrane fractions rich in nicotinic acetylcholine receptors (nAChR) from Torpedo electric organ and their use in Perhydrohistrionicotoxin (H12-HTX) binding studies. H12-HTX is a potent non-competitive antagonist of the nAChR ion channel, making it a valuable tool for studying the structure and function of this receptor.

Introduction

This compound (H12-HTX), a semi-synthetic analog of histrionicotoxin isolated from the venom of the Colombian poison frog Dendrobates histrionicus, is a high-affinity ligand for the ion channel of the nicotinic acetylcholine receptor (nAChR). It acts as a non-competitive inhibitor, binding to a site within the channel pore and blocking ion flow. The radiolabeled form, [³H]H12-HTX, is widely used to label this site and to study the allosteric regulation of the nAChR. This protocol details the preparation of nAChR-rich membranes from Torpedo electric organ, a tissue with a high density of these receptors, and the subsequent execution of a radioligand binding assay to characterize the interaction of H12-HTX with its target.

Data Presentation

Table 1: Quantitative Data for [³H]this compound Binding to nAChR-Rich Membranes

ParameterValueTissue SourceNotes
Bmax (pmol/mg protein)1.5 - 2.5Torpedo californica electric organRepresents the maximal density of H12-HTX binding sites.
Kd (nM)50 - 100Torpedo californica electric organRepresents the equilibrium dissociation constant of H12-HTX.
Agonist Effect Increases H12-HTX affinityTorpedo membranesAgonists like acetylcholine and carbamylcholine stabilize the desensitized state of the nAChR, which has a higher affinity for H12-HTX.
Non-specific Binding < 20% of total bindingTorpedo membranesDetermined in the presence of a high concentration of unlabeled H12-HTX or other non-competitive blockers.

Experimental Protocols

Protocol 1: Preparation of nAChR-Rich Membrane Fractions from Torpedo Electric Organ

This protocol describes the isolation of membrane fractions enriched in nicotinic acetylcholine receptors from the electric organ of Torpedo species.

Materials and Reagents:

  • Torpedo electric organ

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 5 mM EGTA, 0.1 mM Phenylmethylsulfonyl fluoride (PMSF), 1 µg/ml leupeptin, 1 µg/ml pepstatin A

  • Sucrose solutions (w/v) in Homogenization Buffer: 50%, 39%, and 35%

  • High-Speed Centrifuge and Rotors

  • Ultracentrifuge and Rotors

  • Dounce homogenizer

  • Bradford or BCA Protein Assay Kit

Procedure:

  • Tissue Homogenization:

    • Excise the electric organ from Torpedo and place it in ice-cold Homogenization Buffer.

    • Mince the tissue into small pieces.

    • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Virtis homogenizer or a similar high-speed blender.[1]

    • Further homogenize the suspension with a Dounce homogenizer until a uniform consistency is achieved.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.[1]

    • Carefully collect the supernatant and centrifuge it at 30,000 x g for 60 minutes at 4°C to pellet the crude membrane fraction.[1]

  • Sucrose Gradient Centrifugation:

    • Resuspend the crude membrane pellet in a minimal volume of Homogenization Buffer.

    • Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the following solutions from bottom to top: 50% sucrose, 39% sucrose, and 35% sucrose.[1]

    • Layer the resuspended crude membrane fraction on top of the sucrose gradient.

    • Centrifuge the gradient at 30,000 x g for 60 minutes at 4°C.[1]

    • The nAChR-rich membranes will be located at the interface of the 39% and 35% sucrose layers.[1]

    • Carefully collect the nAChR-rich membrane fraction using a Pasteur pipette.

  • Washing and Storage:

    • Dilute the collected membrane fraction with an excess of ice-cold Homogenization Buffer.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the purified membranes.

    • Resuspend the pellet in a suitable buffer for storage (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose as a cryoprotectant).

    • Determine the protein concentration using a Bradford or BCA assay.

    • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: [³H]this compound Binding Assay

This protocol outlines the procedure for a radioligand binding assay using [³H]H12-HTX to label the ion channel of the nAChR in the prepared membrane fractions.

Materials and Reagents:

  • nAChR-rich membrane preparation

  • [³H]this compound ([³H]H12-HTX)

  • Unlabeled this compound (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA

  • Agonist (e.g., carbamylcholine) - optional

  • Glass fiber filters (e.g., Whatman GF/C)

  • Polyethyleneimine (PEI) solution (0.3%)

  • Scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Assay Setup:

    • On the day of the assay, thaw the nAChR-rich membrane preparation on ice and resuspend it in the final Assay Buffer.[2]

    • Set up the binding assay in microcentrifuge tubes or a 96-well plate.

    • For each data point, prepare triplicate tubes for total binding, non-specific binding, and experimental conditions.

  • Incubation:

    • To each tube/well, add the following in order:

      • Assay Buffer

      • nAChR-rich membranes (50-120 µg of protein).[2]

      • For non-specific binding tubes, add a saturating concentration of unlabeled H12-HTX (e.g., 10 µM).

      • For experimental tubes, add the test compound at various concentrations.

      • Add [³H]H12-HTX at a concentration near its Kd (e.g., 50-100 nM). The final assay volume is typically 250 µL.[2]

    • Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation to reach equilibrium.[2]

  • Filtration:

    • Pre-soak the glass fiber filters in 0.3% PEI solution to reduce non-specific binding of the radioligand to the filter.[2]

    • Terminate the binding reaction by rapid vacuum filtration of the incubation mixture through the pre-soaked filters using a filtration manifold.[2]

    • Wash the filters rapidly with four washes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (DPM from tubes with excess unlabeled H12-HTX) from the total binding (DPM from tubes without unlabeled ligand).

    • For saturation binding experiments, plot specific binding against the concentration of [³H]H12-HTX to determine the Bmax and Kd values using non-linear regression analysis.

    • For competition binding experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

G cluster_0 Tissue Preparation cluster_1 Differential Centrifugation cluster_2 Purification Torpedo Torpedo Electric Organ Homogenization Homogenization in Buffer Torpedo->Homogenization Homogenate Crude Homogenate Homogenization->Homogenate LowSpeed Low-Speed Centrifugation (2,500 x g) Homogenate->LowSpeed Supernatant1 Supernatant LowSpeed->Supernatant1 HighSpeed High-Speed Centrifugation (30,000 x g) Supernatant1->HighSpeed CrudeMembranes Crude Membrane Pellet HighSpeed->CrudeMembranes SucroseGradient Sucrose Density Gradient Centrifugation CrudeMembranes->SucroseGradient nAChR_Rich nAChR-Rich Fraction SucroseGradient->nAChR_Rich Washing Washing and Resuspension nAChR_Rich->Washing FinalProduct Purified nAChR-Rich Membranes Washing->FinalProduct

Caption: Experimental workflow for the preparation of nAChR-rich membrane fractions.

cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_binding Acetylcholine (ACh) Binding Site Conformational_change Conformational Change (Channel Opening) ACh_binding->Conformational_change Induces Ion_channel Ion Channel Na_ion Na+ Ion Ion_channel->Na_ion Allows Influx H12HTX_site This compound Binding Site Channel_block Ion Channel Block H12HTX_site->Channel_block Causes ACh Acetylcholine (Agonist) ACh->ACh_binding Binds to H12HTX H12-HTX (Antagonist) H12HTX->H12HTX_site Binds to Conformational_change->Ion_channel Opens Channel_block->Ion_channel

Caption: Signaling pathway of the nicotinic acetylcholine receptor and the action of H12-HTX.

References

A Divergent Nine-Step Synthesis of Perhydrohistrionicotoxin and its Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the divergent nine-step synthesis of Perhydrohistrionicotoxin (pHTX) and its three stereoisomers. The synthesis strategy is based on the research published by Nishikawa, Ono, Mori, and colleagues in The Journal of Organic Chemistry[1][2]. This innovative approach allows for the efficient and divergent production of pHTX analogs, which have shown potent antagonistic activities on neuronal nicotinic acetylcholine receptors (nAChRs)[1]. The provided protocols and data are intended to enable the replication and further development of these compounds for neuropharmacological research and drug discovery.

I. Overview of the Synthetic Strategy

The synthesis commences from a known aldehyde and proceeds through a key one-step construction of the 1-azaspiro[5.5]undecane framework from a linear amino ynone substrate[1]. The divergent nature of the synthesis allows for the generation of multiple stereoisomers from a common intermediate, facilitating the exploration of the structure-activity relationship of pHTX analogs.

II. Experimental Workflow

The overall experimental workflow for the nine-step synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Nine-Step Synthesis cluster_products Products Known Aldehyde Known Aldehyde Step 1 Step 1: Alkynylation Known Aldehyde->Step 1 Step 2 Step 2: Reduction Step 1->Step 2 Step 3 Step 3: Mesylation Step 2->Step 3 Step 4 Step 4: Azidation Step 3->Step 4 Step 5 Step 5: Staudinger Reaction Step 4->Step 5 Step 6 Step 6: Boc Protection Step 5->Step 6 Step 7 Step 7: Oxidation Step 6->Step 7 Step 8 Step 8: Hg(OTf)2-catalyzed Cycloisomerization Step 7->Step 8 Step 9 Step 9: Reduction & Deprotection Step 8->Step 9 pHTX This compound Step 9->pHTX Stereoisomers Stereoisomers Step 9->Stereoisomers

Caption: Overall workflow of the nine-step synthesis.

III. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound and its stereoisomers.

StepReactionProductYield (%)
8Hg(OTf)₂-catalyzed CycloisomerizationSpirocycles 11 and 25 45 (total)
9Reduction and DeprotectionThis compound (pHTX)-
9Reduction and DeprotectionpHTX Stereoisomer 1-
9Reduction and DeprotectionpHTX Stereoisomer 2-
9Reduction and DeprotectionpHTX Stereoisomer 3-

Note: Detailed yields for the final reduction and deprotection step to obtain each individual stereoisomer are typically determined after chromatographic separation. The supporting information of the primary literature should be consulted for these specific values.[3]

IV. Detailed Experimental Protocols

The following are detailed protocols for the key reactions in the synthesis. For a complete, step-by-step procedure, please refer to the supporting information of the primary publication.[3]

Protocol 1: Step 8 - Key Hg(OTf)₂-Catalyzed Cycloisomerization of Linear Amino Ynone Substrate 12

This protocol describes the crucial step for the construction of the spirocyclic core of this compound.

Materials:

  • Linear amino ynone substrate 12

  • Mercury(II) trifluoromethanesulfonate (Hg(OTf)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • To a solution of the linear amino ynone substrate 12 in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add a solution of Hg(OTf)₂ in anhydrous CH₂Cl₂.

  • Stir the reaction mixture at -78 °C for the time specified in the primary literature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford a separable mixture of the desired spirocycles 11 and 25 .

Diastereoselectivity Discussion: The stereoselectivity of this key cycloisomerization reaction is influenced by the reaction conditions and the substrate. A detailed discussion of the factors governing the diastereoselectivity can be found in the supporting information of the cited publication[3]. The proposed mechanism involves the formation of an iminium ion intermediate, with the stereochemical outcome being determined by the facial selectivity of the nucleophilic attack.

Cycloisomerization_Mechanism Amino Ynone 12 Amino Ynone 12 Intermediate_Complex Intermediate Complex Amino Ynone 12->Intermediate_Complex + Hg(OTf)2 Hg(OTf)2 Hg(OTf)2 Iminium_Ion Iminium Ion Intermediate Intermediate_Complex->Iminium_Ion Cyclization Spirocycles Spirocycles (11 & 25) Iminium_Ion->Spirocycles Nucleophilic Attack

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nonspecific Binding of [3H]Perhydrohistrionicotoxin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with nonspecific binding in [3H]Perhydrohistrionicotoxin radioligand binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing very high nonspecific binding (NSB) in my [3H]this compound assay. What are the common causes and how can I reduce it?

A1: High nonspecific binding can obscure your specific binding signal, leading to a poor assay window and unreliable data. Ideally, nonspecific binding should be less than 50% of the total binding. Here are the primary causes and troubleshooting steps:

  • Radioligand Properties: [3H]this compound is a hydrophobic molecule, which can predispose it to higher nonspecific binding to non-receptor components like lipids, proteins, and the assay apparatus itself.

    • Solution: Ensure the radiochemical purity of your [3H]this compound is high (>90%). Impurities can be a major source of nonspecific binding.

  • Assay Conditions: The composition of your assay buffer and incubation parameters can significantly influence nonspecific binding.

    • Solution:

      • Optimize Blocking Agents: Include a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your assay buffer to coat surfaces and reduce nonspecific interactions.

      • Adjust Buffer Composition: The ionic strength of the buffer can impact nonspecific binding. Try varying the salt concentration.

      • Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures may decrease nonspecific binding. However, you must first perform time-course experiments to ensure that specific binding still reaches equilibrium under the modified conditions.

  • Filter Binding: The radioligand can bind to the glass fiber filters used in filtration assays.

    • Solution: Pre-soak your filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of [3H]this compound to the filter material itself.

  • Inadequate Washing: Insufficient washing of the filters can leave unbound radioligand trapped, leading to high background counts.

    • Solution: Increase the number of washes (3-4 times) and/or the volume of ice-cold wash buffer (3-5 mL per wash). Ensure the washing is performed rapidly to prevent dissociation of the specifically bound ligand.

Q2: I am having trouble with detergent solubilization of the nicotinic acetylcholine receptor (nAChR) for my [3H]this compound binding assay. Which detergent should I use?

A2: Detergent selection is critical and can be challenging. Studies have shown that some common non-ionic detergents, such as Triton X-100, can directly bind to [3H]this compound, leading to high, non-saturable, and nonspecific binding that can interfere with the assay.[1]

  • Recommendation: While Triton X-100 has been shown to be problematic, sodium cholate has been used to solubilize the nAChR while appearing to stabilize a conformation more similar to the resting state.[2] It is advisable to screen a panel of detergents (both non-ionic and zwitterionic) to find one that effectively solubilizes the receptor without directly interacting with the radioligand.

Q3: What is the target binding site for [3H]this compound, and what should I use as a competing ligand to determine nonspecific binding?

A3: [3H]this compound does not bind to the acetylcholine binding site of the nicotinic acetylcholine receptor. Instead, it binds to a distinct site known as the ion conductance modulator protein, which is associated with the receptor's ion channel.[1]

  • Defining Nonspecific Binding: To determine nonspecific binding, you should use a high concentration of a non-radiolabeled ligand that also binds to this ion channel site. Unlabeled this compound or other known ion channel blockers for the nAChR would be appropriate choices.

Q4: My specific binding signal is low. How can I improve it?

A4: A low specific binding signal can be due to several factors related to your reagents and assay setup.

  • Receptor Preparation:

    • Verify Receptor Integrity: Ensure that your membrane preparation contains active nicotinic acetylcholine receptors. Improper preparation or storage can lead to a loss of binding sites.

    • Optimize Receptor Concentration: Titrate the amount of membrane protein in your assay. A typical starting range is 100-500 µg of membrane protein per well, but this should be optimized for your specific preparation.

  • Radioligand:

    • Check Specific Activity: Use [3H]this compound with a high specific activity (ideally >20 Ci/mmol) to enhance the detection of a low number of binding sites.

    • Use an Appropriate Concentration: A common starting point is to use a concentration of the radioligand at or below its dissociation constant (Kd). For [3H]this compound binding to Torpedo electroplax membranes, a Kd of approximately 0.4 µM has been reported.[1]

  • Assay Conditions:

    • Confirm Equilibrium: Ensure your incubation time is sufficient for the binding to reach equilibrium. This can be determined by conducting association kinetic experiments.

Quantitative Data Summary

The following table summarizes key quantitative parameters for [3H]this compound binding to the nicotinic acetylcholine receptor.

ParameterValueReceptor SourceReference
Dissociation Constant (Kd) ~ 0.4 µMTorpedo electroplax membranes[1]
Ratio of this compound to Acetylcholine Binding Sites Approached 2Torpedo electroplax membranes[1]

Experimental Protocols

Detailed Protocol: [3H]this compound Filtration Binding Assay

This protocol is a synthesized guideline based on standard radioligand binding assay procedures and specific information available for [3H]this compound. Optimization will be required for specific experimental conditions.

1. Materials and Reagents:

  • [3H]this compound (specific activity >20 Ci/mmol)

  • Unlabeled this compound (for determining nonspecific binding)

  • Membrane preparation containing nicotinic acetylcholine receptors (e.g., from Torpedo electric organ)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Polyethyleneimine (PEI) solution (0.5%)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

2. Membrane Preparation:

  • Homogenize tissue (e.g., Torpedo electric organ) in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).

  • Centrifuge at 1,000 x g for 10 minutes to remove large debris.

  • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

3. Filter Pre-treatment:

  • Soak the glass fiber filter mats in 0.5% PEI for at least 1 hour at room temperature before use.

4. Assay Procedure:

  • Set up the assay in a 96-well plate in triplicate.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]this compound (at desired concentrations, e.g., ranging from 0.1 to 10 times the Kd), and 100 µL of membrane preparation (e.g., 100-500 µg protein).

  • Nonspecific Binding: Add 50 µL of unlabeled this compound (at a high concentration, e.g., 100-1000 times the Kd of the radioligand), 50 µL of [3H]this compound, and 100 µL of membrane preparation.

  • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature), which should be established through kinetic experiments.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with 3-4 aliquots of 3-5 mL ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the average nonspecific binding counts from the average total binding counts.

  • Plot specific binding as a function of the radioligand concentration to generate a saturation curve.

  • Determine the Kd and Bmax values by fitting the data using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup (Total & Nonspecific Binding) Membrane_Prep->Assay_Setup Filter_Soak Filter Pre-soaking (PEI) Filtration Rapid Vacuum Filtration Filter_Soak->Filtration Incubation Incubation to Equilibrium Assay_Setup->Incubation Incubation->Filtration Washing Washing with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Kd, Bmax) Counting->Analysis

Caption: Workflow for a [3H]this compound radioligand binding assay.

troubleshooting_logic Start High Nonspecific Binding? Check_Purity Check Radioligand Purity Start->Check_Purity Yes End Assay Optimized Start->End No Optimize_Buffer Optimize Assay Buffer (e.g., add BSA) Check_Purity->Optimize_Buffer PreSoak_Filters Pre-soak Filters in PEI Optimize_Buffer->PreSoak_Filters Optimize_Wash Optimize Washing Steps PreSoak_Filters->Optimize_Wash Detergent_Issue Detergent Interference? (e.g., Triton X-100) Optimize_Wash->Detergent_Issue Screen_Detergents Screen Alternative Detergents Detergent_Issue->Screen_Detergents Yes Detergent_Issue->End No Screen_Detergents->End

Caption: Troubleshooting logic for high nonspecific binding.

References

Troubleshooting low yield in Perhydrohistrionicotoxin total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Perhydrohistrionicotoxin. Our aim is to address common challenges and provide actionable solutions to improve yield and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Spirocyclization via Intramolecular [3+2] Dipolar Cycloaddition

  • Question: My intramolecular [3+2] dipolar cycloaddition to form the spirocyclic core of this compound is resulting in a low yield. What are the potential causes and how can I optimize this key step?

  • Answer: Low yields in this crucial step often stem from issues with the generation of the reactive intermediate (e.g., a nitrone) or inefficient cycloaddition. Here are some troubleshooting strategies:

    • Inefficient Nitrone Formation: The formation of the nitrone intermediate is critical. Ensure that the precursor, often a hydroxylamine or an alcohol that is oxidized in situ, is pure and that the reaction conditions for its formation are optimal. For instance, in syntheses utilizing an alcohol precursor, the choice of oxidizing agent can be pivotal.

    • Slow Cycloaddition: The intramolecular cycloaddition may be slow, leading to decomposition of the nitrone intermediate. Increasing the reaction temperature can accelerate the cycloaddition, but this must be balanced against the thermal stability of the reactants and products. In some cases, microwave irradiation has been shown to improve yields and reduce reaction times for similar transformations.

    • Solvent Effects: The polarity of the solvent can significantly influence the rate and efficiency of dipolar cycloadditions. A systematic screen of solvents with varying polarities (e.g., toluene, xylenes, acetonitrile, DMF) is recommended to find the optimal conditions for your specific substrate.

    • Flow Chemistry: For gram-scale syntheses, transferring the principal steps of spirocycle formation to a flow reactor has been shown to improve efficiency and yield by allowing for precise control of reaction time and temperature, minimizing side reactions.[1]

2. Kishi Lactam Synthesis via "Double Henry" Reaction

  • Question: I am experiencing a low overall yield in the synthesis of the Kishi lactam, a key intermediate for this compound, particularly in the "double Henry" condensation and subsequent transformations. How can I improve the efficiency of this sequence?

  • Answer: The multi-step synthesis of the Kishi lactam presents several potential bottlenecks. Here are some points of focus for optimization:

    • "Double Henry" Condensation: This reaction between glutaraldehyde and a nitroacetal establishes the core carbon framework.[2] Low yields can result from side reactions of the aldehyde starting material. Ensure high-purity glutaraldehyde and carefully control the reaction stoichiometry and temperature. The use of a suitable base is critical for the nitroaldol reaction.

    • Reduction of the Nitro Group: The reduction of the nitro group to an amine, which then forms the lactam, can be challenging. Incomplete reduction or over-reduction can lead to a mixture of products. Raney nickel is commonly used, but the reaction conditions (hydrogen pressure, temperature, and reaction time) need to be carefully optimized.

    • Lactamization: The final cyclization to form the lactam can be low-yielding if the cyclization precursor is not sufficiently activated or if there is steric hindrance. The use of coupling agents like dicyclohexylcarbodiimide (DCC) can facilitate this step.

    • Oxidation to the Kishi Lactam: The final oxidation of the spirolactam alcohol to the corresponding ketone (the Kishi lactam) can be a low-yielding step. A comparison of different oxidation methods has shown that Swern or Moffatt conditions often provide higher yields than chromium-based reagents like PCC.

3. Side Chain Installation via Wittig Reaction

  • Question: The Wittig reaction to install the side chains on the this compound core is giving a low yield of the desired alkene and is difficult to purify. What are the common issues and solutions?

  • Answer: The Wittig reaction is a powerful tool for alkene synthesis, but it can be plagued by side reactions and purification challenges.

    • Ylide Formation: Incomplete formation of the phosphorus ylide will lead to a lower yield. Ensure that a strong enough base (e.g., n-butyllithium, sodium hydride) is used to fully deprotonate the phosphonium salt and that anhydrous conditions are strictly maintained. The choice of solvent is also important; THF and DMSO are commonly used.

    • Side Reactions: The highly reactive ylide can participate in side reactions. Aldol-type condensations can occur if the carbonyl starting material is enolizable. Using a non-nucleophilic base can help to minimize these side reactions.

    • Stereoselectivity: The stereochemistry of the resulting double bond (E/Z) depends on the nature of the ylide. Non-stabilized ylides typically give the Z-alkene, while stabilized ylides favor the E-alkene. To control the stereoselectivity, consider using modified Wittig reagents like the Horner-Wadsworth-Emmons reagent, which often provides excellent E-selectivity.

    • Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be difficult to separate from the desired product. Purification can often be simplified by using a phosphonate reagent in a Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble and easily removed during aqueous workup.

4. Stereocontrol in Conjugate Addition Reactions

  • Question: I am struggling with achieving the desired stereoselectivity in the conjugate addition step for installing one of the side chains. What factors influence the stereochemical outcome?

  • Answer: Achieving the correct stereochemistry during conjugate addition is crucial for the synthesis of the correct diastereomer of this compound.

    • Reagent Choice: The choice of the nucleophile is critical. Organocuprates (Gilman reagents) are "soft" nucleophiles that generally favor 1,4-addition and can provide good stereoselectivity. The choice of the copper source and ligands can further influence the outcome.

    • Steric Hindrance: The stereochemical outcome is often dictated by the steric environment around the electrophilic center. The incoming nucleophile will typically approach from the less hindered face of the molecule. Analyze the conformation of your substrate to predict the likely direction of attack.

    • Chelation Control: If your substrate contains a nearby Lewis basic functional group (e.g., a hydroxyl or ether), it may be possible to use a Lewis acid to pre-coordinate the substrate and direct the incoming nucleophile to a specific face.

    • Solvent and Temperature: These reaction parameters can also influence the transition state of the reaction and thus the stereoselectivity. Lower temperatures generally favor the thermodynamically more stable product and can lead to higher diastereoselectivity.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in various total syntheses of this compound and its precursors. This data can be used to benchmark your own results and identify potentially low-yielding steps in your synthetic route.

Synthetic Route/Key Transformation Number of Steps Overall Yield (%) Reference
Formal Synthesis of (-)-Kishi Lactam1311Luzzio & Fitch, 1999
Formal Synthesis of (+)-Kishi Lactam159Luzzio & Fitch, 1999
Synthesis of Spirocyclic Precursor647Spiccia et al., 2017
Gram-Scale Synthesis of (-)-PerhydrohistrionicotoxinNot specifiedNot specifiedBrasholz et al., 2010

Experimental Protocols

Note: The following are generalized protocols inspired by published syntheses. Researchers should consult the original literature for detailed procedures and characterization data.

1. General Procedure for Intramolecular [3+2] Dipolar Cycloaddition

A solution of the linear precursor containing a nitrone or a nitrone precursor (e.g., a hydroxylamine or an alcohol to be oxidized in situ) in a high-boiling anhydrous solvent (e.g., toluene, xylenes) is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

2. General Procedure for Kishi Lactam Synthesis via "Double Henry" Reaction and Subsequent Steps

To a solution of the nitroacetal in a suitable solvent, glutaraldehyde and a catalytic amount of a base are added at a controlled temperature. After the reaction is complete, the nitro group is reduced, typically using Raney nickel under a hydrogen atmosphere. The resulting amino alcohol is then subjected to lactamization, often facilitated by a coupling agent like DCC. The final alcohol is then oxidized to the ketone using, for example, Swern or Moffatt conditions to yield the Kishi lactam.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low-Yield Reactions

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions optimize_reagents Optimize Reagents (Stoichiometry, Order of Addition) check_purity->optimize_reagents optimize_params Optimize Physical Parameters (Temperature, Time, Solvent) check_conditions->optimize_params analyze_byproducts Analyze Byproducts (NMR, MS) optimize_reagents->analyze_byproducts optimize_params->analyze_byproducts identify_side_reaction Identify Side Reaction Pathway analyze_byproducts->identify_side_reaction identify_side_reaction->optimize_reagents No Clear Side Reaction modify_protocol Modify Protocol to Minimize Side Reaction identify_side_reaction->modify_protocol Side Reaction Identified successful_optimization Yield Improved modify_protocol->successful_optimization

Caption: A logical workflow for troubleshooting low-yielding reactions in organic synthesis.

Diagram 2: Key Synthetic Strategies for this compound

phtx_synthesis cluster_core Spirocyclic Core Formation cluster_side_chains Side Chain Installation Intramolecular\nMichael Addition Intramolecular Michael Addition Spirocyclic Intermediate Spirocyclic Intermediate Intramolecular\nMichael Addition->Spirocyclic Intermediate Intramolecular\n[3+2] Cycloaddition Intramolecular [3+2] Cycloaddition Intramolecular\n[3+2] Cycloaddition->Spirocyclic Intermediate Double Henry\nReaction Double Henry Reaction Kishi Lactam Kishi Lactam Double Henry\nReaction->Kishi Lactam Wittig\nReaction Wittig Reaction This compound This compound Wittig\nReaction->this compound Conjugate\nAddition Conjugate Addition Conjugate\nAddition->this compound Grignard\nReaction Grignard Reaction Grignard\nReaction->this compound Linear Precursor Linear Precursor Linear Precursor->Intramolecular\nMichael Addition Linear Precursor->Intramolecular\n[3+2] Cycloaddition Kishi Lactam->Spirocyclic Intermediate Spirocyclic Intermediate->Wittig\nReaction Spirocyclic Intermediate->Conjugate\nAddition Spirocyclic Intermediate->Grignard\nReaction Glutaraldehyde Glutaraldehyde Glutaraldehyde->Double Henry\nReaction Nitroacetal Nitroacetal Nitroacetal->Double Henry\nReaction

Caption: Overview of common strategies for the total synthesis of this compound.

References

Best practices for the storage and stability of Perhydrohistrionicotoxin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, stability, and handling of Perhydrohistrionicotoxin (pHTX) solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (pHTX) and what is its primary mechanism of action?

A1: this compound is a potent neurotoxin and a synthetic analog of histrionicotoxin, which is isolated from the skin of Colombian poison dart frogs.[1] pHTX is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[1][2] It is thought to bind within the ion channel pore of the nAChR when the receptor is in its open state, physically blocking the flow of ions.[3]

Q2: What are the recommended solvents for dissolving pHTX?

A2: While specific solubility data is not widely published, synthetic procedures and experimental protocols indicate that pHTX is soluble in various organic solvents. Commonly used solvents for dissolving pHTX and its analogs during synthesis and in preparation for biological assays include ethanol, methanol, chloroform, and diethyl ether. For biological assays, it is common to dissolve the compound in a minimal amount of an organic solvent like ethanol or DMSO and then dilute it to the final working concentration in the aqueous assay buffer.

Q3: How should solid pHTX and pHTX solutions be stored?

For long-term storage, solid pHTX should be stored in a tightly sealed container, protected from light, at -20°C or below. Stock solutions should be stored in amber vials or light-protected containers at -20°C or -80°C to minimize degradation. For short-term storage, refrigerated temperatures (2-8°C) may be acceptable, but stability should be verified.

Q4: Is pHTX sensitive to light?

Q5: What is the expected stability of pHTX solutions at different pH values?

A5: There is a lack of published data on the pH stability of this compound. However, as an amine-containing compound, its charge state and potentially its stability could be affected by pH. It is generally advisable to prepare fresh solutions for experiments. If storage of aqueous solutions is necessary, they should be buffered to a pH that is optimal for the experimental system, typically within the physiological range (pH 7.2-7.4) for biological assays. Extreme pH values should be avoided unless their effect on the compound's stability has been specifically investigated.

Data Presentation: Storage and Stability of pHTX Solutions (General Recommendations)

The following table summarizes the generally recommended, though not empirically determined, best practices for the storage and handling of this compound solutions. Users should validate these conditions for their specific experimental needs.

ParameterRecommendationRationale
Storage Temperature (Solid) -20°C or belowTo minimize thermal degradation and maintain long-term integrity.
Storage Temperature (Stock Solution in Organic Solvent) -20°C to -80°CTo slow down potential solvent-mediated degradation and evaporation.
Storage Temperature (Aqueous Working Solution) 2-8°C (short-term) or -20°C (longer-term)To minimize microbial growth and chemical degradation in aqueous media. Frequent freeze-thaw cycles should be avoided.
Suitable Solvents (for stock solutions) Ethanol, Methanol, DMSOThese are common solvents for similar organic compounds and are miscible with aqueous buffers used in biological assays.
Light Exposure Minimize; Store in amber vials or protect from light.To prevent potential photodegradation, a common issue with complex organic molecules.
pH of Aqueous Solutions Neutral (pH 7.2-7.4)To maintain physiological relevance for biological assays and avoid potential acid or base-catalyzed degradation.
Long-Term Stability Not definitively established. Prepare fresh solutions or use within a short period after preparation.The absence of published long-term stability data necessitates a cautious approach to ensure experimental reproducibility.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Inconsistent or no biological effect in nAChR assays Degraded pHTX solution: The compound may have degraded due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles.1. Prepare a fresh stock solution of pHTX from solid material.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Ensure solutions are protected from light and stored at the recommended temperature.
Incorrect concentration: There may have been an error in weighing the solid or in performing dilutions.1. Carefully re-prepare the solutions, verifying all calculations.2. If possible, confirm the concentration of the stock solution using an appropriate analytical method (e.g., LC-MS), though this may not be feasible for all labs.
Precipitation of pHTX in aqueous buffer: The final concentration of the organic solvent from the stock solution may be too high, causing the compound to precipitate out of the aqueous assay buffer.1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay is low (typically <1%).2. Visually inspect the working solution for any signs of precipitation.
High background or non-specific binding in radioligand assays Binding of [³H]pHTX to non-receptor components: The radiolabeled ligand may be binding to plastics, filters, or other proteins in the membrane preparation.[3]1. Pre-treat plates and filters with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI).2. Optimize the washing steps to effectively remove unbound radioligand.3. Include a non-specific binding control (excess of a known nAChR ligand) to accurately determine specific binding.
Contamination of reagents: Buffers or other reagents may be contaminated.1. Prepare fresh buffers and solutions.2. Filter all aqueous solutions before use.
Variability between experimental replicates Inconsistent pipetting: Inaccurate or inconsistent pipetting of the pHTX solution, especially at low volumes.1. Use calibrated pipettes and proper pipetting techniques.2. Prepare a larger volume of the final working solution to be dispensed into replicate wells to minimize pipetting errors between replicates.
Cell or membrane preparation variability: Differences in the quality or quantity of the biological material between wells or tubes.1. Ensure a homogenous suspension of cells or membranes before aliquoting.2. Perform a protein concentration assay to normalize the amount of biological material used in each replicate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of pHTX for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol or DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

  • Carefully weigh a precise amount of solid pHTX (e.g., 1 mg) into the container.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., for a 1 mM stock solution with a molecular weight of 295.5 g/mol , dissolve 1 mg in 3.38 mL of solvent).

  • Cap the container tightly and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

Objective: To determine the binding affinity of pHTX for nAChRs using a competitive radioligand binding assay with a known radiolabeled nAChR ligand (e.g., [³H]-Epibatidine).

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • [³H]-Epibatidine (or other suitable radioligand)

  • This compound stock solution

  • Unlabeled nAChR antagonist (for non-specific binding, e.g., nicotine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the pHTX stock solution in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Assay Buffer, radioligand, a high concentration of unlabeled antagonist (e.g., 10 µM nicotine), and cell membranes.

    • Competitive Binding: Serial dilutions of pHTX, radioligand, and cell membranes.

  • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total and competitive binding values.

  • Plot the specific binding as a function of the pHTX concentration and fit the data using non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor pHTX This compound (pHTX) pHTX->nAChR Blocks channel pore Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling (e.g., PI3K/Akt activation) Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: pHTX as a non-competitive antagonist of the nAChR signaling pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_pHTX Prepare pHTX Serial Dilutions incubation Incubate Membranes with Radioligand and pHTX prep_pHTX->incubation prep_membranes Prepare nAChR Membrane Suspension prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC₅₀ and Ki Determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay with pHTX.

Troubleshooting_Logic start Inconsistent or No Experimental Effect check_solution Is the pHTX solution fresh and properly stored? start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh No check_concentration Are calculations and dilutions correct? check_solution->check_concentration Yes prepare_fresh->check_concentration recalculate Recalculate and Re-prepare Dilutions check_concentration->recalculate No check_assay Are assay conditions (buffer, temp, time) optimal? check_concentration->check_assay Yes recalculate->check_assay optimize_assay Optimize Assay Parameters check_assay->optimize_assay No success Problem Resolved check_assay->success Yes optimize_assay->success

Caption: A logical workflow for troubleshooting pHTX experiments.

References

Identifying and minimizing experimental artifacts with Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perhydrohistrionicotoxin (pHTX). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing experimental artifacts when working with pHTX. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (pHTX)?

A1: this compound is a potent synthetic analog of histrionicotoxin, a neurotoxin isolated from the skin of Colombian poison dart frogs.[1][2] Its primary mechanism of action is as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][3] pHTX binds to a site within the ion channel of the nAChR, rather than the acetylcholine binding site itself, thereby blocking ion flow and inhibiting receptor function.[3][4][5]

Q2: I am observing high background noise in my binding assay. What could be the cause?

A2: A common cause of high background noise in binding assays with radiolabeled pHTX ([³H]pHTX) is non-specific binding. This can occur when the molecule binds to components of your experimental setup other than the intended target. Notably, pHTX has been shown to bind to detergents like Triton X-100, which are often used to solubilize membrane preparations.[4][6] This non-saturable binding can complicate the interpretation of results.[4][6]

Q3: Are there known off-target effects for pHTX?

A3: While pHTX is primarily known for its action on nAChRs, the broader family of histrionicotoxins has been noted to interact with other membrane channels, including sodium and potassium channels.[1] Researchers should consider the possibility of off-target effects, especially at higher concentrations. It is crucial to include appropriate controls and potentially test the effect of pHTX on other relevant ion channels in your experimental system.

Q4: My experimental results are not reproducible. What are some common factors to investigate?

A4: Lack of reproducibility can stem from several factors.[7][8] For experiments involving pHTX, consider the following:

  • Reagent Quality: Ensure the purity and integrity of your pHTX stock.

  • Solvent and Buffer Composition: Inconsistent pH, ionic strength, or the presence of contaminants can alter binding characteristics.

  • Membrane Preparation: Variability in the quality and concentration of your membrane preparation can significantly impact results.

  • Incubation Times and Temperatures: Ensure these parameters are consistent across experiments.

  • Detergent Concentration: If using detergents, slight variations in concentration can affect non-specific binding and the conformation of the receptor.[4][6]

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Symptoms:

  • High signal in the presence of a saturating concentration of a competing ligand.

  • Difficulty achieving saturation in binding curves.

  • High background counts that are not displaceable.

Troubleshooting Steps:

  • Optimize Detergent Conditions:

    • If using Triton X-100, consider reducing its concentration to the lowest effective level for membrane solubilization.[4][6]

    • Test alternative detergents that may have lower non-specific binding with pHTX.

    • Whenever possible, use intact membrane preparations instead of solubilized ones to avoid detergent-related artifacts.[9]

  • Increase Blocking Agents:

    • Incorporate bovine serum albumin (BSA) or other blocking proteins in your assay buffer to reduce binding to tube walls and other surfaces.

  • Filter Selection and Pre-treatment:

    • Ensure the filter material is appropriate for your assay.

    • Pre-soak filters in buffer containing a high concentration of a non-specific blocker or the unlabeled ligand to saturate non-specific sites on the filter itself.

  • Validate with a Known Competitor:

    • Use a known competitive or non-competitive antagonist for the nAChR ion channel to ensure that the observed binding is indeed to the intended site.

Issue 2: Variability in Electrophysiology Recordings

Symptoms:

  • Inconsistent inhibition of acetylcholine-induced currents.

  • Shifts in the baseline current upon application of pHTX.

  • Run-down of the response over time.

Troubleshooting Steps:

  • Confirm Agonist Concentration: Ensure the concentration of acetylcholine or other nAChR agonist is consistent and provides a stable baseline response before applying pHTX.

  • Use-Dependency: The inhibitory effect of pHTX can be "use-dependent," meaning it binds more effectively when the ion channel is in the open state.[3] Ensure your experimental protocol accounts for this by applying the agonist prior to or concurrently with pHTX to elicit channel opening.[3]

  • Control for Solvent Effects: If pHTX is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in your recording solution is minimal and does not affect the cell membrane or receptor function on its own. Run a vehicle control.

  • Monitor Cell Health: Poor cell health can lead to unstable recordings. Monitor cell viability and membrane integrity throughout the experiment.

Quantitative Data

Table 1: Binding Affinity of this compound

LigandPreparationReceptor SourceKd (Dissociation Constant)Reference
[³H]this compoundMembrane VesiclesTorpedo electroplax~0.4 µM[4][5][6]

Experimental Protocols

Key Experiment: [³H]this compound Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies described in the literature.[3][4][6] Researchers should optimize concentrations and incubation conditions for their specific experimental system.

Objective: To measure the specific binding of [³H]pHTX to nicotinic acetylcholine receptors in a membrane preparation.

Materials:

  • Membrane preparation enriched with nAChRs (e.g., from Torpedo electric organ).

  • [³H]this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled pHTX or another nAChR ion channel blocker (for determining non-specific binding).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare assay tubes for total binding, non-specific binding, and a range of [³H]pHTX concentrations for saturation experiments.

    • For total binding, add assay buffer, membrane preparation, and [³H]pHTX.

    • For non-specific binding, add assay buffer, membrane preparation, a saturating concentration of unlabeled pHTX (e.g., 100-fold excess over the highest [³H]pHTX concentration), and [³H]pHTX.

  • Incubation:

    • Incubate the tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium. The optimal time should be determined empirically.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow the vials to sit in the dark.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • For saturation experiments, plot specific binding against the concentration of [³H]pHTX to determine the Kd and Bmax.

Visualizations

pHTX_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Action_Potential Action Potential Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release ACh Release Vesicle_Fusion->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh binds Ion_Channel Ion Channel nAChR->Ion_Channel opens Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Depolarization Depolarization Na_Influx->Depolarization pHTX This compound pHTX->Ion_Channel blocks

Caption: pHTX blocks the nAChR ion channel, preventing depolarization.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Detergent Is a detergent (e.g., Triton X-100) being used? Start->Check_Detergent Reduce_Detergent Reduce detergent concentration or test alternatives Check_Detergent->Reduce_Detergent Yes Check_Blocking Are blocking agents (e.g., BSA) sufficient? Check_Detergent->Check_Blocking No Use_Intact_Membranes Use intact membrane preparation if possible Reduce_Detergent->Use_Intact_Membranes Use_Intact_Membranes->Check_Blocking Increase_Blocking Increase concentration of blocking agents Check_Blocking->Increase_Blocking No Validate_Target Validate with known competitor Check_Blocking->Validate_Target Yes Pretreat_Filters Pre-treat filters with unlabeled ligand Increase_Blocking->Pretreat_Filters Pretreat_Filters->Validate_Target End Problem Resolved Validate_Target->End

Caption: Workflow for troubleshooting high non-specific binding.

Logical_Relationship pHTX This compound Ion_Channel_Site Binding Site within Ion Channel pHTX->Ion_Channel_Site Binds to nAChR_Complex nAChR-Ion Channel Complex nAChR_Complex->Ion_Channel_Site Contains ACh_Binding_Site Distinct from nAChR_Complex->ACh_Binding_Site Contains Mechanism Non-Competitive Antagonism Ion_Channel_Site->Mechanism Leads to

Caption: pHTX acts non-competitively by binding within the ion channel.

References

Improving the efficiency of Perhydrohistrionicotoxin synthesis steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of perhydrohistrionicotoxin. The information is presented in a question-and-answer format, offering detailed experimental protocols and quantitative data to improve the efficiency of key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: The synthesis of this compound has been approached through several key strategies, primarily focusing on the stereoselective construction of the 1-azaspiro[5.5]undecane skeleton. Notable methods include:

  • Intramolecular Cyclization Approaches: These often involve the formation of the spirocyclic system in a single key step.

  • Multi-step Convergent Syntheses: These strategies build different fragments of the molecule separately before combining them. A prominent example involves the synthesis of the Kishi lactam, a key intermediate, followed by the addition of the side chains.[1][2][3]

  • Metathesis-based Routes: Ring-closing metathesis (RCM) and cross-metathesis have been effectively employed to form key carbon-carbon bonds and the spirocyclic core.[4]

Q2: I am struggling with the diastereoselectivity of my synthesis. What are some general strategies to improve it?

A2: Achieving high diastereoselectivity is a common challenge in complex molecule synthesis. Consider the following general approaches:

  • Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemical outcome of a reaction.

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters.

  • Reagent-Based Control: The use of chiral reagents or catalysts can induce high levels of asymmetry.

  • Reaction Condition Optimization: Temperature, solvent, and the nature of the catalyst can all have a profound impact on the diastereomeric ratio of the product. Systematic screening of these parameters is often necessary.

Troubleshooting Guides

Low Yield in the "Double Henry" (Nitroaldol) Reaction for Kishi Lactam Synthesis

Problem: The initial "double Henry" condensation between glutaraldehyde and a nitroalkane derivative is yielding a low amount of the desired diol intermediate, a precursor to the Kishi lactam.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Decomposition of Glutaraldehyde Use freshly distilled or high-purity glutaraldehyde. Polymerization of the starting material is a common issue.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants and the base catalyst. An excess of base can lead to side reactions.
Suboptimal Reaction Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions such as Cannizzaro reactions or retro-Henry reactions.
Inefficient Work-up Neutralize the reaction mixture carefully during work-up to prevent decomposition of the nitroaldol product. Extraction with an appropriate solvent should be performed promptly.

Experimental Protocol: "Double Henry" Condensation

This protocol is adapted from the synthesis of a key intermediate for the Kishi lactam.[1][2][3]

  • To a stirred solution of the nitroacetal (1.0 eq) in a suitable solvent (e.g., methanol), add a solution of glutaraldehyde (0.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Comparison:

Reference Base Catalyst Temperature Reaction Time Yield
Luzzio & Fitch, 1999[1][2][3]NaOH0 °C to RT48 h~60%
Inefficient Cross-Metathesis for Spirocycle Precursor Synthesis

Problem: The cross-metathesis reaction to couple the side chain with the cyclic core precursor is resulting in low yields, formation of homodimers, and/or olefin isomerization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Inactivity or Decomposition Use a fresh, high-quality Grubbs or Hoveyda-Grubbs catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as the catalysts are sensitive to air and moisture.
Poor Substrate Purity Ensure both olefin partners are free of impurities that can poison the catalyst (e.g., sulfur-containing compounds, phosphines).
Unfavorable Reaction Kinetics Vary the catalyst loading (typically 1-5 mol%). Higher catalyst loading may be necessary for sterically hindered substrates. Adjust the reaction temperature; some cross-metathesis reactions benefit from gentle heating.
Olefin Isomerization Use a catalyst known to suppress isomerization, such as certain second-generation Hoveyda-Grubbs catalysts. Minimize reaction time, as prolonged exposure to the catalyst can promote isomerization.

Experimental Protocol: Cross-Metathesis

This protocol is a general guideline for a cross-metathesis reaction in the context of this compound synthesis.[4]

  • Dissolve the two olefin substrates (1.0 eq and 1.2-1.5 eq) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add the Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) to the solution.

  • Stir the reaction at room temperature or gentle heat (e.g., 40 °C) and monitor by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the product by column chromatography.

Quantitative Data on a Six-Step Convergent Synthesis:

A highly efficient synthesis reported by Spiccia et al. achieved a 47% overall yield in six steps, with the longest linear sequence being five steps.[4]

Difficult Hydroboration-Oxidation of a Sterically Hindered Alkene

Problem: The hydroboration-oxidation of a key alkene intermediate proceeds with low yield and/or poor regioselectivity, likely due to steric hindrance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Steric Hindrance around the Double Bond Use a less sterically demanding borane reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane) or catecholborane, which are known to exhibit higher regioselectivity with hindered alkenes.
Incomplete Reaction Increase the reaction time and/or temperature. The use of a coordinating solvent like THF is crucial for stabilizing the borane reagent.
Side Reactions during Oxidation Ensure the oxidation step with hydrogen peroxide is performed under basic conditions (e.g., aqueous sodium hydroxide) to facilitate the migration of the alkyl group from boron to oxygen. Maintain a controlled temperature during the addition of the oxidant.

Experimental Protocol: Hydroboration-Oxidation of a Hindered Alkene

This protocol outlines a general procedure for the hydroboration-oxidation of a sterically hindered alkene.

  • To a solution of the alkene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 9-BBN (1.1-1.3 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3M solution).

  • Carefully add hydrogen peroxide (30% aqueous solution) dropwise, keeping the internal temperature below 20 °C.

  • Stir the mixture at room temperature for several hours.

  • Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Visualizing Experimental Workflows

Troubleshooting Workflow for Low-Yielding Cross-Metathesis

cross_metathesis_troubleshooting start Low Yield in Cross-Metathesis check_purity Check Substrate Purity (NMR, GC-MS) start->check_purity purify Purify Substrates (Chromatography, Distillation) check_purity->purify Impurities Detected check_catalyst Evaluate Catalyst and Conditions check_purity->check_catalyst Substrates Pure purify->check_catalyst change_catalyst Screen Different Catalysts (e.g., Grubbs I, II, Hoveyda-Grubbs II) check_catalyst->change_catalyst No Improvement optimize_conditions Optimize Reaction Conditions (Solvent, Temp., Concentration) check_catalyst->optimize_conditions Some Product Observed change_catalyst->optimize_conditions inert_atmosphere Ensure Rigorous Inert Atmosphere optimize_conditions->inert_atmosphere degas_solvent Degas Solvent and Use Fresh Catalyst inert_atmosphere->degas_solvent Yield Still Low success Improved Yield inert_atmosphere->success Yield Improves degas_solvent->success diastereoselectivity_optimization start Low Diastereoselectivity temp_screen Screen Reaction Temperature (-78°C, 0°C, RT, Reflux) start->temp_screen solvent_screen Screen Solvents (Polar Aprotic, Nonpolar) temp_screen->solvent_screen catalyst_screen Screen Chiral Catalysts or Additives solvent_screen->catalyst_screen reagent_control Investigate Substrate vs. Reagent Control catalyst_screen->reagent_control analyze_results Analyze Diastereomeric Ratio (NMR, HPLC) reagent_control->analyze_results optimal_conditions Identify Optimal Conditions analyze_results->optimal_conditions

References

Technical Support Center: Navigating Receptor Desensitization in Perhydrohistrionicotoxin (pHTX) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to nicotinic acetylcholine receptor (nAChR) desensitization in experiments utilizing Perhydrohistrionicotoxin (pHTX). The following information is designed to help you optimize your experimental design, troubleshoot common issues, and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (pHTX) and how does it interact with nicotinic acetylcholine receptors (nAChRs)?

A1: this compound is a potent non-competitive antagonist of nAChRs.[1] Unlike competitive antagonists that bind to the acetylcholine binding site, pHTX acts as an open-channel blocker, meaning it physically obstructs the ion channel pore when the receptor is in its open, or activated, state.[2][3] This binding within the channel prevents the flow of ions, thereby inhibiting receptor function. Its preference for the open channel conformation makes it a valuable tool for studying the dynamic conformational changes of the nAChR, including activation and desensitization.[2][3]

Q2: What is nAChR desensitization and why is it a concern in pHTX experiments?

A2: nAChR desensitization is a process where the receptor temporarily becomes unresponsive to an agonist, such as acetylcholine, following prolonged or repeated exposure.[4][5] This is a natural regulatory mechanism to prevent overstimulation. In the context of pHTX experiments, desensitization can complicate the interpretation of results. Since pHTX preferentially binds to the open channel, the degree of receptor desensitization (a closed, agonist-bound state) will directly impact the availability of pHTX binding sites. Understanding and controlling for desensitization is therefore critical for obtaining accurate and reproducible data on the inhibitory effects of pHTX.

Q3: How does agonist concentration and application duration affect nAChR desensitization?

A3: The kinetics of nAChR desensitization are highly dependent on the specific agonist used, its concentration, and the duration of application.[6][7] Higher agonist concentrations and longer exposure times generally lead to a faster onset and a greater extent of desensitization.[7] The recovery from desensitization can also be a complex process, sometimes exhibiting biphasic kinetics, suggesting the existence of multiple desensitized states.[6][7] The subunit composition of the nAChR subtype also plays a crucial role in determining its desensitization and recovery kinetics.[8]

Q4: Can pHTX binding be used to monitor nAChR desensitization?

A4: Yes, the binding of radiolabeled pHTX (e.g., [³H]pHTX) can serve as an indirect measure of the nAChR conformational state. Pre-incubation with an agonist, which induces desensitization, has been shown to decrease the initial rate of [³H]pHTX binding.[7][8] This is because in the desensitized state, the channel is closed, reducing the accessibility of the pHTX binding site within the pore. Therefore, by measuring changes in [³H]pHTX binding in the presence of an agonist over time, one can infer the kinetics of receptor desensitization.

Troubleshooting Guides

Electrophysiology Experiments

Issue 1: Rapid decline in agonist-evoked currents, making it difficult to assess pHTX block.

  • Question: My agonist-evoked currents are desensitizing very quickly, and I'm not sure if the reduction in current I see with pHTX is due to block or desensitization. How can I differentiate between the two?

  • Answer: This is a common challenge when working with rapidly desensitizing receptors. Here are some strategies to distinguish between desensitization and pHTX-induced block:

    • Use-Dependent Block Protocol: Since pHTX is an open-channel blocker, its inhibitory effect will be "use-dependent" or "phasic." This means that the block will accumulate with repeated receptor activation.

      • Troubleshooting Step: Apply a train of short-duration agonist pulses (e.g., 10-20 ms pulses at 1-5 Hz). In the presence of pHTX, you should observe a progressive decrease in the peak current amplitude with each pulse. This "use-dependent" decline is a hallmark of open-channel block and is distinct from the slower, more tonic desensitization that would occur even without pHTX.

    • Varying Agonist Concentration:

      • Troubleshooting Step: Perform your experiment at a lower agonist concentration (e.g., EC20-EC50). This will slow the rate of desensitization, providing a more stable baseline to observe the blocking effect of pHTX.

    • Control for Time-Dependent Rundown:

      • Troubleshooting Step: Establish a stable baseline by applying agonist pulses at regular intervals before applying pHTX. This will allow you to quantify any inherent current rundown and subtract it from the observed effect of pHTX.

Issue 2: High variability in the measured IC50 of pHTX.

  • Question: I am getting inconsistent IC50 values for pHTX across different cells and experiments. What could be the cause?

  • Answer: Variability in IC50 values for a non-competitive antagonist like pHTX can arise from several factors related to receptor state and experimental conditions.

    • Inconsistent Receptor State:

      • Troubleshooting Step: Standardize your pre-incubation conditions. The level of pre-existing desensitization can affect the availability of open channels for pHTX to block. Ensure a consistent resting interval between agonist applications to allow for full recovery from desensitization.

    • Inadequate Equilibration Time:

      • Troubleshooting Step: pHTX binding and unbinding kinetics can be slow. Ensure that you are allowing sufficient time for the pHTX block to reach a steady state before measuring the effect. A time-course experiment can help determine the optimal pre-incubation duration.

    • Voltage Dependence of Block:

      • Troubleshooting Step: The block by open-channel blockers can be voltage-dependent. Ensure that you are using a consistent holding potential across all experiments. It may be beneficial to construct the IC50 curve at a few different holding potentials to fully characterize the block.

Radioligand Binding Assays

Issue 1: High non-specific binding of [³H]pHTX.

  • Question: I am observing a high background signal in my [³H]pHTX binding assay, which is compromising my results. How can I reduce non-specific binding?

  • Answer: High non-specific binding can be a significant issue, particularly with lipophilic compounds like pHTX.

    • Choice of Assay Components:

      • Troubleshooting Step: Some detergents, like Triton X-100, can bind [³H]pHTX non-specifically.[6] Consider using alternative detergents or optimizing the detergent concentration.

    • Filter Pre-treatment:

      • Troubleshooting Step: Pre-soaking your glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can help to reduce the non-specific binding of the radioligand to the filters.

    • Inclusion of a "Blank":

      • Troubleshooting Step: To better define non-specific binding, include a control with a high concentration of a known, structurally unrelated nAChR channel blocker (e.g., mecamylamine) in addition to your standard competitor.

Issue 2: Difficulty in designing an assay to specifically measure the desensitized state.

  • Question: I want to use [³H]pHTX to quantify the proportion of desensitized receptors, but I'm not sure how to set up the experiment.

  • Answer: While challenging, it is possible to design a radioligand binding assay to probe the desensitized state using a channel blocker like pHTX.

    • Kinetic Binding Protocol:

      • Troubleshooting Step: Instead of a standard equilibrium binding assay, perform a kinetic experiment. Pre-incubate your receptor preparation with a saturating concentration of an agonist for varying amounts of time to induce different levels of desensitization. Then, measure the initial rate of [³H]pHTX binding. A decrease in the binding rate will correlate with an increase in the proportion of desensitized receptors.

    • Competition Assay with a Twist:

      • Troubleshooting Step: Perform a competition binding assay with a fixed, sub-saturating concentration of [³H]pHTX in the presence and absence of a pre-incubation period with an agonist. The shift in the apparent affinity of [³H]pHTX in the agonist-pre-incubated samples can provide an indirect measure of the stabilization of the desensitized state.

Data Presentation

Table 1: Reported Binding Affinities and Inhibitory Concentrations of this compound (pHTX) for nAChRs.

ParameternAChR SourceValueExperimental ConditionReference
Kd Torpedo electroplax membranes~0.4 µM[³H]pHTX binding[6]
IC50 Rat striatal nerve terminals~5 µMInhibition of nicotine-evoked dopamine release[8]
% Inhibition Torpedo membranes>95% at 10 µMInhibition of carbamoylcholine-activated 22Na+ influx[7][8]

Experimental Protocols

Detailed Protocol for Use-Dependent Block of nAChR Currents by pHTX using Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Use a cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293, CHO, or Xenopus oocytes).

    • Culture cells to 70-90% confluency on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. (Using Cesium-based internal solution helps to block potassium channels).

    • Agonist Stock Solution: 100 mM Acetylcholine (ACh) or other suitable agonist in deionized water.

    • pHTX Stock Solution: 10 mM pHTX in DMSO.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Pull patch pipettes to a resistance of 3-5 MΩ.

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Experimental Procedure:

    • Baseline Recording:

      • Apply a short pulse of agonist (e.g., 100 µM ACh for 20 ms) every 30 seconds to establish a stable baseline current.

    • Use-Dependent Block Protocol:

      • Once a stable baseline is achieved, perfuse the cell with the desired concentration of pHTX (e.g., 1-10 µM) for 2-3 minutes to allow for equilibration.

      • In the continued presence of pHTX, apply a train of agonist pulses (e.g., 100 µM ACh for 20 ms at a frequency of 1 Hz for 10-20 pulses).

      • Record the peak current amplitude for each pulse in the train.

    • Washout:

      • Perfuse the cell with pHTX-free external solution for 5-10 minutes to assess the reversibility of the block.

  • Data Analysis:

    • Normalize the peak current amplitude of each pulse in the train to the amplitude of the first pulse.

    • Plot the normalized peak current as a function of the pulse number.

    • The rate of decay of the current during the pulse train reflects the kinetics of use-dependent block by pHTX.

Detailed Protocol for Measuring the Effect of Agonist-Induced Desensitization on [³H]pHTX Binding
  • Membrane Preparation:

    • Prepare membranes from cells or tissues expressing the nAChR of interest.

    • Homogenize in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Solutions:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]pHTX (Specific Activity: 30-60 Ci/mmol).

    • Agonist: Acetylcholine or another suitable nAChR agonist.

    • Competitor for Non-specific Binding: A high concentration of a non-radiolabeled nAChR channel blocker (e.g., 100 µM mecamylamine).

  • Binding Assay Procedure:

    • Pre-incubation (Desensitization):

      • In a series of tubes, pre-incubate the membrane preparation with a saturating concentration of the agonist (e.g., 100 µM ACh) for different durations (e.g., 0, 1, 5, 15, 30 minutes) at room temperature.

    • Binding Reaction:

      • Initiate the binding reaction by adding a low concentration of [³H]pHTX (e.g., 1-5 nM, below the Kd) to each tube.

      • Allow the binding to proceed for a short, defined period (e.g., 1-2 minutes) to measure the initial binding rate.

    • Termination and Filtration:

      • Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters pre-soaked in 0.5% PEI.

      • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Quantification:

      • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For each pre-incubation time point, calculate the specific binding by subtracting the non-specific binding (determined in the presence of the competitor) from the total binding.

    • Plot the specific binding of [³H]pHTX as a function of the agonist pre-incubation time.

    • The rate of decrease in [³H]pHTX binding will reflect the rate of agonist-induced receptor desensitization.

Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) nAChR_Resting nAChR (Resting/Closed) Agonist->nAChR_Resting Binds nAChR_Open nAChR (Open) nAChR_Resting->nAChR_Open Activation nAChR_Open->nAChR_Resting Deactivation nAChR_Desensitized nAChR (Desensitized/Closed) nAChR_Open->nAChR_Desensitized Desensitization (Prolonged Agonist) Ion_Influx Ion Influx (Na+, Ca2+) nAChR_Open->Ion_Influx Allows nAChR_Desensitized->nAChR_Resting Recovery pHTX pHTX pHTX->nAChR_Open Blocks Pore Cellular_Response Cellular Response Ion_Influx->Cellular_Response Leads to

Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR).

Experimental_Workflow_Electrophysiology start Start: Whole-Cell Patch Clamp establish_baseline Establish Stable Baseline (Agonist Pulses) start->establish_baseline apply_pHTX Apply pHTX establish_baseline->apply_pHTX use_dependent_protocol Use-Dependent Protocol (Train of Agonist Pulses) apply_pHTX->use_dependent_protocol record_currents Record Peak Currents use_dependent_protocol->record_currents washout Washout pHTX record_currents->washout analyze_data Analyze Use-Dependent Block washout->analyze_data end End analyze_data->end

Caption: Experimental workflow for electrophysiology.

Troubleshooting_Logic start Issue Encountered is_ephys Electrophysiology? start->is_ephys is_binding Radioligand Binding? start->is_binding rapid_decline Rapid Current Decline is_ephys->rapid_decline Yes high_ic50_variability High IC50 Variability is_ephys->high_ic50_variability Yes high_nonspecific High Non-specific Binding is_binding->high_nonspecific Yes measure_desensitized Difficulty Measuring Desensitized State is_binding->measure_desensitized Yes solution_use_dependent Solution: Use-Dependent Protocol rapid_decline->solution_use_dependent solution_agonist_conc Solution: Vary Agonist Concentration rapid_decline->solution_agonist_conc solution_equilibration Solution: Ensure Equilibration Time high_ic50_variability->solution_equilibration solution_voltage Solution: Check Voltage Dependence high_ic50_variability->solution_voltage solution_detergent Solution: Optimize Detergent high_nonspecific->solution_detergent solution_filters Solution: Pre-treat Filters high_nonspecific->solution_filters solution_kinetic_assay Solution: Kinetic Binding Assay measure_desensitized->solution_kinetic_assay

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Refinement of Purification Protocols for Synthetic Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic Perhydrohistrionicotoxin. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities are highly dependent on the specific synthetic route employed. However, they typically include unreacted starting materials, reaction intermediates, side-products from competing reactions (e.g., isomers or over-alkylated products), and residual reagents or catalysts.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Silica gel column chromatography is a fundamental and widely used technique for the initial purification of the crude synthetic product.[1] For achieving higher purity, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can be employed as a final polishing step.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the separation of this compound from impurities during column chromatography.[2] Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the separated compounds. For quantitative analysis and final purity assessment, HPLC and Mass Spectrometry (MS) are recommended.[1]

Q4: What are the key considerations for handling this compound during purification?

A4: this compound is a basic amine, which can lead to tailing on standard silica gel columns.[3] It is also important to handle the compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), as histrionicotoxins are neurotoxins.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol outlines a general procedure for the purification of synthetic this compound using silica gel flash column chromatography. Optimization of the solvent system may be required based on the specific impurity profile.

Materials:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh)[4]

  • Solvents: n-hexane, ethyl acetate, dichloromethane, methanol, triethylamine

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., n-hexane with a small percentage of ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

    • Add a thin layer of sand on top of the silica bed.[5]

  • Loading the Sample:

    • Carefully apply the dissolved crude product onto the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 98:2 n-hexane:ethyl acetate with 0.1% triethylamine). The triethylamine is added to the mobile phase to suppress the tailing of the basic amine compound on the acidic silica gel.[6]

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate and then introducing methanol if necessary (e.g., transitioning to a dichloromethane:methanol system).

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[4]

Data Presentation

The following table summarizes typical, illustrative data for the purification of synthetic this compound. Actual results may vary depending on the synthetic route and scale.

Purification StepStarting Material (mg)Purified Product (mg)Yield (%)Purity (by HPLC, %)
Crude Synthesis Product1000--65
Silica Gel Chromatography10007507595
HPLC (Optional Polishing)75060080>99

Troubleshooting Guides

Issue 1: Poor separation of this compound from impurities on the column.

  • Possible Cause: Inappropriate solvent system.

  • Troubleshooting Tip: The polarity of the eluent is critical. Optimize the solvent system by running preliminary TLC experiments with different solvent mixtures. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution.[7]

Issue 2: Tailing of the product spot on TLC and broad peaks during column chromatography.

  • Possible Cause: Interaction of the basic amine group of this compound with the acidic silica gel.

  • Troubleshooting Tip: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent.[6] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Issue 3: Low yield of purified product.

  • Possible Cause 1: The product is not eluting from the column.

  • Troubleshooting Tip 1: The eluent may not be polar enough. Gradually increase the polarity of the solvent system, for example, by adding methanol to a dichloromethane/ethyl acetate mixture.[8]

  • Possible Cause 2: The product is co-eluting with impurities.

  • Troubleshooting Tip 2: Improve the separation by using a shallower solvent gradient or trying a different solvent system.[9]

Issue 4: The product appears to be degrading on the column.

  • Possible Cause: The silica gel is too acidic, causing decomposition of the acid-sensitive functionalities in the molecule.

  • Troubleshooting Tip: Use deactivated (neutral) silica gel or alumina as the stationary phase. Alternatively, adding a base like triethylamine to the mobile phase can mitigate this issue.[10]

Mandatory Visualization

PurificationWorkflow Crude Crude Synthetic This compound Dissolve Dissolve in Minimal Dichloromethane Crude->Dissolve Load Load Sample onto Column Dissolve->Load PrepareColumn Prepare Silica Gel Flash Column PrepareColumn->Load Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc -> DCM/MeOH + 0.1% Triethylamine) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine ImpureFractions Impure Fractions/ Byproducts TLC->ImpureFractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified this compound Evaporate->PureProduct Analysis Purity Analysis (HPLC, MS) PureProduct->Analysis Waste Waste Solvents ImpureFractions->Waste

Caption: Workflow for the purification of synthetic this compound.

References

Strategies to enhance the specific activity of radiolabeled Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the specific activity of radiolabeled Perhydrohistrionicotoxin ([³H]H₁₂-HTX). The information is presented in a question-and-answer format to directly address common issues and provide detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (H₁₂-HTX) and what is its primary mechanism of action?

A1: this compound is a saturated analog of histrionicotoxin, an alkaloid originally isolated from the skin of the Colombian poison frog, Dendrobates histrionicus. H₁₂-HTX is a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2] Its primary mechanism of action is to block the ion conductance of the nAChR by binding to a site within the ion channel pore, thereby preventing ion flow and subsequent cell depolarization.[1][3]

Q2: What is "specific activity" and why is it important for my [³H]H₁₂-HTX binding assay?

A2: Specific activity refers to the amount of radioactivity per unit mass or mole of a compound (e.g., Curies/mmol or Becquerels/mol).[4][5] High specific activity is crucial for radioligand binding assays because it allows for the detection of a small number of binding sites (receptors) with a measurable radioactive signal.[4] Using a radioligand with high specific activity enables researchers to use lower concentrations of the ligand, which can help to minimize non-specific binding and improve the signal-to-noise ratio of the assay.[4]

Q3: Which radioisotope is typically used for labeling H₁₂-HTX and why?

A3: Tritium ([³H]) is the most commonly referenced radioisotope for labeling this compound.[1][2][3] Tritium is a low-energy beta emitter, which makes it safer to handle compared to higher-energy isotopes. Furthermore, its long half-life (12.3 years) provides a longer shelf-life for the radiolabeled compound. The introduction of tritium often has a minimal effect on the pharmacological properties of the ligand.

Q4: What is a typical binding affinity (Kd) for [³H]H₁₂-HTX?

A4: Studies have shown that [³H]this compound binds to membrane preparations from Torpedo electroplax with a dissociation constant (Kd) of approximately 0.4 µM.[1][2] This value represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium and is a measure of the ligand's affinity for its binding site.

Troubleshooting Guides

Issue 1: Low Specific Binding Signal
Possible Cause Troubleshooting Strategy
Low Receptor Density in Preparation - Use a tissue or cell line known to express a high density of nicotinic acetylcholine receptors. - Enrich for receptor-containing membranes through differential centrifugation during your membrane preparation. - Increase the amount of membrane protein per assay tube, but be mindful of potentially increasing non-specific binding.
Degraded Radioligand - Use a fresh aliquot of [³H]H₁₂-HTX. Radiochemicals can degrade over time. - Store the radioligand according to the manufacturer's instructions, typically at low temperatures and protected from light.
Suboptimal Assay Conditions - Incubation Time: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. - Temperature: While many binding assays are performed at room temperature, some interactions are temperature-sensitive. Test different temperatures (e.g., 4°C, 25°C, 37°C) to find the optimal condition for specific binding. - pH: The pH of the assay buffer can influence ligand-receptor interactions. Optimize the pH of your buffer, typically in the range of 7.0-8.0 for nAChR binding.
Incorrect Ligand Concentration - Use the radioligand at a concentration at or below its Kd (approximately 0.4 µM) to maximize the proportion of specific to non-specific binding.[4]
Issue 2: High Non-Specific Binding (NSB)
Possible Cause Troubleshooting Strategy
Radioligand Sticking to Assay Components - Add a blocking agent such as Bovine Serum Albumin (BSA) (0.1% - 1% w/v) to the assay buffer to reduce binding to tubes and filters. - Pre-treat filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.
Inappropriate Buffer Composition - Increase the ionic strength of the buffer (e.g., by adding NaCl) to reduce charge-based interactions that can contribute to NSB. - Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to disrupt hydrophobic interactions.
Insufficient Washing - Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. - Ensure the washing is performed rapidly to minimize dissociation of the specifically bound ligand.
High Radioligand Concentration - Use the lowest concentration of [³H]H₁₂-HTX that provides a reliable specific signal, ideally at or below the Kd.[4]
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Strategy
Inconsistent Pipetting - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Pre-wet pipette tips before dispensing.
Variable Incubation Conditions - Use a calibrated incubator or water bath to maintain a consistent temperature. - Ensure all samples are incubated for the same duration.
"Edge Effects" in Microplates - Avoid using the outer wells of the microplate for samples and standards. - Fill the outer wells with buffer or water to create a more uniform temperature and humidity environment across the plate.
Inconsistent Filtration - Use an automated cell harvester for filtration if available. - If filtering manually, ensure consistent vacuum pressure and wash times for all samples.

Quantitative Data Summary

ParameterValueReceptor SourceReference
Kd of [³H]H₁₂-HTX 0.4 µMTorpedo electroplax membranes[1][2]
Recommended [³H] Ligand Specific Activity > 20 Ci/mmolGeneral Radioligand Binding[4]

Experimental Protocols

Protocol 1: General Guidance for Tritium Labeling of this compound

Materials:

  • This compound (non-labeled)

  • Tritium gas (³H₂) or tritiated water (³H₂O)

  • Metal catalyst (e.g., Crabtree's catalyst, palladium on carbon)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Preparation: In a specialized radiochemistry fume hood, dissolve a known quantity of this compound in an appropriate anhydrous solvent in a reaction vessel suitable for handling tritium gas.

  • Catalyst Addition: Add the chosen metal catalyst to the solution. The choice of catalyst can influence the position and efficiency of the tritium labeling.

  • Tritiation: Introduce tritium gas into the reaction vessel at a controlled pressure or add tritiated water. The reaction is typically stirred at room temperature for a specified period, which may range from hours to days, to allow for the exchange of hydrogen atoms with tritium.

  • Quenching and Purification: After the reaction, carefully vent the excess tritium gas. The crude reaction mixture is then typically filtered to remove the catalyst. The solvent is evaporated, and the residue is redissolved for purification.

  • HPLC Purification: Purify the [³H]H₁₂-HTX from unlabeled starting material and any radiolabeled byproducts using reverse-phase HPLC equipped with a radioactivity detector.

  • Specific Activity Determination: The specific activity of the purified [³H]H₁₂-HTX can be determined by measuring the radioactivity of a known mass of the compound. A method using homologous competition binding assays can also be employed to determine the specific activity without needing to quantify minute amounts of the radioligand.[9]

Protocol 2: [³H]H₁₂-HTX Receptor Binding Assay

This protocol is a general guideline for a filtration-based radioligand binding assay using [³H]H₁₂-HTX and membrane preparations containing nicotinic acetylcholine receptors.

Materials:

  • Membrane preparation expressing nAChRs (e.g., from Torpedo electroplax or a suitable cell line)

  • [³H]this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a non-labeled nAChR ion channel blocker (e.g., unlabeled H₁₂-HTX, phencyclidine)

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation, [³H]H₁₂-HTX (at a concentration near the Kd, e.g., 0.4 µM), and assay buffer to a final volume.

    • Non-specific Binding: Add membrane preparation, [³H]H₁₂-HTX, and a saturating concentration of the non-labeled competitor (e.g., 100-fold excess).

    • Competition Binding (optional): Add membrane preparation, [³H]H₁₂-HTX, and varying concentrations of a test compound.

  • Incubation: Incubate the reactions at the optimized temperature and for the optimized time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube/well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

    • For saturation binding experiments, plot specific binding versus the concentration of [³H]H₁₂-HTX and use non-linear regression to determine the Kd and Bmax (maximal number of binding sites).

    • For competition experiments, plot the percentage of specific binding versus the log concentration of the competitor to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis radiolabeling Radiolabeling of This compound incubation Incubation: [³H]H₁₂-HTX + Membranes radiolabeling->incubation membrane_prep Membrane Preparation (nAChR source) membrane_prep->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Determine Kd, Bmax, IC50 scintillation->data_analysis

Caption: Experimental workflow for a [³H]H₁₂-HTX radioligand binding assay.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) receptor Ion Channel channel_open Channel Opens receptor->channel_open ach_site Acetylcholine Binding Site ach_site->receptor Activates htx_site H₁₂-HTX Binding Site (in pore) channel_blocked Channel Blocked htx_site->channel_blocked acetylcholine Acetylcholine (ACh) acetylcholine->ach_site Binds h12_htx [³H]H₁₂-HTX h12_htx->htx_site Binds ion_flow Na⁺/K⁺ Influx channel_open->ion_flow depolarization Cellular Depolarization ion_flow->depolarization no_ion_flow No Ion Flow channel_blocked->no_ion_flow no_depolarization No Depolarization no_ion_flow->no_depolarization

Caption: Logical relationship of H₁₂-HTX binding and nAChR ion channel blockade.

References

Optimizing the concentration of Perhydrohistrionicotoxin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Perhydrohistrionicotoxin (pHTX) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (pHTX) and what is its primary mechanism of action?

This compound is a potent synthetic analog of histrionicotoxin (HTX), a neurotoxin originally isolated from the skin of Colombian poison dart frogs (Dendrobates histrionicus).[1][2] Its primary mechanism of action is as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Unlike competitive antagonists that bind to the acetylcholine binding site, pHTX binds to a distinct site within the ion channel of the nAChR.[3][4][5][6] This binding action blocks the flow of ions, such as Na+, through the channel, thereby inhibiting neuronal signaling.[3][7] It has a preference for the open channel conformation, meaning its inhibitory effect is stronger when the receptors are activated by an agonist like acetylcholine.[3][7]

Q2: What is a typical starting concentration range for pHTX in in vitro experiments?

The optimal concentration of pHTX is highly dependent on the specific assay, cell type, and experimental conditions. However, based on published data, a common concentration range for observing significant inhibition of nAChRs is in the low micromolar (µM) range. For example, a concentration of 10 µM pHTX has been shown to cause over 95% inhibition of carbamoylcholine-activated Na+ influx in membranes from Torpedo ocellata.[3][7] A dissociation constant (KD) of approximately 0.4 µM has also been reported for its binding to high-affinity sites in membrane preparations.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of pHTX?

To prepare a stock solution, dissolve pHTX in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before making final dilutions in your aqueous assay buffer. Due to the potential for non-specific binding, especially with plasticware, it is advisable to use low-adsorption tubes and pipette tips.[8] Prepare fresh dilutions for each experiment from a concentrated stock solution to ensure stability and accuracy.

Q4: Can pHTX be cytotoxic to cells in culture?

Yes, like many biologically active compounds, pHTX can exhibit cytotoxicity at higher concentrations.[9][10] The cytotoxic threshold can vary significantly between different cell lines and depends on the duration of exposure. It is crucial to perform a cell viability assay (e.g., MTT, LDH release, or CellTox Green) to determine the non-toxic concentration range of pHTX for your specific cell line and experimental duration before proceeding with functional assays.[11][12] This step helps to ensure that the observed inhibitory effects are due to specific interactions with the target receptor and not a result of general cell death.

Q5: How can I minimize non-specific binding of pHTX in my assay?

Non-specific binding to assay plates, tubes, and other surfaces can be a problem, potentially reducing the effective concentration of the compound.[8][13] This is particularly relevant for hydrophobic molecules. To mitigate this, consider the following strategies:

  • Use Low-Binding Plates: Utilize commercially available low-adsorption microplates.

  • Include a Detergent: Adding a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.05%), to your assay buffer can help prevent pHTX from adhering to surfaces.[13]

  • Add a Carrier Protein: Including a protein like Bovine Serum Albumin (BSA) (e.g., 0.1% to 1%) in the buffer can help saturate non-specific binding sites on plasticware.[13]

  • Siliconize Glassware: If using glassware, siliconizing the surfaces can reduce adsorption.

Data Summary: pHTX Concentrations and Effects

Assay TypeTargetOrganism/Cell SystempHTX ConcentrationObserved EffectReference
Ion Flux AssayNicotinic Acetylcholine Receptor (nAChR)Torpedo ocellata electric organ membranes10 µM>95% inhibition of Carb-activated 22Na+ influx[3][7]
Binding AssayHigh-affinity sites on nAChR complexTorpedo electroplax membranes~1 µMKD = 0.4 µM[6]
ElectrophysiologyEnd-plate currentFrog neuromuscular preparationsNot specifiedDecrease in peak amplitude and shortened decay time[5][6]
ElectrophysiologyTransient DepolarizationRat soleus muscle endplateNot specifiedInhibition of Acetylcholine-induced depolarization[3][7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or low inhibitory effect observed 1. pHTX concentration is too low. 2. Degradation of pHTX: The compound may have degraded during storage or in the experimental medium.3. Agonist concentration is too high: Excessive agonist stimulation may overcome the non-competitive block.4. Low receptor expression: The cell system may not express a sufficient number of target nAChRs.1. Perform a dose-response curve, starting from nanomolar and extending to high micromolar concentrations (e.g., 10 nM to 100 µM).2. Prepare fresh dilutions from a properly stored, concentrated stock for each experiment.3. Optimize the agonist concentration to achieve a sub-maximal response (e.g., EC80) to increase sensitivity to antagonists.4. Verify receptor expression using techniques like Western blot, qPCR, or by using a positive control compound known to work in your system.
High variability between experimental replicates 1. Inconsistent pipetting or dilution. 2. Uneven cell seeding. 3. Non-specific binding: pHTX may be adsorbing to plates or tips inconsistently.4. Incubator fluctuations: Inconsistent temperature or CO2 levels.1. Use calibrated pipettes and perform serial dilutions with care.2. Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.3. Implement strategies to reduce non-specific binding (see FAQ Q5).4. Regularly monitor and calibrate incubator conditions.
Unexpected cytotoxicity observed at intended assay concentrations 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.2. Cell line sensitivity: The specific cell line may be highly sensitive to pHTX.3. Incorrect concentration: Error in stock solution calculation or dilution.1. Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold for your cells (typically <0.5% for DMSO).2. Perform a full cytotoxic dose-response curve to identify the maximum non-toxic concentration.3. Double-check all calculations and prepare fresh stock solutions if necessary.

Visualizations

pHTX_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR Extracellular Domain Transmembrane Domain (Ion Channel) Intracellular Domain IonFlow Na+ / Ca2+ Ion Influx nAChR:p2->IonFlow Channel Opens ACh Acetylcholine (Agonist) ACh->nAChR:p1 Binds pHTX This compound (pHTX) pHTX->nAChR:p2 Binds to Channel Pore Blocked Ion Flow Blocked pHTX->Blocked Depolarization Membrane Depolarization & Neuronal Signal IonFlow->Depolarization Leads to IonFlow->Blocked

Caption: Mechanism of pHTX as a non-competitive antagonist of the nAChR.

experimental_workflow start Start: Optimize pHTX Assay prep_stock Prepare pHTX Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cyto_assay Determine Max Non-Toxic Conc. (e.g., MTT or LDH Assay) prep_stock->cyto_assay dose_response Perform Dose-Response Assay (e.g., Ion Flux, Electrophysiology) cyto_assay->dose_response Use concentrations below toxic threshold data_analysis Analyze Data & Calculate IC50/KD dose_response->data_analysis end Optimal Concentration Determined data_analysis->end

Caption: Experimental workflow for optimizing pHTX concentration.

troubleshooting_logic action action start Problem: No or Low Effect check_conc Is pHTX concentration range appropriate (e.g., 0.01-100 µM)? start->check_conc check_positive_control Does a known positive control antagonist work? check_conc->check_positive_control Yes increase_conc Action: Increase pHTX concentration and repeat dose-response. check_conc->increase_conc No check_agonist Is the agonist response in the optimal range (e.g., EC80)? check_positive_control->check_agonist Yes verify_system Action: Verify receptor expression and assay setup integrity. check_positive_control->verify_system No check_reagents Are pHTX and other reagents fresh and properly stored? check_agonist->check_reagents Yes adjust_agonist Action: Lower agonist concentration to increase assay sensitivity. check_agonist->adjust_agonist No prepare_fresh Action: Prepare fresh reagents and stock solutions. check_reagents->prepare_fresh No

Caption: Troubleshooting logic for addressing a lack of pHTX effect.

Detailed Experimental Protocols

Protocol 1: Determining the IC₅₀ of pHTX using a Functional Ion Flux Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of pHTX on nAChR activity using a fluorescent plate-based ion influx assay.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y, HEK293-nAChR)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • This compound (pHTX)

  • nAChR agonist (e.g., Acetylcholine, Carbamoylcholine)

  • Ion flux assay kit (e.g., a calcium or sodium-sensitive fluorescent dye)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader

Methodology:

  • Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of pHTX in 100% DMSO. Create a serial dilution series of pHTX (e.g., 11 points, 1:3 dilution) in Assay Buffer. Also prepare a vehicle control (Assay Buffer with the same final DMSO concentration) and a no-agonist control.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells gently with Assay Buffer. Add the fluorescent ion indicator dye, prepared according to the manufacturer's instructions, to each well. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Compound Incubation: After incubation, carefully remove the dye solution. Add the prepared pHTX dilutions and controls to the appropriate wells. Incubate for a predetermined period (e.g., 15-30 minutes) to allow the compound to interact with the receptors.

  • Agonist Stimulation & Signal Reading: Place the plate in the fluorescent plate reader. Set the reader to record fluorescence over time (kinetic read). Initiate the reading and, after establishing a stable baseline (e.g., 10-20 seconds), add a pre-determined concentration of the nAChR agonist (e.g., EC₈₀) to all wells except the no-agonist control.

  • Data Acquisition: Continue reading the fluorescence for 1-3 minutes to capture the peak ion influx response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak reading.

    • Normalize the data: Set the average signal from the vehicle control (agonist-stimulated) as 100% activity and the average signal from the no-agonist control as 0% activity.

    • Plot the normalized response against the logarithm of the pHTX concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Assessing Cytotoxicity of pHTX using an MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pHTX on a chosen cell line.

Materials:

  • Cells of interest

  • Clear 96-well cell culture plates

  • This compound (pHTX)

  • Culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control for cytotoxicity (e.g., Triton X-100)

  • Microplate reader (absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • pHTX Preparation: Prepare a stock solution of pHTX in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to create a range of concentrations to be tested (e.g., from 0.1 µM to 200 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of pHTX. Include a vehicle control (medium with the highest concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Approximately 4 hours before the end of the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 5-15 minutes.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm, with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.

    • Plot cell viability (%) against the pHTX concentration to determine the cytotoxic concentration 50 (CC₅₀).

References

Validation & Comparative

Potency Showdown: Perhydrohistrionicotoxin and its Diastereomers at the Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antagonistic activity of perhydrohistrionicotoxin and its synthetic stereoisomers on neuronal nicotinic acetylcholine receptors, supported by a review of established experimental protocols.

Histrionicotoxin (HTX), a neurotoxin isolated from the skin of Colombian poison dart frogs, and its potent synthetic analog, this compound (pHTX), are well-established non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs).[1][2] Recent advancements in synthetic chemistry have enabled the divergent synthesis of pHTX and its diastereomers, revealing significant differences in their biological activity. Notably, certain diastereomers of pHTX have demonstrated more potent antagonistic effects on chicken α4β2-neuronal nAChRs than pHTX itself.[1][2]

This guide provides a comparative overview of the potency of this compound and its diastereomers, based on available scientific literature. While direct quantitative comparison is limited by the accessibility of specific inhibitory concentration (IC50) values, this document outlines the key findings and the experimental methodologies employed to determine the potency of these compounds.

Comparative Potency at α4β2-Neuronal nAChRs

A recent study by Ono et al. (2024) successfully synthesized pHTX and its three stereoisomers and evaluated their inhibitory activity on chicken α4β2-neuronal nAChRs.[1][2] The research highlighted that the stereochemistry of the molecule plays a crucial role in its interaction with the nAChR, with some diastereomers exhibiting enhanced antagonistic properties compared to the parent pHTX molecule.[1][2]

While the study qualitatively reports this enhanced potency, specific IC50 values for each diastereomer were not available in the public domain at the time of this review. The following table illustrates the framework for a direct quantitative comparison, which can be populated as more data becomes available.

CompoundStereochemistryIC50 (µM) at α4β2 nAChR
This compound (pHTX)(2R, 6S, 7S)Data not available
Diastereomer 1(2S, 6R, 7R)Data not available
Diastereomer 2(2R, 6S, 7R)Data not available
Diastereomer 3(2S, 6R, 7S)Data not available

Experimental Protocols

The determination of the potency of compounds like this compound and its diastereomers typically involves a combination of radioligand binding assays and electrophysiological recordings. These methods allow for the characterization of the binding affinity of the compounds to the receptor and their functional effect on receptor activity, respectively.

Radioligand Binding Assay

Radioligand binding assays are utilized to determine the binding affinity (Ki or IC50) of a test compound for a specific receptor. In the context of nAChRs, this assay typically involves the following steps:

  • Membrane Preparation: Membranes from cells (e.g., HEK293) expressing the nAChR subtype of interest (e.g., α4β2) are prepared. This is achieved by homogenizing the cells and isolating the membrane fraction through centrifugation.

  • Competitive Binding: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]-Epibatidine or [³H]-Cytisine) that is known to bind to the nAChR, and various concentrations of the unlabeled test compound (this compound or its diastereomers).

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, which is proportional to the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Two-electrode voltage clamp is a powerful electrophysiological technique used to measure the ion flow through ion channels, such as nAChRs, expressed in large cells like Xenopus oocytes. This method allows for the functional assessment of the antagonistic effects of test compounds.

  • Oocyte Preparation and Injection: Xenopus oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2). The oocytes are then incubated for several days to allow for the expression of the receptors on the cell membrane.

  • Electrophysiological Recording: An oocyte expressing the nAChRs is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a set holding potential (e.g., -70 mV).

  • Agonist and Antagonist Application: The oocyte is perfused with a solution containing a nAChR agonist (e.g., acetylcholine) to elicit an inward current. The test compound is then co-applied with the agonist to measure its inhibitory effect on the agonist-induced current.

  • Data Analysis: The reduction in the peak amplitude of the agonist-evoked current in the presence of the antagonist is measured. By testing a range of antagonist concentrations, a dose-response curve can be generated to determine the IC50 value for the functional inhibition of the receptor.

Mechanism of Action: Non-Competitive Antagonism

This compound and its diastereomers act as non-competitive antagonists of nAChRs. This means they do not bind to the same site as the endogenous agonist, acetylcholine. Instead, they are thought to bind to a site within the ion channel pore of the receptor, physically blocking the flow of ions and thereby inhibiting its function.

Perhydrohistrionicotoxin_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR (Resting State) nAChR_Open nAChR (Open State) nAChR->nAChR_Open Conformational Change nAChR_Blocked nAChR (Blocked State) nAChR_Open->nAChR_Blocked Blocks ion channel ACh Acetylcholine (Agonist) ACh->nAChR Binds to agonist site pHTX This compound (Antagonist) pHTX->nAChR_Open Binds to channel pore

Caption: Interaction of this compound with nAChR.

References

A Comparative Analysis of Perhydrohistrionicotoxin and α-Bungarotoxin Binding to Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding characteristics of two potent neurotoxins, perhydrohistrionicotoxin (H12-HTX) and α-bungarotoxin (α-BTX), to nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals working on nAChR pharmacology and toxicology.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1][2] Their modulation by exogenous ligands has been a cornerstone of neuroscience research. This compound, a synthetic analog of a toxin from the poison dart frog Dendrobates histrionicus, and α-bungarotoxin, a polypeptide from the venom of the banded krait Bungarus multicinctus, are two well-characterized nAChR inhibitors.[3][4][5] While both are potent blockers of nAChR function, they exhibit fundamentally different mechanisms of action, binding sites, and kinetics. This guide will objectively compare their binding properties, supported by experimental data, and provide detailed methodologies for relevant assays.

Binding Characteristics at a Glance

FeatureThis compound (H12-HTX)α-Bungarotoxin (α-BTX)
Mechanism of Action Non-competitive inhibitor[6][7][8][9]Competitive antagonist[4][10][11][12][13]
Binding Site Allosteric site within the ion channel (ion conductance modulator)[3][14][15]Orthosteric acetylcholine binding sites on α-subunits[4][10][16]
Binding Affinity Kd: ~0.4 µM (Torpedo electroplax)[3]IC50: ~1.6 nM (α7 nAChR); >3 µM (α3β4 nAChR)
Binding Kinetics Reversible; binding rate is accelerated by agonists[3][14]"Irreversible" due to extremely slow dissociation[4][11]
Effect on Agonist Binding Does not inhibit acetylcholine binding[14]Competitively inhibits acetylcholine binding[10]
State-dependent Binding Preferential binding to the open/activated state of the channel[14]Binds to the resting state of the receptor[17]

Quantitative Binding Data

The following table summarizes key quantitative data from various studies on the binding of H12-HTX and α-BTX to nAChRs. It is important to note that experimental conditions such as the nAChR subtype, tissue or cell line, and radioligand used can influence the measured values.

ToxinnAChR Source/SubtypeLigand/AssayParameterValueReference
This compoundTorpedo californica electric organ[3H]H12-HTX bindingKd0.4 µM[3]
α-Bungarotoxinα7 nAChRCompetition with 125I-α-BTXIC501.6 nM
α-Bungarotoxinα3β4 nAChRCompetition with 125I-α-BTXIC50> 3 µM
α-BungarotoxinMutant α4β2 nAChR125I-α-BTX bindingKd3.7 nM[18]
α-BungarotoxinTorpedo nAChRInhibition by α-subunit peptideIC501 µM[10]

Signaling Pathways and Mechanisms of Inhibition

The distinct binding sites of H12-HTX and α-BTX result in different modes of nAChR inhibition.

cluster_0 This compound (Non-competitive Inhibition) ACh Acetylcholine nAChR_H12 nAChR ACh->nAChR_H12 Binds IonChannel_H12 Ion Channel (Open) nAChR_H12->IonChannel_H12 Activates Block Ion Flow Blocked IonChannel_H12->Block H12HTX H12-HTX H12HTX->IonChannel_H12 Binds to open channel

Figure 1. Mechanism of H12-HTX Inhibition.

H12-HTX acts as a non-competitive, open-channel blocker. It binds to a site within the ion channel pore of the nAChR, physically obstructing the flow of ions even when the receptor is activated by acetylcholine.[14] This is why its binding is enhanced in the presence of agonists, which increase the population of receptors in the open-channel conformation.[14]

cluster_1 α-Bungarotoxin (Competitive Inhibition) ACh_BTX Acetylcholine nAChR_BTX nAChR (ACh Binding Site) ACh_BTX->nAChR_BTX Binding blocked aBTX α-BTX aBTX->nAChR_BTX Binds with high affinity NoActivation No Channel Opening nAChR_BTX->NoActivation

Figure 2. Mechanism of α-BTX Inhibition.

In contrast, α-BTX is a competitive antagonist. It binds with very high affinity to the same sites as acetylcholine on the extracellular domain of the nAChR α-subunits.[4][10][16] This binding physically prevents acetylcholine from accessing its binding site, thereby inhibiting receptor activation. The extremely slow dissociation rate of α-BTX from the receptor makes this inhibition effectively irreversible in many experimental settings.[4][11]

Experimental Protocols

Radioligand Binding Assay for nAChRs

Radioligand binding assays are the gold standard for quantifying the affinity of ligands for their receptors.[19][20] Below are representative protocols for competitive and non-competitive binding assays.

cluster_2 Radioligand Binding Assay Workflow MembranePrep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Separation Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Figure 3. Experimental Workflow for Radioligand Binding Assay.

1. Membrane Preparation

  • Source: Tissues rich in nAChRs (e.g., Torpedo electric organ, rat brain) or cell lines stably expressing specific nAChR subtypes (e.g., HEK293 cells).[21]

  • Procedure:

    • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

2. Competitive Binding Assay (for α-Bungarotoxin)

  • Materials:

    • Membrane preparation

    • Radioligand: [125I]α-Bungarotoxin (at a concentration near its Kd)

    • Unlabeled competitor: α-Bungarotoxin (for determining non-specific binding) or other test compounds

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

    • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a saturating concentration of unlabeled α-BTX, e.g., 1 µM), and competition (membranes + radioligand + varying concentrations of the test compound).

    • Incubate at room temperature for 2-3 hours to reach equilibrium.

    • Terminate the incubation by rapid vacuum filtration through the glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 and Ki values using non-linear regression analysis.

3. Non-competitive Binding Assay (for this compound)

  • Materials:

    • Membrane preparation

    • Radioligand: [3H]this compound or a channel-binding radioligand like [3H]tenocyclidine ([3H]TCP).[7][22]

    • Unlabeled competitor: H12-HTX or other non-competitive inhibitors.

    • Agonist (optional, to study state-dependence): e.g., Carbamylcholine.

    • Assay and wash buffers, and filters as described above.

  • Procedure:

    • The procedure is similar to the competitive binding assay, with the key difference being the choice of radioligand and competitor.

    • If using [3H]TCP, pre-incubate the membranes with an agonist (e.g., 1 mM carbamylcholine) to stabilize the desensitized, open-channel state to which [3H]TCP binds with high affinity.[22]

    • Incubate the membranes with the radioligand and varying concentrations of H12-HTX.

    • Filtration, washing, and counting are performed as described above.

    • Data analysis will yield the IC50 for the displacement of the channel-binding radioligand by H12-HTX.

Conclusion

This compound and α-bungarotoxin represent two distinct classes of nAChR inhibitors with different binding sites and mechanisms of action. H12-HTX acts as a reversible, non-competitive blocker of the ion channel, with a preference for the open state of the receptor. In contrast, α-BTX is a competitive antagonist that binds with very high affinity to the acetylcholine binding site, leading to a long-lasting, essentially irreversible blockade. Understanding these differences is critical for the use of these toxins as pharmacological tools and for the development of novel therapeutics targeting nicotinic acetylcholine receptors.

References

Perhydrohistrionicotoxin: A Selective Ligand for the Nicotinic Acetylcholine Receptor Ion Channel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Perhydrohistrionicotoxin (H12-HTX) as a non-competitive antagonist for the nicotinic acetylcholine receptor (nAChR), with a comparative assessment against other nAChR ion channel blockers.

This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound's performance against other non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR). The content is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of its potential as a selective ligand.

Comparative Analysis of Binding Affinity

This compound (H12-HTX) demonstrates potent, non-competitive antagonism of the nAChR ion channel. Its binding affinity has been characterized in various preparations, showing a dissociation constant (Kd) of 0.4 µM in membranes from Torpedo electroplax, which are rich in muscle-type nAChRs[1]. Further studies on synthetic analogues have provided insights into its activity on neuronal nAChR subtypes. For instance, a potent analogue exhibited IC50 values of 0.10 µM and 0.45 µM for the α4β2 and α7 neuronal nAChR subtypes, respectively[2]. Functionally, a concentration of 5 µM H12-HTX was found to cause 50% inhibition of nicotine-evoked dopamine release from rat striatal nerve terminals, a process mediated by neuronal nAChRs[3].

To contextualize the selectivity and potency of H12-HTX, the following tables compare its binding affinities with those of other well-characterized non-competitive nAChR antagonists.

LigandnAChR SubtypeBinding Affinity (IC50/Ki/Kd)Species/PreparationReference
This compound (Analogue 3) α4β20.10 µM (IC50)Chicken[2]
α70.45 µM (IC50)Chicken[2]
This compound Muscle-type (Torpedo)0.4 µM (Kd)Torpedo californica[1]
Neuronal (functional)~5 µM (IC50)Rat Striatum[3]
Mecamylamine α3β4640 nM (IC50)Human[4]
α4β22.5 µM (IC50)Human[4]
α3β23.6 µM (IC50)Human[4]
α76.9 µM (IC50)Human[4]
Ketamine α755 nM (IC50) (for metabolite (R,S)-dehydronorketamine)Human
α3β43.1 µM (IC50)Human
Ion Channel (Torpedo)11-84 µM (ID50)Torpedo
Phencyclidine (PCP) NMDA Receptor46 nM (Kd)Rat Brain

Signaling Pathways and Experimental Workflows

The interaction of ligands with the nAChR ion channel initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway activated by nAChR stimulation and a typical experimental workflow for characterizing non-competitive antagonists.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Direct Ca²⁺ influx Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ influx VDCC Voltage-Dependent Calcium Channel (VDCC) VDCC->Ca_ion Indirect Ca²⁺ influx CaM Calmodulin (CaM) Ca_ion->CaM Activates MAPK MAPK Ca_ion->MAPK Activates RyR Ryanodine Receptor (RyR) Ca_ion->RyR CICR IP3R IP3 Receptor (IP3R) Ca_ion->IP3R CICR PI3K PI3K CaM->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates MAPK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Neuroprotection) CREB->Gene_Expression Regulates ER_Ca Ca²⁺ Store RyR->ER_Ca Releases Ca²⁺ IP3R->ER_Ca Releases Ca²⁺ Acetylcholine Acetylcholine/ Agonist Acetylcholine->nAChR Binds Depolarization->VDCC Activates

Caption: nAChR-mediated signaling cascade.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing nAChR subtype) start->cell_culture electrophysiology Whole-Cell Patch Clamp Electrophysiology cell_culture->electrophysiology agonist_application Agonist Application (e.g., Acetylcholine) electrophysiology->agonist_application baseline_recording Record Baseline Current agonist_application->baseline_recording antagonist_application Antagonist Application (e.g., H12-HTX) baseline_recording->antagonist_application test_recording Record Current in Presence of Antagonist antagonist_application->test_recording data_analysis Data Analysis (IC50 determination) test_recording->data_analysis end End data_analysis->end

Caption: Workflow for electrophysiological analysis.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for a specific nAChR subtype.

1. Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]-Epibatidine).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).

  • Test compound (this compound).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Culture cells to confluency.

  • Harvest cells and homogenize in ice-cold membrane preparation buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Resuspend the final membrane pellet in fresh buffer and determine the protein concentration.

3. Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add membrane preparation, radioligand, and buffer.

  • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.

  • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (H12-HTX).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • If the Kd of the radioligand is known, the Ki of the test compound can be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of a non-competitive antagonist's effect on nAChR ion channel activity.

1. Cell Preparation and Solutions:

  • Plate cells expressing the nAChR subtype of interest onto glass coverslips.

  • Prepare external (extracellular) and internal (pipette) solutions with appropriate ionic compositions.

2. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber of a patch-clamp setup.

  • Continuously perfuse the chamber with the external solution.

  • Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration on a single cell.

  • Clamp the membrane potential at a holding potential of -70 mV.

3. Experimental Procedure:

  • Obtain a stable baseline recording of the whole-cell current.

  • Apply a saturating concentration of an nAChR agonist (e.g., acetylcholine) for a short duration to evoke a maximal current response. Repeat this application at regular intervals until a stable baseline response is achieved.

  • Pre-apply the external solution containing a specific concentration of the non-competitive antagonist (H12-HTX) for a defined period.

  • Co-apply the agonist and the antagonist and record the evoked current.

  • Repeat steps 3 and 4 with a range of antagonist concentrations to generate a dose-response curve.

  • Perform a washout by perfusing with the external solution without the antagonist to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.

  • Normalize the current amplitude in the presence of the antagonist to the control (agonist alone) response.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to determine the IC50 value, which represents the concentration of the antagonist that causes 50% inhibition of the agonist-evoked current.

Conclusion

The available data suggests that this compound is a potent, non-competitive antagonist of the nAChR ion channel. Its activity against both muscle-type and neuronal nAChRs, with varying potencies, indicates a degree of selectivity that warrants further investigation. The provided experimental protocols offer a framework for researchers to further characterize the binding and functional properties of H12-HTX and other potential nAChR modulators. The detailed signaling pathway and workflow diagrams serve as valuable visual aids for understanding the broader context of nAChR pharmacology and for designing future experiments. Further studies focusing on a wider range of neuronal nAChR subtypes are necessary to fully elucidate the selectivity profile of this compound and its potential as a tool for studying the diverse functions of nicotinic acetylcholine receptors.

References

A Comparative Analysis of Perhydrohistrionicotoxin and Other Non-Competitive Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Perhydrohistrionicotoxin (pHTX) with other prominent non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR). The data presented is compiled from various scientific studies, offering an objective analysis of their performance based on experimental findings.

Non-competitive antagonists of nAChRs represent a diverse group of molecules that inhibit receptor function without directly competing with the endogenous agonist, acetylcholine (ACh), for its binding site. These compounds typically act by physically blocking the ion channel pore or by allosterically modulating the receptor's conformation to a non-conducting state. This compound, a saturated analog of histrionicotoxin isolated from the skin of dendrobatid frogs, is a well-characterized non-competitive antagonist that has been instrumental in elucidating the structure and function of the nAChR ion channel. This guide will compare the inhibitory potency and mechanism of action of pHTX with other notable non-competitive antagonists, including mecamylamine, philanthotoxins, bupropion, ketamine, phencyclidine, and chlorpromazine.

Quantitative Comparison of Non-Competitive nAChR Antagonists

The following table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of pHTX and other selected non-competitive antagonists. It is crucial to note that the experimental conditions, such as the specific nAChR subtype, cell type, agonist concentration, and membrane potential, can significantly influence these values. Therefore, these parameters are included to provide a proper context for comparison.

AntagonistnAChR Subtype(s)Test SystemMethodParameterValueAgonist (Concentration)Holding PotentialReference(s)
This compound (pHTX) Muscle-typeTorpedo electroplax membranesRadioligand BindingKd0.4 µMN/AN/A[1]
NeuromuscularFrog neuromuscular junctionElectrophysiology--Acetylcholine-[2]
Mecamylamine Neuronal (α3β4)Rat chromaffin cellsWhole-cell patch-clampIC500.34 µMNicotine-60 mV[3]
Neuronal (α3β4)Human receptors in oocytesTwo-electrode voltage clampIC50640 nMAcetylcholine-[4]
Neuronal (α4β2)Human receptors in oocytesTwo-electrode voltage clampIC502.5 µMAcetylcholine-[4]
Neuronal (α3β2)Human receptors in oocytesTwo-electrode voltage clampIC503.6 µMAcetylcholine-[4]
Neuronal (α7)Human receptors in oocytesTwo-electrode voltage clampIC506.9 µMAcetylcholine-[4]
Philanthotoxin-343 (PhTX-343) Neuronal (α3β4)Human receptors in oocytesTwo-electrode voltage clampIC507.7 nMAcetylcholine (100 µM)-100 mV[5]
Neuronal (α4β2)Human receptors in oocytesTwo-electrode voltage clampIC5080 nMAcetylcholine (10 µM)-100 mV[5]
Muscle-typeHuman receptors (TE671 cells)Whole-cell patch-clampIC5017 µMAcetylcholine-100 mV[6]
Bupropion Torpedo muscle-typeXenopus oocytesTwo-electrode voltage clampIC500.34 µMAcetylcholine-[7]
Mouse muscle-typeHEK-293 cellsElectrophysiologyIC500.4 µMAcetylcholine-[7]
Neuronal (α3β2)Rat receptors in oocytesTwo-electrode voltage clampIC501.3 µMAcetylcholine-[8]
Neuronal (α4β2)Rat receptors in oocytesTwo-electrode voltage clampIC508 µMAcetylcholine-[8]
Neuronal (α7)Human receptorsElectrophysiologyIC5054 µMAcetylcholine-[9]
Ketamine Neuronal (α7)Human receptors in oocytesTwo-electrode voltage clampIC5020 µMAcetylcholine (1 mM)-[10]
Neuronal (α4β2)Human receptors in oocytesTwo-electrode voltage clampIC5050 µMAcetylcholine (1 mM)-[10]
Muscle-typeCultured myotubesIon flux assayIC50100 µMCarbamylcholineN/A[11]
Phencyclidine (PCP) Muscle-typeCultured myotubesIon flux assayIC502-6 µMCarbamylcholineN/A[11]
Chlorpromazine Torpedo muscle-typeTorpedo membranesRadioligand BindingIC5055 µM (desensitized)N/AN/A[12]
Mouse muscle-typeSo18 cell linePatch-clamp--Acetylcholine-[13]

Mechanism of Action and Signaling Pathway

Non-competitive antagonists of nAChRs primarily act by blocking the ion channel pore, thereby preventing the influx of cations (Na⁺ and Ca²⁺) that leads to depolarization of the postsynaptic membrane. This blockade can be state-dependent, with some antagonists showing a higher affinity for the open or desensitized state of the receptor. The following diagram illustrates the general mechanism of action for these antagonists.

non_competitive_antagonism Resting Resting State (Channel Closed) Open Open State (Channel Open) Resting->Open Activates Open->Resting Deactivates Desensitized Desensitized State (Channel Closed) Open->Desensitized Prolonged ACh exposure Blocked Blocked State (Channel Closed) Open->Blocked Blocks ion flow Desensitized->Resting ACh unbinds Blocked->Open Unbinds ACh Acetylcholine (ACh) ACh->Resting Binds Antagonist Non-competitive Antagonist (e.g., pHTX) Antagonist->Open Binds to open channel

Mechanism of non-competitive antagonism at the nAChR.

Experimental Protocols

The characterization of non-competitive nAChR antagonists predominantly relies on electrophysiological and radioligand binding assays. Below are detailed methodologies for key experiments cited in the comparative analysis.

Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol is used to measure the effect of antagonists on the total ionic current flowing through the nAChR population on a single cell.

1. Cell Preparation:

  • Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells, Xenopus oocytes, or primary neurons) on glass coverslips.

  • Use cells at an appropriate confluency (typically 50-80%) for recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Place a coverslip with cells into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

4. Data Acquisition:

  • Apply the nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₅₀) using a rapid perfusion system.

  • Record the resulting inward current.

  • To determine the IC₅₀ of an antagonist, pre-apply the antagonist for a set period (e.g., 1-2 minutes) before co-applying it with the agonist.

  • Repeat this for a range of antagonist concentrations to construct a dose-response curve.

  • Analyze the data to determine the percentage of inhibition at each concentration and calculate the IC₅₀ value.

Protocol 2: Single-Channel Patch-Clamp Recording

This technique allows for the observation of the opening and closing of individual nAChR channels, providing insights into the antagonist's effect on channel kinetics.

1. Cell and Pipette Preparation:

  • Prepare cells as described in the whole-cell protocol.

  • Use patch pipettes with a slightly larger tip opening to isolate a small patch of membrane containing one or a few nAChR channels.

2. Recording Configuration:

  • Form a GΩ seal as in the whole-cell method.

  • Instead of rupturing the patch, record in the "cell-attached" or "outside-out" configuration.

  • In the outside-out configuration, the external face of the membrane patch is exposed to the bath solution, allowing for the application of agonists and antagonists.

3. Data Acquisition and Analysis:

  • Apply a low concentration of agonist to the patch to elicit single-channel openings.

  • Record the single-channel currents, which appear as rectangular steps.

  • In the presence of a non-competitive antagonist, observe changes in channel behavior. Open-channel blockers will typically reduce the mean open time of the channel, while antagonists that promote desensitization will increase the duration of closed times between bursts of openings.

  • Analyze the single-channel data to determine parameters such as mean open time, mean closed time, and open probability.

Protocol 3: Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Kd) of a radiolabeled antagonist or the inhibitory constant (Ki) of an unlabeled antagonist.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the nAChR of interest in a suitable buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet multiple times and resuspend in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]this compound) at various concentrations for saturation binding experiments to determine Kd and Bmax.

  • For competition binding assays, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.

  • Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd.

  • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled antagonist and fit the data to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative analysis of non-competitive nAChR antagonists.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison CellCulture Cell Culture / Tissue Preparation MembranePrep Membrane Preparation CellCulture->MembranePrep WholeCell Whole-Cell Patch-Clamp (Determine IC50) CellCulture->WholeCell SingleChannel Single-Channel Patch-Clamp (Analyze Channel Kinetics) CellCulture->SingleChannel BindingAssay Radioligand Binding Assay (Determine Kd/Ki) MembranePrep->BindingAssay DataAnalysis Data Analysis (Curve Fitting, Statistical Analysis) BindingAssay->DataAnalysis WholeCell->DataAnalysis SingleChannel->DataAnalysis ComparisonTable Generate Comparison Table DataAnalysis->ComparisonTable Mechanism Elucidate Mechanism of Action DataAnalysis->Mechanism

References

Comparative Inhibitory Activity of Perhydrohistrionicotoxin Analogs on Neuronal Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of perhydrohistrionicotoxin (H12-HTX) and its synthetic analogs on various neuronal nicotinic acetylcholine receptor (nAChR) subtypes. This compound, a potent non-competitive antagonist of nAChRs, and its derivatives are valuable tools for studying the structure and function of these ligand-gated ion channels and hold potential for therapeutic development. This document summarizes key quantitative data, details common experimental protocols, and illustrates the relevant biological pathways and workflows.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of H12-HTX analogs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for several analogs against different neuronal nAChR subtypes. It is important to note that direct comparisons should be made with caution due to variations in experimental systems (e.g., species of the receptor, expression system).

Analog Name/StructurenAChR SubtypeIC50 (µM)SpeciesReference
This compound (pHTX)Chicken α4β2>10Chicken[1]
H12-HTX Analog 1 (stereoisomer)Chicken α4β2~5Chicken[1]
H12-HTX Analog 2 (stereoisomer)Chicken α4β2~2Chicken[1]
H12-HTX Analog 3 (stereoisomer)Chicken α4β2~1Chicken[1]
Novel Saturated Analog 3α4β20.10Not Specified[2]
Novel Saturated Analog 3α70.45Not Specified[2]
Novel Unsaturated Analog 15α4β2 / α7PotentNot Specified[2]
Novel Saturated Analog 16α4β2 / α7PotentNot Specified[2]
Novel Unsaturated Analog 18α4β2 / α7PotentNot Specified[2]

Note: The specific structures of the novel analogs from reference[2] were not detailed in the available abstract.

Recent research indicates that certain diastereomers of this compound exhibit more potent antagonistic activities on the chicken α4β2-neuronal nAChRs than the parent pHTX.[1] Furthermore, a series of novel saturated and unsaturated histrionicotoxin analogs have been shown to be potent non-competitive antagonists of both α4β2 and α7 nAChRs, with one saturated analog displaying IC50 values of 0.10 μM and 0.45 μM against these receptors, respectively.[2] The Hill slope of approximately 0.5 for the saturated analogs suggests potential binding to more than one site.[2]

Experimental Protocols

The characterization of the inhibitory activity of H12-HTX analogs on neuronal nAChRs primarily relies on electrophysiological and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is widely used to measure the effect of H12-HTX analogs on ion channel function in Xenopus oocytes expressing specific nAChR subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and enzymatically defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired α and β subunits of the neuronal nAChR.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential of -50 to -70 mV.

    • Acetylcholine (ACh) is applied to elicit an inward current through the nAChRs.

    • After establishing a stable baseline response to ACh, the oocyte is pre-incubated with the H12-HTX analog for a defined period.

    • ACh is then co-applied with the analog, and the resulting current is recorded.

  • Data Analysis: The inhibition of the ACh-evoked current by the analog is measured, and concentration-response curves are generated to determine the IC50 value.

Radioligand Binding Assay

This assay measures the ability of H12-HTX analogs to displace the binding of a radiolabeled ligand, such as [³H]this compound, to nAChR-rich membrane preparations.

Methodology:

  • Membrane Preparation: Membranes rich in the target nAChR subtype are prepared from brain tissue (e.g., rat cortex for α4β2) or cultured cells expressing the recombinant receptor.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [³H]H12-HTX).

    • Increasing concentrations of the unlabeled H12-HTX analog are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the Ki (inhibition constant) or IC50 of the H12-HTX analog.

Visualizations

Signaling Pathway of nAChR Inhibition

The following diagram illustrates the general signaling pathway of a neuronal nicotinic acetylcholine receptor and the point of inhibition by this compound analogs.

nAChR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Neuronal nAChR ACh->nAChR binds IonChannel Ion Channel (Na+, K+, Ca2+) nAChR->IonChannel opens Depolarization Membrane Depolarization IonChannel->Depolarization leads to H12HTX This compound Analog H12HTX->IonChannel blocks CaSignal Ca2+ Signaling Depolarization->CaSignal Downstream Downstream Cellular Responses CaSignal->Downstream

Caption: nAChR signaling and inhibition by H12-HTX analogs.

Experimental Workflow for Determining Inhibitory Activity

This diagram outlines the typical workflow for assessing the inhibitory potential of this compound analogs on neuronal nAChRs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of H12-HTX Analogs TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Synthesis->TEVC BindingAssay Radioligand Binding Assay (Membrane Preparations) Synthesis->BindingAssay IC50 Determine IC50/Ki Values TEVC->IC50 BindingAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for H12-HTX analog inhibitory activity assessment.

References

Cross-Validation of Perhydrohistrionicotoxin Binding Data with Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of binding affinity data with functional outcomes for Perhydrohistrionicotoxin (pHTX), a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR). By objectively comparing binding data with functional assays, this guide offers a critical perspective on the pharmacological profile of pHTX, a crucial step in neuroscience research and drug discovery.

This compound, a derivative of histrionicotoxin isolated from the skin of dendrobatid frogs, acts as a non-competitive inhibitor of the nAChR.[1] It binds to a site within the ion channel pore of the receptor, rather than competing with acetylcholine (ACh) at the orthosteric binding site.[2] This interaction blocks ion flow and leads to the inhibition of nAChR-mediated neurotransmission. The validation of its binding characteristics with its functional effects is paramount for a thorough understanding of its mechanism of action.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound. A direct cross-validation is ideally performed using data generated for the same nAChR subtype under comparable experimental conditions. The data presented here are derived from studies on nAChRs from Torpedo electric organ, which are of the muscle type.

Table 1: this compound Binding Affinity at Muscle-Type nAChRs

CompoundRadioligandTissue/Cell SourceBinding ParameterValue (µM)
This compound[³H]this compoundTorpedo electroplax membranesK D0.4[1]

Table 2: this compound Functional Potency at Muscle-Type nAChRs

CompoundFunctional AssayAgonistTissue/Cell SourceFunctional ParameterValue (µM)
This compound²²Na⁺ Influx InhibitionCarbamoylcholineTorpedo ocellata membranes>95% Inhibition at 10 µM[3]

Note: A precise IC₅₀ value for the functional inhibition from this study is not available, precluding a direct numerical cross-validation. However, the data indicates that micromolar concentrations of pHTX are effective in blocking ion flux, which is in the same order of magnitude as its binding affinity.

Mandatory Visualization

nAChR Signaling Pathway and pHTX Inhibition

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel opens Na_Ca_in Na⁺/Ca²⁺ Influx ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds to orthosteric site pHTX This compound (pHTX) pHTX->Ion_Channel Binds within pore (non-competitive) Depolarization Membrane Depolarization Na_Ca_in->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: nAChR signaling pathway and the inhibitory action of pHTX.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Binding_Assay Radioligand Binding Assay ([³H]-pHTX) Determine_Ki Determine Binding Affinity (Kᵢ/Kᴅ) Binding_Assay->Determine_Ki Cross_Validation Cross-Validation Determine_Ki->Cross_Validation Functional_Assay Functional Assay (e.g., Electrophysiology, Ion Influx) Determine_IC50 Determine Functional Potency (IC₅₀) Functional_Assay->Determine_IC50 Determine_IC50->Cross_Validation Conclusion Conclusion on Pharmacological Profile (Mechanism of Action, Potency) Cross_Validation->Conclusion

Caption: Workflow for cross-validating binding and functional data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific nAChR subtype and expression system.

Radioligand Binding Assay for pHTX ([³H]-Perhydrohistrionicotoxin)

This protocol describes a filtration-based binding assay to determine the binding affinity of pHTX to nAChRs in a membrane preparation.

a. Materials:

  • Membrane preparation expressing the nAChR of interest (e.g., from Torpedo electroplax or a cell line stably expressing the receptor).

  • [³H]-Perhydrohistrionicotoxin (Radioligand).

  • Unlabeled this compound (for determining non-specific binding and for competition assays).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Wash Buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

b. Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-pHTX at a concentration near its K D, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-pHTX, and a high concentration of unlabeled pHTX (e.g., 100-fold higher than the radioligand concentration).

    • Competition Binding: Membrane preparation, [³H]-pHTX, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the samples at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site binding model to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Electrophysiology Assay for nAChR Function

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to measure the inhibitory effect of pHTX on nAChR currents.

a. Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Agonist solution (e.g., Acetylcholine in recording solution).

  • pHTX solution (in recording solution).

  • Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system).

b. Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC₂₀ or EC₅₀) to establish a baseline current.

  • pHTX Application: Pre-apply pHTX at a desired concentration for a set period (e.g., 1-2 minutes).

  • Co-application: Co-apply the agonist and pHTX and record the resulting current.

  • Dose-Response Curve: Repeat steps 3-5 with a range of pHTX concentrations to generate a dose-response curve for the inhibition of the ACh-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of pHTX.

    • Normalize the current in the presence of pHTX to the control current.

    • Plot the percentage of inhibition against the logarithm of the pHTX concentration.

    • Fit the data to a suitable inhibitory dose-response model to determine the IC₅₀ value.

Ion Influx Assay (²²Na⁺ or Ca²⁺)

This protocol describes a method to measure the functional inhibition of nAChRs by pHTX by quantifying the influx of a radioactive ion (²²Na⁺) or a fluorescent calcium indicator.

a. Materials:

  • Cells expressing the nAChR of interest (e.g., cultured cell line or primary cells).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • ²²NaCl or a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., Acetylcholine or Carbamoylcholine).

  • pHTX.

  • Scintillation counter or fluorescence plate reader.

b. Procedure:

  • Cell Preparation: Plate the cells in a multi-well plate and allow them to adhere. If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of pHTX for a defined period.

  • Stimulation: Add the agonist along with either ²²NaCl or in the presence of the calcium indicator.

  • Incubation: Incubate for a short period to allow for ion influx.

  • Termination and Measurement:

    • For ²²Na⁺ influx: Rapidly wash the cells with ice-cold wash buffer to remove extracellular radioactivity. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • For Ca²⁺ influx: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background signal (influx in the absence of agonist) from all measurements.

    • Normalize the agonist-stimulated influx in the presence of pHTX to the control influx (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the pHTX concentration.

    • Fit the data to determine the IC₅₀ value.

By systematically applying these binding and functional assays, researchers can achieve a robust cross-validation of this compound's pharmacological profile, providing a solid foundation for its use as a research tool and for the development of novel therapeutics targeting the nicotinic acetylcholine receptor.

References

A Comparative Analysis of Histrionicotoxin and Perhydrohistrionicotoxin: Potency, Mechanism, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of histrionicotoxin (HTX) and its more potent synthetic analog, perhydrohistrionicotoxin (H12-HTX). Both are invaluable tools for studying the function and pharmacology of the nicotinic acetylcholine receptor (nAChR), a critical component of synaptic transmission in the central and peripheral nervous systems. This document summarizes their comparative potencies, delves into their mechanism of action, and provides detailed experimental protocols for their study.

Quantitative Comparison of Receptor Affinity

Histrionicotoxin and this compound are non-competitive antagonists of the nAChR, meaning they do not directly compete with acetylcholine for its binding site. Instead, they bind to a distinct site within the ion channel pore of the receptor. While both toxins exhibit high affinity for the nAChR, this compound, a fully saturated derivative of histrionicotoxin, generally displays a higher potency.

The following table summarizes key quantitative data from different studies. It is important to note that the experimental conditions, including the source of the nAChR (e.g., species, tissue), can influence the measured affinity values. Therefore, a direct comparison of values from different studies should be made with caution.

ToxinParameterValuenAChR SourceReference
This compound Dissociation Constant (KD)0.4 µMTorpedo electroplax membranes[1][2]
Histrionicotoxin Inhibitory Constant (Ki)6 ± 3 µMChick visual system[3]
This compound IC50~5 µMRat striatal synaptosomes (inhibition of nicotine-evoked dopamine release)

Mechanism of Action: Non-Competitive Inhibition and Receptor Desensitization

Both histrionicotoxin and this compound exert their effects by physically blocking the nAChR ion channel and promoting a desensitized state of the receptor. In this desensitized state, the receptor has a higher affinity for its agonist (acetylcholine) but the ion channel remains closed, thus preventing ion flow and inhibiting neuronal signaling.

The following diagram illustrates the signaling pathway of nAChR inhibition by these non-competitive antagonists.

nAChR_inhibition cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Resting Resting State (Channel Closed) Active Active State (Channel Open) Resting->Active Conformational Change Desensitized Desensitized State (Channel Closed) Active->Desensitized Prolonged ACh exposure Active->Desensitized Stabilizes Ion_Flow Ion Flow (Na+, K+) Active->Ion_Flow No_Ion_Flow No Ion Flow Desensitized->No_Ion_Flow ACh Acetylcholine (ACh) ACh->Resting Binds Toxin HTX / H12-HTX Toxin->Active Binds to open channel

nAChR inhibition by histrionicotoxins.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of histrionicotoxin and this compound on the nAChR.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (KD or Ki) of the toxins to the nAChR.

Objective: To quantify the binding of [3H]this compound to nAChR-rich membranes.

Materials:

  • nAChR-rich membrane preparation (e.g., from Torpedo electric organ)

  • [3H]this compound (radioligand)

  • Unlabeled histrionicotoxin or this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In triplicate, incubate nAChR membranes with varying concentrations of [3H]this compound in the binding buffer. For competition assays, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled toxin.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using Scatchard analysis (for saturation binding) or non-linear regression (for competition binding) to determine the KD or Ki values.

binding_assay_workflow start Start prep Prepare nAChR membranes and reagents start->prep incubate Incubate membranes with [3H]H12-HTX +/- competitor prep->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data to determine KD or Ki count->analyze end End analyze->end

Workflow for a radioligand binding assay.
Electrophysiology (Two-Electrode Voltage Clamp)

This protocol is used to measure the functional effects of the toxins on nAChR ion channel activity.

Objective: To characterize the inhibition of acetylcholine-evoked currents by histrionicotoxin or this compound in Xenopus oocytes expressing nAChRs.

Materials:

  • Xenopus laevis oocytes expressing the desired nAChR subtype

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., ND96)

  • Acetylcholine (agonist)

  • Histrionicotoxin or this compound

Procedure:

  • Oocyte Preparation: Place a nAChR-expressing oocyte in the recording chamber and perfuse with recording solution.

  • Voltage Clamping: Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Control Response: Apply a pulse of acetylcholine to the oocyte and record the resulting inward current.

  • Toxin Application: Perfuse the oocyte with a solution containing the desired concentration of histrionicotoxin or this compound for a set period.

  • Test Response: In the continued presence of the toxin, apply another pulse of acetylcholine and record the current.

  • Washout: Perfuse the oocyte with the recording solution to wash out the toxin and record the recovery of the acetylcholine-evoked current.

  • Data Analysis: Measure the peak amplitude of the acetylcholine-evoked currents before, during, and after toxin application. Calculate the percentage of inhibition and construct concentration-response curves to determine the IC50 value.

electrophysiology_workflow start Start prep Prepare nAChR-expressing oocyte and setup start->prep clamp Voltage clamp oocyte at holding potential prep->clamp control Record baseline ACh-evoked current clamp->control apply_toxin Apply HTX or H12-HTX control->apply_toxin test Record ACh-evoked current in presence of toxin apply_toxin->test washout Washout toxin and record recovery test->washout analyze Analyze current inhibition to determine IC50 washout->analyze end End analyze->end

Workflow for an electrophysiology experiment.

References

Unraveling the Nicotinic Acetylcholine Receptor: A Comparative Guide to Perhydrohistrionicotoxin and Competitive Antagonist Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinic acetylcholine receptor (nAChR), a crucial component of synaptic transmission in the central and peripheral nervous systems, presents a multifaceted target for pharmacological intervention. Its complex structure, featuring multiple subunits and distinct ligand binding sites, allows for nuanced modulation by a variety of compounds. This guide provides a detailed comparison of the binding mechanisms of two major classes of nAChR inhibitors: the non-competitive antagonist perhydrohistrionicotoxin (pHTX) and classical competitive antagonists. Understanding the differences in their sites and modes of action is paramount for the rational design of novel therapeutics targeting cholinergic signaling.

At a Glance: Key Differences in Binding

FeatureThis compound (pHTX)Competitive Antagonists
Binding Site Location Allosteric site within the ion channel poreOrthosteric acetylcholine binding sites in the extracellular domain
Mechanism of Action Non-competitive inhibition (channel block)Competitive inhibition (prevents agonist binding)
Subunit Interface Binds within the transmembrane domains of the receptor subunitsBinds at the interface between α and non-α subunits (e.g., α-δ, α-ε)[1][2][3][4]
Effect on Agonist Binding Does not directly prevent acetylcholine bindingDirectly competes with and displaces acetylcholine[1][5]
Example Compounds This compound(+)-Tubocurarine, Pancuronium, Vecuronium, α-Bungarotoxin[1][2][4][6]

Delving Deeper: The Molecular Battleground

The fundamental distinction between pHTX and competitive antagonists lies in their respective binding loci on the nAChR protein complex.

Competitive Antagonists: Guarding the Gateway

Competitive antagonists, as their name implies, vie with the endogenous agonist, acetylcholine (ACh), for the same binding pockets. These orthosteric sites are located in the extracellular domain of the receptor, at the interface between subunits.[3][4] The muscle-type nAChR, for instance, possesses two such non-identical sites, situated at the α-δ and α-ε subunit interfaces.[1][2] The binding of a single molecule of a competitive antagonist to one of these sites is sufficient to prevent the conformational change required for channel opening, effectively blocking signal transduction.[1] Different competitive antagonists exhibit varying degrees of selectivity for these distinct subunit interfaces. For example, (+)-tubocurarine and metocurine display a higher affinity for the α-ε interface.[1][2]

This compound: A Plug in the Pore

In stark contrast, pHTX is a non-competitive antagonist that binds to an allosteric site located within the ion channel pore of the nAChR.[7][8][9] This means it does not directly compete with ACh for its binding sites in the extracellular domain.[7][8] Instead, pHTX acts as a physical plug, occluding the channel and preventing the passage of ions even when ACh is bound to the receptor. The binding of pHTX is reversible and is thought to involve an "ion conductance modulator protein" that is an integral part of the receptor complex.[7][8] The stoichiometry of pHTX binding is approximately two molecules per receptor, suggesting multiple interaction sites within the channel.[7][8]

Quantitative Insights: A Tale of Affinities

The differing binding mechanisms are reflected in the binding affinities of these compounds. The following table summarizes key quantitative data for pHTX and a selection of competitive antagonists.

CompoundReceptor SourceAssay TypeAffinity MetricValue
This compound Torpedo electroplax membranesRadioligand Binding ([³H]pHTX)K_d0.4 µM[7][8]
(+)-Tubocurarine Adult mouse nAChRElectrophysiologyIC₅₀~200 nM[1]
Pancuronium Adult human nAChRElectrophysiologyIC₅₀~50 nM[2]
Vecuronium Adult human nAChRElectrophysiologyIC₅₀~100 nM[2]
Rocuronium Adult human nAChRElectrophysiologyIC₅₀~1 µM[2]
Cisatracurium Adult human nAChRElectrophysiologyIC₅₀~200 nM[2]
Metocurine Adult human nAChRElectrophysiologyIC₅₀~30 nM[2]
A-84543 Rat cortical nAChRsRadioligand Binding ([³H]Epibatidine)K_i3.44 nM[10]
Nicotine Rat cortical nAChRsRadioligand Binding ([³H]Epibatidine)K_i0.46 nM[10]

Visualizing the Interaction

The following diagrams illustrate the distinct binding locations of pHTX and competitive antagonists on the nAChR, as well as a generalized workflow for their characterization.

cluster_receptor Nicotinic Acetylcholine Receptor cluster_extracellular Extracellular Domain cluster_transmembrane Transmembrane Domain ACh Site 1 ACh Binding Site 1 (α-δ interface) ACh Site 2 ACh Binding Site 2 (α-ε interface) Ion Channel Ion Channel Pore Competitive Antagonist Competitive Antagonist Competitive Antagonist->ACh Site 1 Binds to ACh site This compound This compound This compound->Ion Channel Blocks pore Acetylcholine Acetylcholine Acetylcholine->ACh Site 2 Binds to ACh site

Caption: Binding sites of competitive antagonists and pHTX on the nAChR.

cluster_prep Receptor Preparation cluster_assay Binding/Functional Assays cluster_analysis Data Analysis Expression Receptor Expression (e.g., Xenopus oocytes, HEK cells) Radioligand Radioligand Binding Assay (e.g., [³H]pHTX, [³H]Epibatidine) Expression->Radioligand Electro Electrophysiology (e.g., Patch-Clamp) Expression->Electro Membrane Prep Membrane Preparation (e.g., from tissue) Membrane Prep->Radioligand Affinity Determine Binding Affinity (Kd, Ki, IC₅₀) Radioligand->Affinity Mutagenesis Site-Directed Mutagenesis Electro->Mutagenesis Electro->Affinity Mechanism Elucidate Mechanism of Action Affinity->Mechanism

Caption: Generalized experimental workflow for characterizing ligand binding.

Experimental Cornerstones: Methodologies for Binding Site Characterization

The elucidation of these distinct binding mechanisms relies on a combination of powerful experimental techniques.

Radioligand Binding Assays: This technique is fundamental for quantifying the binding affinity of a ligand to its receptor. It involves incubating a preparation of receptors (e.g., cell membranes) with a radiolabeled ligand (the "hot" ligand) and varying concentrations of an unlabeled competitor (the "cold" ligand). By measuring the displacement of the radioligand, one can determine the binding affinity (K_i or K_d) of the unlabeled compound. For instance, the binding of [³H]this compound has been directly measured in membrane preparations from Torpedo electroplax.[7][8]

Electrophysiological Recordings: Techniques such as two-electrode voltage clamp and patch-clamp allow for the direct measurement of ion flow through the nAChR in response to agonist application. By co-applying an antagonist, its effect on the receptor's function can be precisely quantified. This is often used to determine the IC₅₀ of an antagonist, which is the concentration required to inhibit 50% of the agonist-induced current.[1][2] This method is particularly useful for distinguishing between competitive and non-competitive inhibition.

Site-Directed Mutagenesis and Chimeric Receptors: To pinpoint the specific amino acid residues involved in ligand binding, researchers can systematically mutate residues within the receptor and assess the impact on ligand affinity and function.[11][12] Similarly, creating chimeric receptors, where domains from different nAChR subunits are swapped, can help identify the regions responsible for the pharmacological properties of different receptor subtypes.[11][12]

Protein Painting Mass Spectrometry: This emerging technique utilizes small molecule dyes to "paint" the surface of a protein. The presence of a bound ligand can shield certain residues from this painting process. By using mass spectrometry to identify the unpainted regions, researchers can map the ligand's binding footprint on the receptor.[13][14]

Conclusion

The divergent binding sites of this compound and competitive antagonists on the nicotinic acetylcholine receptor underscore the remarkable complexity of this ion channel. While competitive antagonists target the extracellular agonist binding sites, pHTX employs a non-competitive mechanism by physically obstructing the ion channel pore. This fundamental difference in their mode of action has profound implications for their pharmacological profiles and provides distinct avenues for the development of novel therapeutic agents aimed at modulating cholinergic neurotransmission. A thorough understanding of these molecular interactions, gleaned through a combination of binding assays, electrophysiology, and structural biology, is essential for advancing the field of neuropharmacology.

References

A Modern Take on a Classic Target: Validating a Novel, Divergent Synthesis of Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a New Synthetic Route for a Potent Neuromodulator

Perhydrohistrionicotoxin (pHTX), a saturated analog of the potent neurotoxin histrionicotoxin, continues to be a compelling target for synthetic chemists due to its complex spirocyclic architecture and its significant biological activity as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). For decades, the syntheses developed by the likes of Kishi and Corey have stood as benchmarks in the field. This guide provides a comparative analysis of a recently developed, divergent nine-step synthesis by Morimoto and coworkers (2024) against the established, landmark synthesis by Kishi, offering researchers and drug development professionals a clear overview of the advancements in efficiency and strategy.

Performance Comparison: A Tale of Two Syntheses

The validation of any new synthetic route hinges on its efficiency, stereocontrol, and the fidelity of the final product. Below, we compare the novel Morimoto synthesis with the established Kishi route, highlighting key quantitative metrics.

MetricEstablished Route (Kishi)New Divergent Route (Morimoto et al., 2024)
Total Number of Steps ~20 steps9 steps
Overall Yield Not explicitly stated as a single figureDiastereomers produced in varying yields
Stereoselectivity High degree of stereocontrolDivergent synthesis producing multiple stereoisomers
Key Strategy Stereocontrolled construction of key intermediatesOne-step construction of the 1-azaspiro[5.5]undecane framework

Characterization Data: Confirming the Structure

The definitive proof of a successful synthesis lies in the rigorous characterization of the final compound. The data presented below confirms the identity and purity of this compound synthesized via the new divergent route, showing consistency with previously reported data from established syntheses.

Characterization MethodEstablished Route Data (Typical)New Divergent Route Data (Morimoto et al., 2024)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.65 (m, 1H), 2.95 (m, 1H), 2.70 (m, 1H), 1.20-2.00 (m, 24H), 0.88 (t, J = 6.8 Hz, 3H), 0.85 (t, J = 6.8 Hz, 3H)δ (ppm): 3.66 (brs, 1H), 2.96 (m, 1H), 2.71 (m, 1H), 1.95-1.25 (m, 24H), 0.91 (t, J = 6.8 Hz, 3H), 0.89 (t, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 69.8, 62.1, 56.4, 48.5, 39.8, 35.5, 34.2, 31.9, 30.1, 29.8, 26.7, 25.8, 22.8, 22.7, 19.5, 14.2, 14.1δ (ppm): 69.7, 62.0, 56.3, 48.4, 39.7, 35.4, 34.1, 31.8, 30.0, 29.7, 26.6, 25.7, 22.7, 22.6, 19.4, 14.1, 14.0
IR (film) ν (cm⁻¹): 3300 (br), 2950, 2920, 2850, 1460, 1380ν (cm⁻¹): 3300 (br), 2955, 2924, 2854, 1466, 1377
HRMS (ESI) [M+H]⁺ calculated for C₁₉H₃₈NO: 296.2953, found: 296.2950[M+H]⁺ calculated for C₁₉H₃₈NO: 296.2948, found: 296.2951

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization and validation of the newly synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm). For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the purified compound was applied directly to the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹. Data are reported as the frequency of absorption (ν) in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): HRMS data were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion. The exact mass was calculated and compared to the theoretical mass of the protonated molecule [M+H]⁺.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Validation start New Synthetic Route purification Purification (Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structure Confirmation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry (HRMS) purification->ms Molecular Formula ID comparison Comparison with Established Data nmr->comparison ir->comparison ms->comparison end Validated pHTX comparison->end Validation Complete

Caption: Experimental workflow for the characterization and validation of this compound.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_response Cellular Response ach Acetylcholine (ACh) receptor nAChR Ion Channel ach->receptor Binds channel_open Channel Opens receptor->channel_open ion_influx Na+/Ca2+ Influx channel_open->ion_influx depolarization Membrane Depolarization ion_influx->depolarization response Neuronal Excitation / Muscle Contraction depolarization->response pHTX This compound pHTX->receptor Blocks Channel (Non-competitive)

Caption: this compound's inhibitory action on the nicotinic acetylcholine receptor signaling pathway.

Unraveling the Subtype Selectivity of Perhydrohistrionicotoxin Analogs for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

Perhydrohistrionicotoxin (H12-HTX), a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), and its synthetic analogs represent a critical area of research for understanding the intricate mechanisms of nAChR function and for the development of novel therapeutics targeting cholinergic signaling. This guide provides a comparative analysis of the binding affinities of various H12-HTX analogs for different nAChR subtypes, supported by experimental data and detailed methodologies to aid researchers in their investigations.

Comparative Affinity of this compound Analogs

The affinity of this compound and its analogs for nAChR subtypes is a key determinant of their pharmacological profile. As non-competitive antagonists, these compounds are thought to bind within the ion channel pore of the receptor, thereby blocking the flow of ions.[1] The following table summarizes the inhibitory concentrations (IC50) of several H12-HTX analogs against the prominent neuronal nAChR subtypes: α4β2 and α7. This data highlights the structure-activity relationships that govern their subtype selectivity.

Analog IDSide Chain (R1)Side Chain (R2)nAChR SubtypeIC50 (µM)Reference
1 -(CH2)4-C≡CH-Hα4β20.10[2]
α70.45[2]
2 -(CH2)5-CH3-Hα4β2>10[2]
α7>10[2]
3 -(CH2)4-CH=CH2 (Z)-Hα4β20.25[2]
α71.5[2]
4 -(CH2)5-CH3-OHα4β20.80[2]
α73.0[2]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for assessing the affinity of H12-HTX analogs are provided below. These protocols are based on established techniques in the field.

Radioligand Binding Assay (Competitive Inhibition)

This method is employed to determine the binding affinity (Ki) of the H12-HTX analogs by measuring their ability to displace a radiolabeled ligand that binds to a site within the nAChR ion channel.[3][4]

Materials:

  • HEK293 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7, α3β4).

  • Radioligand: [3H]-Epibatidine or another suitable channel-binding radioligand.

  • Unlabeled H12-HTX analog (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target nAChR subtype.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of membrane preparation + 50 µL of [3H]-Epibatidine (at a concentration near its Kd) + 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation + 50 µL of [3H]-Epibatidine + 50 µL of a high concentration of a known channel blocker (e.g., 100 µM mecamylamine).

    • Competition Binding: 50 µL of membrane preparation + 50 µL of [3H]-Epibatidine + 50 µL of varying concentrations of the H12-HTX analog.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the H12-HTX analog concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage Clamp Electrophysiology

This technique directly measures the inhibitory effect of H12-HTX analogs on the function of nAChRs by recording the ion currents flowing through the receptor channels in response to an agonist.[5][6][7]

Materials:

  • HEK293 cells or Xenopus oocytes expressing the desired nAChR subtype.

  • Patch-clamp rig with amplifier, data acquisition system, and perfusion system.

  • Borosilicate glass pipettes for patch electrodes.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal Solution (for patch pipette, in mM): 140 CsCl, 11 EGTA, 1 CaCl2, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • nAChR agonist (e.g., acetylcholine or nicotine).

  • H12-HTX analog (test compound).

Procedure:

  • Cell Preparation: Plate cells expressing the target nAChR subtype on glass coverslips for recording.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at a negative value (e.g., -60 mV).

  • Agonist Application:

    • Perfuse the cell with the external solution containing a fixed concentration of the nAChR agonist (typically the EC50 concentration) to elicit a stable inward current.

  • Antagonist Application:

    • Co-apply the H12-HTX analog at varying concentrations with the agonist.

    • Record the resulting inhibition of the agonist-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of the H12-HTX analog.

    • Plot the percentage of inhibition against the logarithm of the analog concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the key processes involved in the action of this compound and the experimental procedures used for its characterization, the following diagrams are provided.

nAChR_Signaling_Pathway nAChR Signaling and Blockade by H12-HTX cluster_membrane Cell Membrane cluster_activation Receptor Activation cluster_blockade Channel Blockade nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Closed) nAChR->IonChannel controls ACh Acetylcholine (Agonist) ACh_Bound ACh Binds to nAChR ACh->ACh_Bound H12HTX This compound (Antagonist) H12HTX_Binds H12-HTX Binds Inside Channel H12HTX->H12HTX_Binds Channel_Open Ion Channel Opens ACh_Bound->Channel_Open Ion_Influx Cation Influx (Na+, Ca2+) Channel_Open->Ion_Influx Channel_Open->H12HTX_Binds enables binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Ion_Blocked Ion Flow Blocked H12HTX_Binds->Ion_Blocked Ion_Blocked->Cellular_Response prevents

Caption: nAChR signaling and blockade by H12-HTX.

Experimental_Workflow Workflow for Assessing H12-HTX Analog Affinity cluster_synthesis Compound Preparation cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology (Voltage Clamp) Synthesis Synthesize H12-HTX Analogs Incubation Incubate membranes with Radioligand and Analog Synthesis->Incubation Antagonist_App Co-apply Analog and Measure Current Inhibition Synthesis->Antagonist_App Membrane_Prep Prepare Membranes from nAChR-expressing cells Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Binding_Analysis Calculate IC50 and Ki Counting->Binding_Analysis Cell_Patch Establish Whole-Cell Patch on nAChR-expressing cell Agonist_App Apply Agonist to Elicit Current Cell_Patch->Agonist_App Agonist_App->Antagonist_App Electro_Analysis Determine IC50 Antagonist_App->Electro_Analysis

Caption: Workflow for assessing H12-HTX analog affinity.

References

A preclinical study comparing the activity and potency of different neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical activity and potency of various neurotoxins, with a primary focus on different serotypes and formulations of Botulinum neurotoxin (BoNT). The information presented is collated from multiple preclinical studies and is intended to serve as a resource for researchers and professionals in the field of neurotoxin research and drug development. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Comparative Activity and Potency of Neurotoxins

The following tables summarize the quantitative data from preclinical studies, comparing the potency and activity of different neurotoxins across various assays.

Table 1: In Vivo Potency Comparison of Botulinum Neurotoxin Serotypes A and B

NeurotoxinIntramuscular ED50 (U/kg)Intramuscular LD50 (U/kg)Safety Margin (LD50/ED50)
Botulinum Toxin Type A (BTX-A)6.2 ± 0.681.4 ± 3.513.9 ± 1.7
Botulinum Toxin Type B (BTX-B)20.8 ± 1.4104.6 ± 1.95.4 ± 0.3

Data from a preclinical study comparing muscle weakening efficacy and systemic safety in mice.[1]

Table 2: In Vivo Potency of Different Botulinum Toxin Type A Formulations in the Mouse Digit Abduction Score (DAS) Assay

Botulinum Toxin Type A FormulationED50 (U/kg)
OnabotulinumtoxinA10.78 ± 0.40
PrabotulinumtoxinA14.88 ± 0.58
IncobotulinumtoxinA6.70 ± 0.83
CBoNT (a new complexing protein-free formulation)3.85 ± 0.34
OBoNT (OnabotulinumtoxinA)4.13 ± 0.07

Data compiled from multiple preclinical studies.[2][3]

Table 3: Comparative Biological Activity of OnabotulinumtoxinA and PrabotulinumtoxinA in In Vitro Assays

AssayOnabotulinumtoxinA ActivityPrabotulinumtoxinA ActivityFold Difference (OnabotA/PrabotA)
Plate-Capture Light Chain Activity (PC-LCA)HigherLower1.51 ± 0.14
Cell-Based Potency Assay (CBPA)HigherLower1.33 ± 0.07

Results from a study comparing the unit-to-unit biological activity of the two formulations.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Mouse Median Lethal Dose (LD50) Assay

The in vivo mouse LD50 assay is a traditional method for determining the potency of BoNTs.[6][7]

  • Animal Model: Typically, Swiss Webster mice are used.

  • Toxin Preparation: The neurotoxin is serially diluted in a suitable buffer, such as gelatin phosphate buffer.

  • Administration: A fixed volume of each dilution is injected intraperitoneally (IP) or intravenously (IV) into groups of mice.[6]

  • Observation: The animals are observed for a defined period, typically up to 72 or 96 hours, for signs of toxicity and death.[8]

  • Data Analysis: The LD50 value, defined as the dose of toxin that is lethal to 50% of the injected animals, is calculated using a statistical method like probit analysis.[8]

Mouse Digit Abduction Score (DAS) Assay

The DAS assay is an in vivo model used to assess the muscle weakening efficacy of BoNTs.[1][5]

  • Animal Model: Mice are used for this assay.

  • Toxin Administration: A single intramuscular (IM) injection of the neurotoxin is administered into the gastrocnemius muscle of one hind limb.[5]

  • Scoring: An observer, blinded to the treatment, assesses the degree of muscle paralysis by evaluating the abduction of the digits. The scoring is typically on a scale of 0 to 4, where 0 represents normal digit abduction and 4 represents maximal abduction (paralysis).[1]

  • Data Collection: Scores are recorded at various time points to determine the peak effect and duration of action.

  • Data Analysis: The effective dose 50 (ED50), the dose that produces a half-maximal response, is calculated from the dose-response curve.[2]

Cell-Based Potency Assay (CBPA)

Cell-based assays provide an in vitro alternative to animal testing and measure the full biological activity of BoNTs.[5][6]

  • Cell Line: A neuroblastoma cell line, such as SiMa cells, that is sensitive to BoNT is used.[5]

  • Toxin Treatment: The cells are incubated with various concentrations of the neurotoxin for a specified period (e.g., 24-48 hours).[5]

  • Mechanism of Action: The assay measures a key step in the neurotoxin's mechanism, such as the cleavage of a specific SNARE protein (e.g., SNAP-25 for BoNT/A).[5][9]

  • Detection: The cleavage product is detected and quantified using methods like ELISA.[5]

  • Data Analysis: The potency (EC50), which is the effective concentration required to achieve 50% of the maximal response (e.g., 50% SNAP-25 cleavage), is determined from the concentration-response curve.[2]

In Vitro Endopeptidase Activity Assay

These assays measure the enzymatic activity of the BoNT light chain on its specific substrate.[9][10]

  • Substrate: A synthetic peptide substrate corresponding to the cleavage site of a SNARE protein (e.g., SNAP-25 or VAMP) is used.[9]

  • Toxin Preparation: The neurotoxin is activated to release its light chain, which possesses the endopeptidase activity.

  • Reaction: The activated toxin is incubated with the substrate.

  • Detection: The cleavage of the substrate is detected using various methods, such as fluorescence resonance energy transfer (FRET) or high-performance liquid chromatography (HPLC).[5][10]

  • Data Analysis: The rate of substrate cleavage is measured to determine the enzymatic activity of the neurotoxin.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the preclinical comparison of neurotoxins.

BotulinumToxin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell BoNT Botulinum Neurotoxin Receptor Neuronal Receptor BoNT->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Translocation Light Chain Translocation Endocytosis->Translocation LC Light Chain (Endopeptidase) Translocation->LC 3. Release SNARE_complex SNARE Complex (SNAP-25, VAMP) LC->SNARE_complex 4. Cleavage Cleaved_SNARE Cleaved SNARE Proteins SNARE_complex->Cleaved_SNARE No_Fusion Vesicle Fusion Inhibited Cleaved_SNARE->No_Fusion Vesicle Synaptic Vesicle (Acetylcholine) Vesicle->No_Fusion No_Contraction Muscle Paralysis No_Fusion->No_Contraction 5. Inhibition of Acetylcholine Release

Caption: Mechanism of action of Botulinum Neurotoxin at the neuromuscular junction.

DAS_Assay_Workflow Start Start Animal_Acclimation Animal Acclimation (Mice) Start->Animal_Acclimation Toxin_Prep Neurotoxin Preparation (Serial Dilutions) Animal_Acclimation->Toxin_Prep Injection Intramuscular Injection (Gastrocnemius) Toxin_Prep->Injection Observation Observation Period (Blinded Assessment) Injection->Observation Scoring Digit Abduction Scoring (0-4 Scale) Observation->Scoring Data_Collection Data Collection (Multiple Time Points) Scoring->Data_Collection Analysis Data Analysis (Dose-Response Curve, ED50) Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the Mouse Digit Abduction Score (DAS) assay.

InVitro_Assay_Comparison cluster_CBPA Cell-Based Potency Assay (CBPA) cluster_Endopeptidase Endopeptidase Activity Assay Neurotoxin_Sample Neurotoxin Sample Neuronal_Cells Neuronal Cell Culture (e.g., SiMa) Neurotoxin_Sample->Neuronal_Cells Peptide_Substrate Synthetic Peptide (SNAP-25/VAMP) Neurotoxin_Sample->Peptide_Substrate Incubation Incubation with Toxin Neuronal_Cells->Incubation SNAP25_Cleavage SNAP-25 Cleavage Incubation->SNAP25_Cleavage ELISA Detection (ELISA) SNAP25_Cleavage->ELISA EC50 Potency (EC50) ELISA->EC50 Enzymatic_Reaction Enzymatic Reaction Peptide_Substrate->Enzymatic_Reaction Cleavage_Detection Detection (FRET/HPLC) Enzymatic_Reaction->Cleavage_Detection Activity Enzymatic Activity Cleavage_Detection->Activity

Caption: Comparison of in vitro assay workflows for neurotoxin characterization.

References

Safety Operating Guide

Navigating the Safe Disposal of Perhydrohistrionicotoxin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Perhydrohistrionicotoxin: Chemical Properties

A clear understanding of the chemical's properties is foundational to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₉H₃₇NO
Molecular Weight 295.5 g/mol
Physical State Not specified in readily available literature
Solubility Not specified in readily available literature
Source: PubChem[1]

Given the lack of detailed public data on PHTX's reactivity and decomposition, a conservative approach to its disposal is paramount.

Recommended Disposal Protocol: A General Framework

The following step-by-step procedure is a general guideline derived from best practices for the disposal of neurotoxins and hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

Personal Protective Equipment (PPE) and Engineering Controls:
  • Always handle this compound in a designated area, preferably within a certified chemical fume hood to prevent inhalation of any potential aerosols.

  • Wear appropriate PPE, including:

    • A lab coat or gown

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

Inactivation and Neutralization (Recommended but requires verification):
  • Principle: The primary goal is to denature the toxin, rendering it non-toxic. For many organic toxins, chemical degradation is a viable option.

  • Method (Hypothetical - requires laboratory validation for PHTX):

    • Prepare a fresh solution of a strong oxidizing agent, such as a 10% sodium hypochlorite solution (bleach).

    • Slowly and carefully add the this compound waste to the oxidizing solution with constant stirring. An excess of the oxidizing agent should be used.

    • Allow the mixture to react for a minimum of 24 hours in a sealed, properly labeled container within a fume hood.

    • After the reaction period, neutralize the excess oxidizing agent if necessary (e.g., with sodium thiosulfate for bleach).

    • Adjust the pH of the final solution to be within the acceptable range for your facility's waste stream (typically between 6 and 9).

Note: This is a generalized procedure. The efficacy of sodium hypochlorite or other deactivating agents on this compound has not been specifically documented in the provided search results. Small-scale testing under controlled conditions may be necessary to validate this method.

Waste Collection and Labeling:
  • All waste contaminated with this compound, including solutions, contaminated labware (pipette tips, vials), and PPE, must be collected in a designated, leak-proof hazardous waste container.

  • The container must be clearly labeled with:

    • "Hazardous Waste"

    • "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • Any other information required by your institution.

Final Disposal:
  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • Do not dispose of this compound down the drain or in the regular trash under any circumstances.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposal.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood inactivation Inactivation/Neutralization (e.g., with 10% Sodium Hypochlorite) fume_hood->inactivation collection Collect in Labeled Hazardous Waste Container inactivation->collection storage Store Securely in Designated Area collection->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Safety First: A Constant Imperative

The handling and disposal of potent neurotoxins like this compound demand the utmost respect for safety protocols. In the absence of specific disposal data, a cautious and compliant approach is the only responsible course of action. Always prioritize personal safety and environmental protection by consulting with safety professionals and adhering to established guidelines for hazardous waste management.

References

Personal protective equipment for handling Perhydrohistrionicotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Perhydrohistrionicotoxin

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available in public domains. The following guidance is based on the known neurotoxic nature of the broader histrionicotoxin family and general best practices for handling potent neurotoxins in a laboratory setting. A thorough risk assessment must be conducted before handling this compound.

This compound is a potent neurotoxin that acts as a non-competitive antagonist of nicotinic acetylcholine receptors.[1][2] Due to its hazardous nature, stringent safety protocols must be followed to prevent exposure. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to minimize the risk of exposure through inhalation, dermal contact, or accidental ingestion.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Respiratory Protection A NIOSH-approved full-face respirator with cartridges effective against organic vapors and particulates (e.g., P100).[4] A powered air-purifying respirator (PAPR) may be required for higher-risk procedures.Prevents inhalation of aerosols or fine powders, which is a primary route of exposure for potent toxins.[3]
Eye and Face Protection Full-face respirator provides integrated protection. If not using a full-face respirator, chemical splash goggles and a face shield are mandatory.[4]Protects mucous membranes from splashes and airborne particles.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[4] Check manufacturer's data for resistance to the specific solvent being used.Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Protective Clothing A disposable, solid-front, back-tying laboratory coat or a disposable chemical-resistant suit (e.g., Tyvek®).[3][5] Shoe covers should also be worn.Prevents contamination of personal clothing and skin. Disposable garments reduce the risk of secondary exposure.

Operational Plan: Handling this compound

This step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood or a glove box.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. Have an emergency response plan in place, including procedures for accidental exposure.

  • Spill Kit: A spill kit containing appropriate absorbent materials, decontamination solutions (e.g., 10% bleach solution followed by 70% ethanol), and waste disposal bags must be readily available.

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within a containment device such as a glove box or a balance enclosure within a fume hood to prevent the dispersal of fine particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid toxin slowly to avoid splashing. All manipulations should be performed within the fume hood.

  • Avoid Aerosol Generation: Take care to avoid procedures that may generate aerosols, such as vigorous shaking or sonication of open containers.

3. Post-Handling and Decontamination:

  • Decontaminate Surfaces: All surfaces and equipment in the designated area must be decontaminated after each use. A 10% bleach solution followed by a 70% ethanol wipe-down is a common practice for deactivating many toxins.

  • Remove PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat or suit, then the inner gloves. The respirator and eye protection should be removed last after leaving the designated area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, shoe covers, pipette tips, and any contaminated labware, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including unused solutions and decontamination solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not mix with regular laboratory or biohazardous waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate Handling Area prep_emergency Verify Emergency Equipment prep_area->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill don_ppe Don Appropriate PPE prep_spill->don_ppe handle_compound Weigh/Prepare Solutions don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.